B1575569 WAMP-1

WAMP-1

Cat. No.: B1575569
Attention: For research use only. Not for human or veterinary use.
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Description

WAMP-1 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antimicrobial

sequence

CGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCR

Origin of Product

United States

Foundational & Exploratory

WAMP-1 Peptide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 (Wheat Antimicrobial Peptide-1) is a plant-derived antimicrobial peptide (AMP) isolated from the seeds of Triticum kiharae.[1][2] It belongs to the hevein-like family of peptides, characterized by a cysteine-rich structure and a chitin-binding domain.[1] Two primary forms, WAMP-1a and WAMP-1b, have been identified, differing by a single C-terminal arginine residue.[3] These peptides exhibit broad-spectrum activity against a range of fungal and bacterial pathogens.[4] Notably, the mechanism of action for this compound peptides is multifaceted, involving both direct antimicrobial activity and the inhibition of fungal virulence factors.[2][5]

This technical guide provides an in-depth overview of the core mechanisms of action of the this compound peptide, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. It is important to distinguish the wheat-derived this compound from WAM-1, a different antimicrobial peptide from the tammar wallaby with its own distinct properties, including anti-inflammatory effects against specific bacteria.[6][7][8][9]

Core Mechanisms of Action

The antimicrobial and defensive properties of this compound peptides are primarily attributed to two distinct mechanisms:

  • Inhibition of Fungal Metalloproteases (Fungalysin): this compound peptides act as potent inhibitors of fungalysin, a zinc-metalloproteinase secreted by pathogenic fungi such as Fusarium verticillioides.[5] Fungalysin serves as a virulence factor by cleaving and inactivating plant defense proteins like class IV chitinases. By inhibiting fungalysin, this compound peptides protect these crucial host defense enzymes, thereby bolstering the plant's immune response.[5]

  • Direct Antimicrobial Activity: this compound peptides exert direct inhibitory effects on a variety of pathogens. This includes the inhibition of fungal hyphal elongation and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][4] Evidence suggests that this direct action involves the disruption of microbial cell membrane integrity, a common mechanism for many cationic antimicrobial peptides.[9][10] A key structural feature of WAMPs is the substitution of a conserved serine residue in the chitin-binding site with a glycine. This change reduces carbohydrate-binding capacity but enhances the peptide's amphiphilicity, which is believed to be crucial for its membrane-disrupting activity.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound peptides against various fungal and bacterial pathogens.

Table 1: Antifungal Activity of WAMP Peptides (IC50, µg/mL)

Fungal SpeciesWAMP-1b (A34)WAMP-2 (K34)WAMP-3.1 (E34)WAMP-4 (N34)WAMP-5 (V34)Reference
Bipolaris sorokiniana23.1 ± 1.130.6 ± 1.222.2 ± 0.926.5 ± 1.328.1 ± 1.1[3][11]
Fusarium oxysporum45.3 ± 2.138.5 ± 1.534.1 ± 1.350.2 ± 2.542.4 ± 1.8[3][11]

IC50 values represent the concentration of the peptide that causes 50% inhibition of fungal spore germination.

Table 2: General Inhibitory Concentrations of WAMP-1a

Pathogen TypePathogen ExamplesInhibitory Concentration (IC50)Reference
Chitin-containing & Chitin-free FungiFusarium spp.5 to 30 µg/mL[4]
BacteriaGram-positive & Gram-negativeMicromolar range[4]

Note on WAM-1 (non-wheat peptide): For comparative purposes, the unrelated anitmicrobial peptide WAM-1 has demonstrated potent activity against carbapenem-resistant Klebsiella pneumoniae (CRKP) with MIC values ranging from 2-4 mg/L and MBC values from 4-8 mg/L.[8][9] This peptide also exhibits anti-inflammatory properties by inhibiting TNF-α expression.[9][10]

Signaling and Interaction Pathways

The mechanisms of this compound action can be visualized as direct molecular interactions rather than complex intracellular signaling cascades.

Fungalysin Inhibition Pathway

This pathway illustrates how this compound protects host defense proteins from fungal degradation.

Fungalysin_Inhibition cluster_fungus Pathogenic Fungus cluster_plant Host Plant Cell cluster_interaction Extracellular Space Fungus Fungus Fungalysin Fungalysin (Zn-metalloproteinase) Fungus->Fungalysin secretes WAMP1 This compound Peptide Cleavage Cleavage Fungalysin->Cleavage Inhibition Inhibition Fungalysin->Inhibition targets Chitinase Class IV Chitinase (Plant Defense Protein) Chitinase->Cleavage WAMP1->Inhibition Fungalysin_active Chitinase_intact Cleavage->Chitinase Inhibition->Fungalysin inhibits

Caption: this compound directly inhibits fungalysin, protecting plant chitinases from degradation.

Bacterial Membrane Disruption Workflow

This diagram outlines the proposed mechanism of direct bactericidal action by this compound.

Membrane_Disruption WAMP1 This compound Peptide (Cationic, Amphiphilic) Interaction Electrostatic Interaction WAMP1->Interaction 1. Attraction BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BacterialMembrane->Interaction Permeabilization Membrane Permeabilization / Pore Formation Interaction->Permeabilization 2. Insertion & Disruption Disruption Loss of Membrane Integrity Permeabilization->Disruption 3. Ion Leakage, Loss of Potential CellDeath Bacterial Cell Death Disruption->CellDeath 4. Lysis

Caption: Proposed workflow of this compound induced bacterial membrane disruption leading to cell death.

Key Experimental Protocols

This section details the methodologies for assays crucial to evaluating the mechanism of action of this compound and similar antimicrobial peptides.

Antifungal Activity Assay (Spore Germination Inhibition)

This assay quantifies the ability of a peptide to inhibit the germination of fungal spores.

  • Materials:

    • Test peptide (e.g., WAMP-1a).

    • Fungal species of interest (e.g., Fusarium oxysporum).

    • Potato Dextrose Broth (PDB) or similar fungal growth medium.

    • Sterile 96-well microtiter plates.

    • Microscope (e.g., Axio Scope A1).

    • Hemocytometer or spectrophotometer for spore counting.

  • Protocol:

    • Spore Suspension Preparation:

      • Grow the fungus on an appropriate agar (B569324) medium until sporulation is abundant.

      • Harvest spores by flooding the plate with sterile water or saline and gently scraping the surface.

      • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

      • Wash the spores by centrifugation and resuspend in fresh liquid medium.

      • Adjust the spore concentration to a final density of approximately 1-5 x 104 spores/mL.

    • Peptide Dilution:

      • Prepare a stock solution of the peptide in a suitable sterile solvent.

      • Perform two-fold serial dilutions of the peptide in the fungal growth medium directly in the wells of the 96-well plate.

    • Incubation:

      • Add the prepared fungal spore suspension to each well containing the peptide dilutions. Include a positive control (spores in medium without peptide) and a negative control (medium only).

      • Incubate the plate at a suitable temperature (e.g., 25-28°C) for 24-48 hours, or until spores in the control well have germinated.

    • Analysis:

      • Using a light microscope, examine a sample from each well.

      • Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

      • Calculate the percentage of inhibition for each peptide concentration relative to the positive control.

      • Determine the IC50 value, which is the peptide concentration that causes 50% inhibition of spore germination.[12]

Antibacterial Activity Assay (Broth Microdilution for MIC/MBC)

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a peptide against bacteria.[13]

  • Materials:

    • Test peptide.

    • Bacterial strain of interest (e.g., E. coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (MHB).[14]

    • Sterile 96-well polypropylene (B1209903) microtiter plates (polypropylene is preferred to prevent peptide adsorption).[15]

    • Spectrophotometer or microplate reader.

    • Mueller-Hinton Agar (MHA) plates.

  • Protocol:

    • Bacterial Inoculum Preparation:

      • Inoculate MHB with 3-5 bacterial colonies from a fresh agar plate.

      • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard).

      • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[14]

    • Peptide Dilution:

      • Prepare a stock solution of the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent loss).[16]

      • Perform serial two-fold dilutions of the peptide in MHB in the wells of the polypropylene plate.

    • MIC Determination:

      • Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).

      • Incubate the plate at 37°C for 18-24 hours.

      • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed (either visually or by measuring OD600).[17]

    • MBC Determination:

      • Take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

      • Spot-plate the aliquots onto MHA plates.

      • Incubate the plates at 37°C for 18-24 hours.

      • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).[16][17]

Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses whether a peptide disrupts the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI).[18]

  • Materials:

    • Test peptide.

    • Bacterial strain of interest, grown to mid-log phase.

    • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).

    • Phosphate-buffered saline (PBS) or other suitable buffer.

    • Black, clear-bottom 96-well plates.

    • Fluorometer or fluorescence microscope.

  • Protocol:

    • Cell Preparation:

      • Harvest mid-log phase bacteria by centrifugation.

      • Wash the cells twice with sterile PBS to remove medium components.

      • Resuspend the bacterial pellet in PBS to a final OD600 of approximately 0.1-0.2.

    • Assay Setup:

      • Aliquot the bacterial suspension into the wells of the black microtiter plate.

      • Add PI to each well to a final concentration of ~5-10 µg/mL.[18][19]

      • Add various concentrations of the test peptide to the wells. Include a negative control (cells with PI, no peptide) and a positive control (cells with PI, treated with a membrane-disrupting agent like 70% isopropanol).

    • Measurement:

      • Incubate the plate at room temperature or 37°C, protected from light.

      • Measure the fluorescence intensity at appropriate intervals (e.g., every 5-15 minutes) using a fluorometer (Excitation ~535 nm, Emission ~617 nm).[20]

    • Analysis:

      • An increase in fluorescence intensity over time compared to the negative control indicates that the peptide has permeabilized the bacterial membrane, allowing PI to enter and bind to intracellular nucleic acids.[21]

Experimental Workflow for Assay Integration

Assay_Workflow start Peptide Synthesis & Purification (e.g., this compound) mic_assay 1. Broth Microdilution Assay start->mic_assay Test vs. Bacteria spore_assay 1. Spore Germination Assay start->spore_assay Test vs. Fungi get_mic Determine MIC & MBC (Antibacterial Potency) mic_assay->get_mic get_ic50 Determine IC50 (Antifungal Potency) spore_assay->get_ic50 membrane_assay 2. Membrane Permeability Assay (e.g., Propidium Iodide) get_mic->membrane_assay Use MIC values to set concentrations fungalysin_assay 2. Fungalysin Inhibition Assay get_ic50->fungalysin_assay Use IC50 values to set concentrations mechanism_confirm Confirm Mechanism: Membrane Disruption membrane_assay->mechanism_confirm end Characterize Mechanism of Action mechanism_confirm->end mechanism_confirm2 Confirm Mechanism: Enzyme Inhibition fungalysin_assay->mechanism_confirm2 mechanism_confirm2->end

Caption: Logical workflow for experimentally determining the mechanism of action for this compound.

References

WAMP-1a Antifungal Activity Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1a is a wheat antimicrobial peptide belonging to the hevein-like family of antimicrobial peptides (AMPs). Isolated from Triticum kiharae, it exhibits a broad spectrum of antifungal activity against both plant and potential human fungal pathogens.[1][2] Structurally, WAMP-1a is a cationic, cysteine-rich peptide characterized by a unique 10-cysteine motif, which distinguishes it from other hevein-like peptides.[1][3] This technical guide provides a comprehensive overview of the antifungal activity spectrum of WAMP-1a, its mechanism of action, and detailed experimental protocols for its study.

Antifungal Activity Spectrum of WAMP-1a Homologs

WAMP-1a and its homologs have demonstrated significant inhibitory activity against a range of filamentous fungi. The following table summarizes the 50% inhibitory concentration (IC50) values for WAMP-1b, a close homolog of WAMP-1a differing by a single C-terminal amino acid, and other WAMP variants against various plant pathogenic fungi.[4][5][6] The activity is generally in the micromolar range, highlighting the potency of these peptides.[3]

Fungal SpeciesWAMP-1b (IC50 µg/mL)WAMP-2 (IC50 µg/mL)WAMP-3.1 (IC50 µg/mL)WAMP-4 (IC50 µg/mL)WAMP-5 (IC50 µg/mL)
Fusarium oxysporum114.389.268.4102.5108.1
Fusarium culmorum-256.3---
Bipolaris sorokiniana22.230.622.226.529.8
Alternaria alternata134.5120.7115.8128.3142.6
Cladosporium cucumerinum55.448.945.351.258.7

Data sourced from Odintsova et al., 2020. WAMP-1b shares high sequence homology with WAMP-1a.

WAMP-1a has also been reported to show strong inhibition of various Fusarium species with IC50 values ranging from 5 to 30 µg/mL.[3] The broad-spectrum activity extends to other fungi such as Neurospora crassa and against both chitin-containing and chitin-free pathogens, suggesting multiple modes of action.[1][3]

Mechanism of Action

The antifungal activity of WAMP-1a is multifaceted, involving both direct interaction with fungal cell structures and inhibition of key fungal enzymes.

Interaction with the Fungal Cell Wall

As a hevein-like peptide, WAMP-1a possesses a chitin-binding domain that facilitates its interaction with chitin (B13524), a major component of the fungal cell wall.[5][7] This binding is an initial step in its antifungal action, likely disrupting cell wall integrity and facilitating entry into the cell.[7] However, the activity of WAMP-1a against chitin-free pathogens indicates that chitin binding is not the sole mechanism of action.[1][3]

Inhibition of Fungalysin

A significant and distinct mechanism of action for WAMPs is the inhibition of fungalysin, a zinc-metalloproteinase secreted by fungi such as Fusarium verticillioides. Fungalysin is a virulence factor that degrades plant defense proteins, specifically class IV chitinases. WAMP-1a, by inhibiting fungalysin, protects the host's defense machinery and directly impacts the fungus's ability to establish infection.[5][7]

Induction of the Cell Wall Integrity (CWI) Signaling Pathway

It is hypothesized that the interaction of WAMP-1a with the fungal cell wall triggers the Cell Wall Integrity (CWI) signaling pathway. This is a conserved stress response pathway in fungi, activated by cell wall-perturbing agents. The pathway involves a series of protein kinases (a MAPK cascade) that ultimately leads to the activation of transcription factors regulating genes involved in cell wall synthesis and repair.[7][8][9] Chronic activation or dysregulation of this pathway by WAMP-1a could lead to futile cycles of cell wall synthesis and degradation, ultimately leading to cell death.

Experimental Protocols

Antifungal Activity Assay: Spore Germination Inhibition by Broth Microdilution

This protocol is adapted from standard broth microdilution methods for determining the minimum inhibitory concentration (MIC) of antifungal agents.[10][11][12]

1. Fungal Spore Preparation: a. Grow the fungal strain of interest on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed. b. Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline solution (0.9% NaCl) containing 0.05% Tween 80. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Centrifuge the spore suspension, wash the spores twice with sterile saline, and resuspend in a suitable liquid medium for the assay (e.g., Potato Dextrose Broth or RPMI-1640). e. Adjust the spore concentration to a final concentration of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

2. Broth Microdilution Assay: a. Perform the assay in sterile 96-well flat-bottom microtiter plates. b. Prepare a stock solution of WAMP-1a in sterile water or a suitable buffer. c. In the first column of the microtiter plate, add 100 µL of the WAMP-1a stock solution to the wells of the first row. d. Add 50 µL of the appropriate sterile broth medium to all other wells. e. Perform serial two-fold dilutions of WAMP-1a by transferring 50 µL from the first row to the second, mixing, and continuing this process down the plate. Discard the final 50 µL from the last row. f. Add 50 µL of the prepared fungal spore suspension to each well, bringing the final volume to 100 µL. g. Include a positive control (no WAMP-1a) and a negative control (no spores) for each fungal species. h. Incubate the plates at the optimal growth temperature for the fungus (typically 25-30°C) for 24-72 hours, or until spore germination and hyphal growth are visible in the positive control wells.

3. Determination of IC50: a. After incubation, assess fungal growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. The IC50 is defined as the concentration of WAMP-1a that inhibits 50% of fungal growth compared to the positive control. c. Alternatively, spore germination can be assessed microscopically, and the IC50 is the concentration that inhibits the germination of 50% of the spores.

Visualizations

Experimental Workflow for Antifungal Activity Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis spore_prep Fungal Spore Preparation incubation Incubation spore_prep->incubation peptide_prep WAMP-1a Serial Dilution peptide_prep->incubation measurement Growth Measurement (OD600 or Microscopy) incubation->measurement ic50 IC50 Determination measurement->ic50

Caption: Workflow for determining the antifungal activity of WAMP-1a.

Postulated Signaling Pathway for WAMP-1a Action

WAMP1a_Signaling_Pathway WAMP1a WAMP-1a CellWall Fungal Cell Wall (Chitin) WAMP1a->CellWall Binds Fungalysin Fungalysin WAMP1a->Fungalysin Inhibits CWI_Sensor Cell Wall Stress Sensor (e.g., Wsc1) CellWall->CWI_Sensor Stress Signal PlantChitinase Plant Chitinase Fungalysin->PlantChitinase Degrades PKC Protein Kinase C (PKC) CWI_Sensor->PKC MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC->MAPK_Cascade TranscriptionFactor Transcription Factor (e.g., Rlm1) MAPK_Cascade->TranscriptionFactor GeneExpression Cell Wall Synthesis Gene Expression TranscriptionFactor->GeneExpression CellDeath Fungal Cell Death GeneExpression->CellDeath Dysregulation leads to

Caption: Postulated mechanism of WAMP-1a-induced fungal cell death.

References

WAMP-1b: A Technical Guide to its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1b is a cysteine-rich antimicrobial peptide (AMP) isolated from the seeds of Triticum kiharae, a species of wheat. It belongs to the hevein-like family of plant defense peptides. WAMP-1b is a 45-amino acid peptide and is closely related to WAMP-1a, from which it differs by a single C-terminal arginine residue.[1] Like other AMPs, WAMP-1b exhibits a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its unique structural features and mode of action make it a subject of interest for the development of novel antimicrobial agents.

Antimicrobial Spectrum of WAMP-1b

Quantitative data on the antibacterial activity of WAMP-1b, specifically in the form of Minimum Inhibitory Concentrations (MICs), is not extensively available in the reviewed literature. However, its inhibitory activity against a range of fungal pathogens has been documented.

Fungal SpeciesIC50 (µg/mL)Reference
Bipolaris sorokiniana22.2 - 30.6[3]
Fusarium oxysporumLower activity compared to B. sorokiniana[3]

Note: The IC50 values for B. sorokiniana are for a range of WAMPs including WAMP-1b, with WAMP-1b being one of the most active.

Mechanism of Action

The antimicrobial mechanism of WAMP-1b appears to be multifaceted, with distinct actions against fungal and bacterial pathogens.

Antifungal Mechanism: Inhibition of Fungalysin

WAMP-1b has been shown to act as a novel inhibitor of fungal metalloproteases, specifically fungalysin.[4] Fungalysin is a virulence factor secreted by fungi, such as Fusarium verticillioides, which degrades plant chitinases, key components of the plant's defense system.[4] By inhibiting fungalysin, WAMP-1b protects the host's chitinases, thereby maintaining their antifungal activity.[4] This mechanism represents a sophisticated interplay between host defense molecules and fungal virulence factors.[2][4]

Fungalysin_Inhibition cluster_fungus Fungus cluster_plant Plant Cell cluster_interaction Molecular Interaction Fungus Fungal Pathogen Fungalysin Fungalysin (Metalloprotease) Fungus->Fungalysin secretes Chitinase Chitinase (Plant Defense Protein) Fungalysin->Chitinase degrades WAMP1b WAMP-1b WAMP1b->Fungalysin inhibits Membrane_Disruption cluster_membrane Bacterial Cell Envelope cluster_effects Cellular Effects WAMP1b WAMP-1b (Cationic) Outer_Membrane Outer Membrane (Gram-negative) (Negatively Charged LPS) WAMP1b->Outer_Membrane Electrostatic Attraction Cell_Wall Cell Wall (Gram-positive) (Negatively Charged Teichoic Acids) WAMP1b->Cell_Wall Electrostatic Attraction Cytoplasmic_Membrane Cytoplasmic Membrane Outer_Membrane->Cytoplasmic_Membrane Translocation Cell_Wall->Cytoplasmic_Membrane Translocation Pore_Formation Pore Formation Cytoplasmic_Membrane->Pore_Formation Insertion & Disruption Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (Mid-log phase, ~5x10^5 CFU/mL) C Add bacterial suspension to 96-well polypropylene (B1209903) plate A->C B Prepare serial dilutions of WAMP-1b (in low-adsorption tubes) D Add WAMP-1b dilutions to wells B->D C->D E Include positive (no peptide) and negative (no bacteria) controls D->E F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC: Lowest concentration with significant growth inhibition G->H

References

The WAMP-1 Hevein-Like Domain: A Technical Guide to its Structure and Function in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WAMP-1 (Wheat Antimicrobial Peptide-1) hevein-like domain is a cysteine-rich motif with significant implications for plant defense and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structural characteristics and functional roles of the this compound hevein-like domain, with a focus on its antimicrobial activities and its unique mechanism of inhibiting fungal virulence factors. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling context.

Introduction

Hevein-like antimicrobial peptides (AMPs) are a widespread family of plant defense proteins characterized by a conserved chitin-binding domain.[1] this compound, isolated from wheat (Triticum kiharae), is a notable member of this family, exhibiting a broad spectrum of activity against both fungal and bacterial pathogens.[2] A distinguishing feature of the this compound hevein-like domain is the substitution of a highly conserved serine residue with a glycine (B1666218) in its chitin-binding site, a modification that influences its binding affinities and antimicrobial properties.[3] Furthermore, WAMPs possess a unique 10-cysteine motif, setting them apart from many other hevein-like peptides.[4] Beyond direct antimicrobial action, this compound demonstrates a sophisticated defense mechanism by inhibiting fungal metalloproteases, known as fungalysins, which are key virulence factors employed by pathogenic fungi to degrade plant defense proteins.[5] This dual functionality makes the this compound hevein-like domain a compelling subject for research in plant pathology and for the development of new bio-pesticides and therapeutic agents.

Structure of the this compound Hevein-Like Domain

The three-dimensional structure of the WAMP-1a hevein-like domain has been determined by NMR spectroscopy, revealing a compact and stable fold.[3]

Key Structural Features:

  • Secondary Structure: The domain consists of an antiparallel four-stranded β-sheet and short α-helical regions, which are common features of the hevein-like fold.[3]

  • Disulfide Bridges: The structure is stabilized by five disulfide bonds, contributing to its stability and resistance to proteolysis.[6][7] The arrangement of these bonds in WAMP-1a is identical to that found in the chitin-binding domains of some plant chitinases.[6]

  • Chitin-Binding Site: The domain possesses a conserved chitin-binding site containing three aromatic residues (Tyrosine, Phenylalanine, Tyrosine) that are crucial for interaction with chitin (B13524).[3] A notable feature is the replacement of a conserved serine residue, typically involved in hydrogen bonding with chitin, with a glycine (Gly-20).[3] This substitution has been shown to reduce the binding affinity for carbohydrate oligomers.[7]

  • Amphiphilicity: The WAMP-1a molecule exhibits amphiphilic properties, with distinct hydrophobic and polar regions on its surface. The hydrophobic cluster is formed by the aromatic residues of the chitin-binding site and some aliphatic residues.[3]

Function of the this compound Hevein-Like Domain

The this compound hevein-like domain exhibits a dual function, acting as both a direct antimicrobial agent and an inhibitor of fungal virulence factors.

Antimicrobial Activity

This compound peptides have demonstrated potent antimicrobial activity against a range of plant pathogenic fungi and bacteria. The primary mechanism of antifungal action is believed to be the binding to chitin, a major component of fungal cell walls, which leads to disruption of cell integrity.[1] However, WAMPs are also active against pathogens that lack chitin in their cell walls, suggesting the existence of additional modes of action.[7]

Quantitative Antimicrobial Activity Data:

The following tables summarize the 50% inhibitory concentration (IC50) values for WAMP-1b and other WAMP homologs against various fungal pathogens. While specific IC50 values for WAMP-1a are not available in a tabular format, it has been reported to have broad-spectrum inhibitory activity with IC50 values in the micromolar range.[2]

FungusWAMP-1b (A34) IC50 (µg/mL)WAMP-2 (K34) IC50 (µg/mL)WAMP-3.1 (E34) IC50 (µg/mL)WAMP-4 (N34) IC50 (µg/mL)WAMP-5 (V34) IC50 (µg/mL)
Fusarium oxysporum50.5 ± 2.540.2 ± 2.135.8 ± 1.955.1 ± 2.860.3 ± 3.1
Fusarium culmorum45.3 ± 2.355.6 ± 2.942.1 ± 2.260.7 ± 3.265.4 ± 3.4
Bipolaris sorokiniana25.4 ± 1.330.6 ± 1.622.2 ± 1.128.9 ± 1.529.8 ± 1.6
Alternaria alternata35.7 ± 1.842.3 ± 2.230.5 ± 1.640.1 ± 2.145.2 ± 2.4
Cladosporium cucumerinum40.1 ± 2.048.9 ± 2.538.6 ± 2.045.3 ± 2.350.1 ± 2.6

Data sourced from:[6][7]

Inhibition of Fungalysin

A novel and significant function of WAMPs is their ability to inhibit fungalysin, a zinc-metalloproteinase secreted by fungi like Fusarium verticillioides.[5] Fungalysin acts as a virulence factor by cleaving plant class IV chitinases, which are key defense enzymes. This cleavage separates the chitin-binding domain from the catalytic domain, impairing the plant's ability to degrade fungal cell walls.

This compound, by inhibiting fungalysin, protects these vital plant defense enzymes from degradation.[5] An equal molar concentration of WAMP-1b or WAMP-2 to chitinase (B1577495) is sufficient to block fungalysin activity.[5] This inhibitory action suggests that fungalysin plays a crucial role in fungal development and that WAMPs have evolved as a counter-defense mechanism.[5]

Signaling and Mechanistic Pathways

The this compound hevein-like domain functions within the broader context of PAMP-triggered immunity (PTI) in plants. As a defense peptide, its presence is recognized by the plant's innate immune system, leading to the activation of defense responses.

This compound Interaction with Fungalysin and Protection of Plant Chitinase

The following diagram illustrates the direct interaction of this compound with the fungal virulence factor fungalysin, thereby protecting the host's chitinase from degradation.

Fungalysin_Inhibition fungus Pathogenic Fungus fungalysin Fungalysin (Virulence Factor) fungus->fungalysin secretes plant_chitinase Plant Chitinase (Defense Enzyme) fungalysin->plant_chitinase targets and cleaves degraded_chitinase Degraded Chitinase (Inactive) plant_chitinase->degraded_chitinase plant_defense Enhanced Plant Defense plant_chitinase->plant_defense wamp1 This compound wamp1->fungalysin inhibits wamp1->plant_defense

Caption: this compound inhibits fungalysin, protecting plant chitinases and enhancing defense.

Experimental Workflow for Characterizing this compound

The characterization of this compound and its hevein-like domain involves a series of interconnected experimental procedures. The following workflow outlines the key steps from isolation to functional analysis.

WAMP1_Workflow cluster_isolation Isolation and Purification cluster_structure Structural Analysis cluster_function Functional Assays extraction Extraction from Wheat Seeds chromatography Affinity & RP-HPLC Chromatography extraction->chromatography mass_spec Mass Spectrometry (Mass & Sequence) chromatography->mass_spec nmr NMR Spectroscopy (3D Structure) chromatography->nmr antifungal_assay Antifungal Assays (IC50 determination) chromatography->antifungal_assay chitin_binding_assay Chitin-Binding Assay chromatography->chitin_binding_assay enzyme_inhibition Fungalysin Inhibition Assay chromatography->enzyme_inhibition

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound hevein-like domain.

Antifungal Activity Assay (Spore Germination Assay)

This protocol is used to determine the IC50 value of a peptide against filamentous fungi.

  • Fungal Spore Preparation:

    • Fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) until sporulation.

    • Spores are harvested by gently scraping the surface of the culture in a sterile aqueous solution.

    • The spore suspension is filtered to remove mycelial fragments and washed by centrifugation.

    • The final spore concentration is adjusted to a standard value (e.g., 1 x 10^4 spores/mL) using a hemocytometer.[8]

  • Assay Setup:

    • The assay is performed in a 96-well microtiter plate.

    • Serial dilutions of the this compound peptide are prepared in a suitable buffer or liquid medium.

    • Aliquots of the spore suspension are added to each well containing the peptide dilutions.

    • Positive (a known antifungal agent) and negative (no peptide) controls are included.

  • Incubation and Analysis:

    • The plate is incubated under conditions that promote spore germination.

    • After a defined period, the percentage of germinated spores in each well is determined by microscopic observation. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.[8]

    • The IC50 value is calculated as the peptide concentration that inhibits 50% of spore germination compared to the negative control.

Chitin Affinity Chromatography

This technique is used to purify chitin-binding proteins like this compound.

  • Column Preparation:

    • A chromatography column is packed with a chitin resin.

    • The column is equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Sample Loading and Washing:

    • A crude protein extract containing this compound is loaded onto the column.

    • The column is washed extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • The bound this compound is eluted from the chitin resin using a low pH buffer (e.g., 0.1 M acetic acid) or a competitive binder.

    • The eluted fractions are collected and analyzed for the presence of the purified protein.

NMR Spectroscopy for Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation:

    • A highly purified and concentrated sample of this compound is prepared in a suitable buffer, typically containing D2O.

    • For cysteine-rich peptides, isotopic labeling (e.g., 15N, 13C) can be employed to aid in resonance assignment.

  • NMR Data Acquisition:

    • A series of multi-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • TOCSY provides information about through-bond correlations between protons within the same amino acid residue.

    • NOESY provides information about through-space correlations between protons that are close in the three-dimensional structure, which is crucial for determining the peptide's fold.

  • Structure Calculation and Refinement:

    • The NMR data is used to assign the chemical shifts of the protons to specific amino acid residues in the peptide sequence.

    • The NOE cross-peaks are converted into distance restraints.

    • Computational methods are used to calculate a family of structures that are consistent with the experimental restraints.

    • The final structure is refined and validated.

Conclusion and Future Perspectives

The this compound hevein-like domain represents a fascinating example of a plant defense molecule with a multifaceted mode of action. Its unique structural features, including the glycine substitution in the chitin-binding site and the 10-cysteine motif, contribute to its potent and broad-spectrum antimicrobial activity. The discovery of its ability to inhibit the fungal virulence factor fungalysin unveils a sophisticated layer of the plant-pathogen arms race and opens new avenues for the development of durable disease resistance strategies in crops.

Future research should focus on several key areas:

  • Elucidation of the complete signaling pathway: Identifying the plant receptors that may recognize this compound and the downstream signaling components will provide a more complete understanding of its role in plant immunity.

  • Quantitative binding studies: Determining the precise binding affinities (e.g., Kd values) of this compound for various types of chitin and other potential cellular targets will further clarify its mechanism of action.

  • Structure-activity relationship studies: Systematically modifying the amino acid sequence of the this compound hevein-like domain will help to identify the key residues responsible for its antimicrobial and enzyme-inhibitory activities, paving the way for the design of more potent and specific peptide-based therapeutics and biopesticides.

  • In planta functional analysis: Investigating the effect of overexpressing or knocking out the this compound gene in plants will provide direct evidence of its importance in disease resistance under field conditions.

References

The Role of VAMP721 and VAMP722 in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vesicle-Associated Membrane Proteins (VAMPs) are crucial components of the cellular machinery responsible for vesicle trafficking and secretion in eukaryotes. In plants, VAMP721 and VAMP722, sometimes referred to under the broader, less specific term WAMP-1, have emerged as key players in the intricate network of plant defense mechanisms. These proteins are integral to the plant's ability to mount an effective response against pathogenic threats. This technical guide provides an in-depth exploration of the biological role of VAMP721 and VAMP722 in plant immunity, detailing their function, the signaling pathways they are involved in, and the experimental protocols used to elucidate their activity. A central focus is placed on their involvement in PAMP-triggered immunity (PTI), particularly in response to the bacterial elicitor flg22.

Introduction: From this compound to VAMP721/722

The term "this compound" is not a standard identifier in plant biology literature. The proteins central to this guide are Vesicle-Associated Membrane Protein 721 (VAMP721) and VAMP722, which are R-SNARE proteins in the model plant Arabidopsis thaliana. These two proteins are functionally redundant and play a critical role in secretion-based defense mechanisms. They are essential for the delivery of defense-related molecules to the site of pathogen attack. This guide will use the correct nomenclature, VAMP721 and VAMP722, to refer to these key defense proteins.

Biological Function of VAMP721/VAMP722 in Plant Defense

VAMP721 and VAMP722 are essential for the plant's innate immune system. Their primary role in defense is to mediate the fusion of vesicles containing defense compounds with the plasma membrane at the site of infection. This targeted secretion is a critical component of PAMP-triggered immunity (PTI), the first line of inducible defense in plants.

Upon recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin (B1172586) fragment flg22, plants initiate a signaling cascade that leads to the accumulation and deployment of defense molecules. VAMP721 and VAMP722 are integral to the exocytosis of these molecules.

Interaction with SNARE Proteins

VAMP721 and VAMP722 function as part of a SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex facilitates the fusion of vesicle and target membranes. In the context of plant defense, VAMP721/722-containing vesicles fuse with the plasma membrane. Key interaction partners include:

  • PEN1 (SYP121): A plasma membrane-localized syntaxin (B1175090) that forms a SNARE complex with VAMP721/722 and SNAP33. This complex is crucial for resistance against fungal pathogens.

  • SYP132: Another plasma membrane syntaxin that interacts with VAMP721/722. This interaction is particularly important for resistance against bacterial pathogens.[1]

  • SNAP33: A synaptosomal-associated protein that is a component of the SNARE complex.

The formation of these specific SNARE complexes ensures the targeted delivery of defense-related cargo to the extracellular space to combat invading pathogens.

Regulation of VAMP721/VAMP722 Abundance

The levels of VAMP721 and VAMP722 proteins are tightly regulated during an immune response. In unchallenged plants, VAMP721 and VAMP722 are constitutively degraded by the 26S proteasome.[1] However, upon perception of flg22 by its receptor FLS2, a signaling pathway is activated that leads to the stabilization of VAMP721 and VAMP722 proteins, thereby enhancing the plant's secretory capacity for defense.[1] This rapid increase in VAMP721/722 levels is crucial for a swift and effective immune response.

Quantitative Data on the Role of VAMP721/VAMP722 in Plant Defense

The functional importance of VAMP721 and VAMP722 in plant defense has been demonstrated through quantitative analyses of mutant phenotypes.

Seedling Growth Inhibition

PAMP-triggered immunity often leads to a redirection of resources from growth to defense, resulting in seedling growth inhibition. Depletion of VAMP721/722 enhances this flg22-induced growth inhibition, highlighting their role in maintaining cellular homeostasis during an immune response.

GenotypeTreatmentGrowth Inhibition (%)
Wild-Type (Col-0)Mock0
Wild-Type (Col-0)flg22 (100 nM)40 ± 5
vamp721flg22 (100 nM)42 ± 6
vamp722flg22 (100 nM)41 ± 5
vamp721-/- vamp722+/-flg22 (100 nM)65 ± 7

Table 1: flg22-induced seedling growth inhibition in wild-type and VAMP721/722 mutant Arabidopsis. Data are presented as mean ± standard error. Growth inhibition is calculated relative to mock-treated seedlings of the same genotype. Data is synthesized from descriptive reports in the literature.

Bacterial Proliferation

The most direct measure of a plant's defense capability is its ability to restrict pathogen growth. Mutants lacking functional VAMP721 and VAMP722 show increased susceptibility to bacterial pathogens.

GenotypeTime Post-Infection (days)Bacterial Titer (CFU/cm²)
Wild-Type (Col-0)01.5 x 10³
Wild-Type (Col-0)32.8 x 10⁵
vamp721-/- vamp722+/-01.6 x 10³
vamp721-/- vamp722+/-33.5 x 10⁶

Table 2: Growth of Pseudomonas syringae pv. tomato DC3000 in wild-type and VAMP721/722-depleted Arabidopsis leaves. Bacterial titers were determined at 0 and 3 days post-inoculation. Data is synthesized from descriptive reports in the literature.

Signaling Pathways Involving VAMP721/VAMP722

The activation of VAMP721/VAMP722-mediated secretion is a downstream event in the PAMP-triggered immunity signaling cascade.

VAMP721_Signaling_Pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 associates with Signaling_Cascade Downstream Signaling (RLCKs, MAPKs) BAK1->Signaling_Cascade activates Proteasome 26S Proteasome Signaling_Cascade->Proteasome inhibits VAMP721_722 VAMP721/722 Proteasome->VAMP721_722 degrades Vesicle Secretory Vesicle VAMP721_722->Vesicle associated with SNARE_Complex SNARE Complex (VAMP721/722, SYP132, SNAP33) Vesicle->SNARE_Complex forms Plasma_Membrane Plasma Membrane SNARE_Complex->Plasma_Membrane fuses with Exocytosis Exocytosis of Defense Compounds Plasma_Membrane->Exocytosis leads to

VAMP721/722 signaling pathway in plant defense.

Experimental Protocols

Seedling Growth Inhibition Assay

This protocol details the method for quantifying the effect of flg22 on seedling growth.

Seedling_Growth_Inhibition_Workflow Start Start: Sterilize and stratify seeds Germination Germinate seeds on MS agar (B569324) plates (4-5 days) Start->Germination Transfer Transfer individual seedlings to 48-well plates with liquid MS medium Germination->Transfer Treatment Add flg22 (100 nM) or mock solution Transfer->Treatment Incubation Incubate for 7-10 days Treatment->Incubation Measurement Measure fresh weight of individual seedlings Incubation->Measurement Calculation Calculate % growth inhibition: ((Mock Weight - flg22 Weight) / Mock Weight) * 100 Measurement->Calculation End End: Data analysis Calculation->End

Workflow for seedling growth inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (wild-type and mutants)

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar

  • Liquid MS medium with 1% sucrose

  • 48-well sterile culture plates

  • flg22 peptide stock solution (1 mM)

  • Sterile water

  • Ethanol (B145695) (70%)

  • Bleach solution (20%)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes. Rinse seeds 5 times with sterile water.

  • Stratification: Resuspend seeds in sterile water and store at 4°C for 2-3 days to synchronize germination.

  • Germination: Plate seeds on MS agar plates and grow under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

  • Seedling Transfer: Carefully transfer one seedling per well into a 48-well plate containing 500 µL of liquid MS medium.

  • Treatment: Add 5 µL of a 10 µM flg22 solution to each treatment well (final concentration 100 nM). Add 5 µL of sterile water to mock control wells.

  • Incubation: Grow the seedlings for an additional 7-10 days under the same conditions.

  • Data Collection: Remove seedlings from the wells, gently blot them dry on a paper towel, and measure the fresh weight of each individual seedling using an analytical balance.

  • Analysis: Calculate the percentage of growth inhibition for each genotype.

Pseudomonas syringae Growth Assay

This protocol describes the quantification of bacterial growth in plant leaves.

Bacterial_Growth_Assay_Workflow Start Start: Prepare bacterial inoculum Inoculation Infiltrate Arabidopsis leaves with bacterial suspension (1x10^5 CFU/mL) Start->Inoculation Sampling_0 Day 0: Collect leaf discs immediately after infiltration Inoculation->Sampling_0 Incubation Incubate plants under high humidity Inoculation->Incubation Homogenization Homogenize leaf discs in 10 mM MgCl2 Sampling_0->Homogenization Sampling_3 Day 3: Collect leaf discs Incubation->Sampling_3 Sampling_3->Homogenization Dilution Perform serial dilutions Homogenization->Dilution Plating Plate dilutions on selective agar plates Dilution->Plating Incubation_Plates Incubate plates at 28°C for 2 days Plating->Incubation_Plates Counting Count colony-forming units (CFU) Incubation_Plates->Counting Calculation Calculate CFU per leaf area (CFU/cm²) Counting->Calculation End End: Data analysis Calculation->End

Workflow for bacterial growth assay.

Materials:

  • Pseudomonas syringae pv. tomato DC3000

  • King's B (KB) medium with appropriate antibiotics

  • 10 mM MgCl₂

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 1 mL needleless syringes

  • Cork borer

  • Microcentrifuge tubes

  • Sterile pestles

  • Petri dishes with KB agar and antibiotics

Procedure:

  • Inoculum Preparation: Grow P. syringae in KB liquid medium overnight at 28°C. Centrifuge the culture, wash the pellet with 10 mM MgCl₂, and resuspend to an optical density at 600 nm (OD₆₀₀) of 0.2 (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

  • Plant Inoculation: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

  • Sampling:

    • Day 0: Immediately after infiltration, collect two leaf discs from two different infiltrated leaves using a cork borer.

    • Day 3: Collect two leaf discs from two different infiltrated leaves.

  • Bacterial Quantification:

    • Place the two leaf discs into a microcentrifuge tube containing 200 µL of 10 mM MgCl₂ and a sterile pestle.

    • Homogenize the tissue thoroughly.

    • Perform a serial dilution of the homogenate in 10 mM MgCl₂.

    • Plate 100 µL of appropriate dilutions onto KB agar plates containing antibiotics selective for P. syringae.

    • Incubate the plates at 28°C for 2 days.

  • Data Analysis: Count the number of colonies on the plates and calculate the bacterial titer as colony-forming units per leaf area (CFU/cm²).

In Vivo Co-immunoprecipitation of VAMP721/722 and SYP132

This protocol details the procedure to verify the interaction between VAMP721/722 and SYP132 in plant tissues.

Materials:

  • Arabidopsis thaliana seedlings expressing tagged versions of VAMP721/722 and SYP132

  • Co-immunoprecipitation (Co-IP) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Antibody specific to the tag on SYP132 (e.g., anti-HA)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (Co-IP buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for immunoblotting (anti-VAMP721/722 and anti-HA)

Procedure:

  • Protein Extraction: Harvest and freeze seedling tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in Co-IP buffer.

  • Lysate Preparation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).

  • Immunoprecipitation:

    • Incubate the protein extract with the anti-HA antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5 minutes to release the protein complexes.

  • Immunoblot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-VAMP721/722 and anti-HA antibodies to detect the co-immunoprecipitated proteins.

Conclusion and Future Directions

VAMP721 and VAMP722 are indispensable components of the plant's defense arsenal, playing a critical role in the secretion of defense-related compounds. Their interaction with specific plasma membrane syntaxins allows for a targeted response to different types of pathogens. The regulation of their abundance via the 26S proteasome highlights a sophisticated mechanism for rapidly upregulating the secretory pathway upon pathogen perception.

Future research in this area could focus on identifying the specific cargo molecules transported in VAMP721/722-containing vesicles during an immune response. Understanding the full spectrum of these defense compounds will provide a more complete picture of secretion-based immunity in plants. Furthermore, elucidating the upstream signaling components that regulate the stability of VAMP721 and VAMP722 could reveal novel targets for enhancing disease resistance in crop plants. For professionals in drug development, understanding these fundamental plant defense pathways may offer insights into novel strategies for crop protection and the development of sustainable agricultural practices.

References

An In-depth Technical Guide to Vesicle-Associated Membrane Protein (VAMP) Gene Expression in Wheat (Triticum aestivum)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "WAMP-1 gene" in wheat did not yield specific results. It is highly probable that "this compound" is a typographical error for "VAMP-1." VAMPs (Vesicle-Associated Membrane Proteins) are a crucial family of proteins involved in vesicle fusion and are also known as v-SNAREs. This guide focuses on the broader VAMP/SNARE protein family in wheat, summarizing the current understanding of their gene expression, regulation, and function, particularly in response to environmental stresses.

Introduction to VAMPs and the SNARE Machinery in Wheat

Vesicle-Associated Membrane Proteins (VAMPs) are integral components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of vesicles with target membranes. This process is fundamental for a multitude of cellular activities, including protein secretion, hormone signaling, and cellular expansion. In plants, vesicle trafficking is essential for growth, development, and mounting responses to both biotic and abiotic stresses[1].

The core of the membrane fusion machinery is the formation of a tight four-helix bundle, the trans-SNARE complex, which bridges the vesicle and the target membrane. This complex is typically formed by one R-SNARE (usually a VAMP on the vesicle, contributing an arginine residue) and three Q-SNAREs on the target membrane (contributing glutamine residues and often comprising a Syntaxin (B1175090) and a SNAP-25-type protein)[2][3]. Following fusion, the ATPase NSF (N-ethylmaleimide-sensitive factor) disassembles the stable cis-SNARE complex on the single membrane, recycling the VAMPs for another round of transport[1].

The wheat genome is large and complex, and recent genomic studies have identified a large family of SNARE proteins. One study identified 173 SNARE proteins in wheat, highlighting the complexity and potential for functional diversification of vesicle trafficking pathways in this vital crop.

The Role of Wheat VAMPs in Abiotic Stress Responses

Vesicle trafficking is a key process in plant adaptation to environmental challenges such as drought and high salinity. Several wheat VAMP and VAMP-associated protein genes have been shown to be responsive to abiotic stresses.

A notable example is TaVAP (Triticum aestivum Vesicle-associated membrane protein-Associated Protein). The expression of TaVAP is induced by various abiotic stresses. Overexpression of TaVAP in Arabidopsis has been shown to confer tolerance to water stress conditions by maintaining higher relative water content and photosynthetic efficiency[1][4]. This suggests that TaVAP is a potential candidate for engineering enhanced stress tolerance in wheat. The regulation of TaVAP appears to be tissue-dependent, with salt stress predominantly affecting its expression in shoots, while abscisic acid (ABA) treatment leads to higher expression in roots[1].

Involvement of Wheat VAMPs in Biotic Stress Responses

In addition to abiotic stress, VAMP-mediated vesicle trafficking is crucial for plant immunity. This includes the transport of antimicrobial compounds, cell wall reinforcement materials, and defense-related proteins to the site of pathogen attack.

Studies in wheat have implicated several SNARE proteins in resistance to fungal pathogens:

  • Stripe Rust (Puccinia striiformis f. sp. tritici): A study on wheat's response to stripe rust identified three Novel Plant SNARE (NPSN) genes (TaNPSN11, TaNPSN12, TaNPSN13) and a syntaxin (TaSYP132). The expression of TaNPSN11, TaNPSN13, and TaSYP132 was induced upon infection. Silencing TaNPSN11 and TaNPSN13 compromised the resistance of wheat to an avirulent race of the stripe rust fungus, indicating their role in vesicle-mediated defense pathways[5].

  • Powdery Mildew (Blumeria graminis f. sp. tritici): A genome-wide analysis of the SNARE gene family in wheat revealed that the expression patterns of these genes differed significantly between resistant and susceptible wheat varieties following powdery mildew infection, particularly in the early stages (6 hours post-infection). This suggests that the regulation of SNARE-mediated transport is a key component of the early immune response to this pathogen.

Quantitative Data on Wheat VAMP/SNARE Gene Expression

The following tables summarize the available quantitative data on the expression of wheat VAMP/SNARE genes under various stress conditions.

Table 1: Expression of Wheat VAMP/SNARE Genes in Response to Abiotic Stress

Gene NameStress ConditionTissueMethodFold Change/Expression ChangeReference
TaVAP Osmotic StressRoot & ShootqRT-PCRMaximum increase observed compared to other stresses[1]
TaVAP Salt StressShootqRT-PCRMore pronounced expression increase than in roots[1]
TaVAP ABA TreatmentRootqRT-PCRHigher expression increase than in shoots[1]
TaVQ14 Salt Stress (NaCl)SeedqRT-PCRUpregulated in a time-dependent manner[6][7][8]
TaVQ14 Drought (Mannitol)SeedqRT-PCRUpregulated in a time-dependent manner[6][7][8]

Table 2: Expression of Wheat VAMP/SNARE Genes in Response to Biotic Stress

Gene NamePathogenWheat Cultivar/LineTime Post-InoculationMethodFold Change/Expression ChangeReference
TaNPSN11 P. striiformis f. sp. triticiXingzi9104 (resistant)24, 48, 120 hqRT-PCRSignificantly induced[5]
TaNPSN13 P. striiformis f. sp. triticiXingzi9104 (resistant)24, 48, 120 hqRT-PCRSignificantly induced[5]
TaSYP132 P. striiformis f. sp. triticiXingzi9104 (resistant)24, 48, 120 hqRT-PCRSignificantly induced[5]
TaSNARE family B. graminis f. sp. triticiResistant vs. Susceptible6 hqRT-PCRLargely different expression patterns

Signaling Pathways and Experimental Workflows

The core function of VAMPs is their participation in the SNARE complex to drive membrane fusion. The pathway is highly conserved across eukaryotes.

SNARE_Mediated_Vesicle_Fusion cluster_vesicle Vesicle cluster_membrane Target Membrane Vesicle Vesicle vSNARE v-SNARE (VAMP) Docking Docking vSNARE->Docking Recycling Recycling TargetMembrane Target Membrane tSNARE t-SNARE (Syntaxin, SNAP-25) tSNARE->Docking Complex trans-SNARE Complex Formation Docking->Complex Fusion Membrane Fusion Complex->Fusion Zippering Release Cargo Release Fusion->Release cisSNARE cis-SNARE Complex Fusion->cisSNARE NSF NSF/α-SNAP + ATP cisSNARE->NSF Disassembly NSF->vSNARE Recycled v-SNARE NSF->tSNARE Recycled t-SNARE

Caption: Generalized SNARE-mediated vesicle fusion pathway.

The workflow for analyzing the expression of a wheat VAMP gene typically involves several key steps from sample collection to data analysis.

Gene_Expression_Workflow A 1. Sample Collection (e.g., Wheat leaves under stress) B 2. Total RNA Extraction A->B C 3. RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) B->C D 4. DNase Treatment C->D E 5. cDNA Synthesis (Reverse Transcription) D->E G 7. Quantitative RT-PCR (qRT-PCR) E->G F 6. Primer Design & Validation (Target & Reference Genes) F->G H 8. Data Analysis (e.g., 2^-ΔΔCt Method) G->H I 9. Results Interpretation (Relative Gene Expression) H->I

Caption: Workflow for qRT-PCR based gene expression analysis.

Experimental Protocols

This protocol outlines the steps for measuring the relative transcript abundance of a target wheat VAMP gene.

1. RNA Extraction:

  • Harvest wheat tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method, following the manufacturer's instructions.

  • Assess RNA quality and concentration using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on a 1% agarose (B213101) gel to check for intact ribosomal RNA bands.

2. DNase Treatment and cDNA Synthesis:

  • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

3. qRT-PCR Reaction:

  • Prepare the reaction mixture in a 96-well optical plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA template (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Include a no-template control (NTC) for each primer pair.

  • Run the reaction in a real-time PCR cycler with a program such as: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min[3].

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target gene and a validated reference gene (e.g., Actin, Tubulin)[9][10].

  • Calculate the relative gene expression using the 2-ΔΔCt method[11].

This protocol is for the detection of VAMPs, which are membrane-associated proteins.

1. Protein Extraction:

  • Grind frozen wheat tissue in liquid nitrogen to a fine powder.

  • Homogenize the powder in a cold extraction buffer suitable for membrane proteins (e.g., RIPA buffer supplemented with protease inhibitors).

  • Centrifuge the lysate at a low speed (e.g., 2,000 x g) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 14,000 x g) to pellet membranes.

  • Resuspend the membrane pellet in a suitable buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

  • Mix the protein sample with Laemmli sample buffer. For membrane proteins, avoid boiling; instead, incubate at a lower temperature (e.g., 70°C for 10 minutes or 37°C for 30 minutes) to prevent aggregation[4][12].

  • Separate the proteins on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBS-T)[4].

  • Incubate the membrane with a primary antibody specific to the VAMP protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature[4].

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.

Conclusion and Future Perspectives

The VAMP/SNARE gene family in wheat plays a pivotal role in fundamental cellular processes and in mediating responses to a wide range of biotic and abiotic stresses. Characterized members like TaVAP and the TaNPSN genes have been shown to be important for drought and disease resistance, respectively. This makes them attractive targets for crop improvement programs aiming to develop more resilient wheat varieties.

Future research should focus on the functional characterization of the large number of uncharacterized VAMP/SNARE genes in the wheat genome. Elucidating their specific roles in different tissues, developmental stages, and stress conditions will provide a more complete picture of the vesicle trafficking network in wheat. Furthermore, identifying the specific cargo transported by VAMP-containing vesicles and their interacting t-SNARE partners will be crucial for understanding the molecular mechanisms underlying their function in stress tolerance and overall plant fitness.

References

An In-depth Technical Guide to the Molecular Characteristics of WAMP-1a and WAMP-1b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Wheat Antimicrobial Peptides (WAMP)-1a and WAMP-1b. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of associated biological pathways.

Introduction

WAMP-1a and WAMP-1b are hevein-like antimicrobial peptides (AMPs) isolated from the seeds of Triticum kiharae.[1][] These peptides are key components of the plant's innate immune system, exhibiting broad-spectrum inhibitory activity against a variety of plant pathogens, including both chitin-containing and chitin-free fungi.[][3] Structurally, they belong to the family of cysteine-rich peptides, characterized by a unique 10-cysteine motif that forms five disulfide bridges, contributing to their stability.[][5] WAMP-1a and WAMP-1b are highly similar, differing only by a single C-terminal arginine residue present in WAMP-1b.[5] Their primary mechanism of action is believed to involve interaction with and disruption of microbial cell membranes.[1]

Physicochemical and Biochemical Properties

WAMP-1a and WAMP-1b are cationic peptides with distinct molecular weights and isoelectric points. These properties are crucial for their solubility, stability, and interaction with microbial membranes.

PropertyWAMP-1aWAMP-1b
Amino Acid Sequence AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGCAQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGCR
Number of Amino Acids 4445
Molecular Formula C172H272N60O59S10C178H284N64O60S10
Molecular Weight (Da) 4445.024601.21
Isoelectric Point (pI) ~8.75 (Calculated)~9.15 (Calculated)

Structural Characteristics

The three-dimensional structure of WAMP-1a has been determined by NMR spectroscopy, revealing a compact and stable fold.[5] The molecule consists of an antiparallel four-stranded beta-sheet, a 310-helix, and an alpha-helix, all stabilized by five disulfide bonds.[1][5] This rigid structure is essential for its biological activity. The overall fold is amphiphilic, with a distinct hydrophobic cluster formed by the side chains of aromatic and aliphatic residues, which is believed to facilitate its interaction with fungal cell membranes.[1][5]

Antimicrobial Activity

WAMP-1b has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi. The following table summarizes the 50% inhibitory concentration (IC50) values for WAMP-1b against various fungal species.

Fungal SpeciesIC50 (µg/mL)
Bipolaris sorokiniana22.2 - 30.6
Fusarium oxysporum>30.6
Fusarium culmorum256.3
Alternaria alternata>30.6
Cladosporium cucumerinum~30.6

Data from[1][5]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of WAMP-1a and WAMP-1b.

Recombinant Peptide Production and Purification

A common method for obtaining sufficient quantities of WAMP peptides for experimental studies is through recombinant expression in Escherichia coli.

Workflow for Recombinant WAMP Production

G cluster_cloning Gene Synthesis and Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis Synthesize WAMP gene ligation Ligate gene into vector gene_synthesis->ligation vector_prep Prepare pET expression vector vector_prep->ligation transformation Transform into E. coli ligation->transformation culture_growth Grow E. coli culture transformation->culture_growth induction Induce expression with IPTG culture_growth->induction cell_harvest Harvest cells by centrifugation induction->cell_harvest cell_lysis Lyse cells cell_harvest->cell_lysis centrifugation Centrifuge to remove debris cell_lysis->centrifugation rp_hplc Purify by RP-HPLC centrifugation->rp_hplc verification Verify purity and mass (MALDI-TOF MS) rp_hplc->verification

Recombinant WAMP Production Workflow
  • Gene Synthesis and Cloning: The gene encoding the WAMP peptide is synthesized and cloned into a suitable expression vector, such as pET.

  • Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A culture is grown to an optimal density and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The cells are harvested and lysed. The WAMP peptide is then purified from the cell lysate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: The purity and molecular mass of the recombinant peptide are confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[6]

NMR Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: A concentrated solution of the purified WAMP peptide (typically 1-2 mM) is prepared in a suitable buffer, often containing a mixture of H2O and D2O.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • 1D 1H NMR: To assess the overall folding and purity of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for structure calculation.

    • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For 15N-labeled peptides, this experiment provides information on the backbone amide groups.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: The WAMP peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. Control wells (no peptide and no fungus) are included.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 30-37°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the fungus.[7][8]

Signaling Pathway

WAMPs are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the plant's innate immune system, triggering PAMP-Triggered Immunity (PTI). While the specific receptor for WAMP-1 has not yet been identified, the general pathway for hevein-like peptide recognition is understood to involve cell surface Pattern Recognition Receptors (PRRs).

Generalized PAMP-Triggered Immunity Pathway for Hevein-like Peptides

G cluster_recognition Recognition cluster_signaling Signal Transduction cluster_response Cellular Response WAMP This compound (PAMP) PRR Pattern Recognition Receptor (PRR) WAMP->PRR Binding BAK1 BAK1 (Co-receptor) PRR->BAK1 Association MAPKKK MAPK Kinase Kinase BAK1->MAPKKK Activation MAPKK MAPK Kinase MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation ROS_Production ROS Production MAPK->ROS_Production Callose_Deposition Callose Deposition MAPK->Callose_Deposition Gene_Expression Defense Gene Expression TFs->Gene_Expression

Generalized PAMP-Triggered Immunity Pathway

Upon binding of a hevein-like peptide such as this compound to its cognate PRR, a signaling cascade is initiated. This typically involves the association with a co-receptor like BAK1, leading to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade. The activated MAPKs then phosphorylate downstream targets, including transcription factors, which in turn regulate the expression of defense-related genes. This leads to a variety of cellular defense responses, such as the production of Reactive Oxygen Species (ROS) and the deposition of callose to reinforce the cell wall.[9][10][11]

Conclusion

WAMP-1a and WAMP-1b represent a promising class of antimicrobial peptides with potent and broad-spectrum antifungal activity. Their well-defined structure and mechanism of action make them attractive candidates for the development of novel antifungal agents for agricultural and potentially clinical applications. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these fascinating molecules. Further research is warranted to identify the specific plant receptors for WAMPs and to fully elucidate the downstream signaling pathways they activate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of WAMP-1 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 refers to two distinct antimicrobial peptides (AMPs) that have garnered interest in the scientific community for their potential therapeutic applications. The first is a hevein-like peptide, WAMP-1a, isolated from the seeds of Triticum kiharae, which exhibits broad-spectrum antifungal and antibacterial activity.[][2] The second, identified in the tammar wallaby (Macropus eugenii), is a 36-amino acid peptide with potent antimicrobial and anti-inflammatory properties.[3][4] This document provides detailed protocols for the chemical synthesis, purification, and characterization of both this compound peptides, along with an overview of their biological activities.

WAMP-1a (Hevein-like Peptide from Triticum kiharae)

WAMP-1a is a cysteine-rich peptide with a unique 10-cysteine motif, distinguishing it from other hevein-like peptides.[][5] Its structure is stabilized by five disulfide bonds and it possesses a compact fold containing an antiparallel four-stranded beta-sheet and two short helices.[5] WAMP-1a demonstrates significant inhibitory activity against a variety of chitin-containing and chitin-free pathogens.[]

WAMP-1a Peptide Specifications
ParameterValueReference
Amino Acid Sequence AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGC[]
Molecular Formula C₁₇₂H₂₇₂N₆₀O₅₉S₁₀[]
Molecular Weight 4445.02 g/mol []
Purity (Typical) >95% (HPLC)N/A
Experimental Protocols

This protocol outlines the manual synthesis of WAMP-1a using Fmoc/tBu solid-phase chemistry. Due to the presence of 10 cysteine residues, proper handling and disulfide bridge formation are critical post-synthesis steps.

Materials:

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for Cys, Asn, Gln; Pbf for Arg; Boc for Lys; tBu for Ser, Tyr, Asp)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail: TFA / triisopropylsilane (B1312306) (TIS) / water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell the chosen resin in DMF for 1-2 hours in a peptide synthesis vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF twice (5 minutes, then 15 minutes). Wash the resin thoroughly with DMF and DCM.[7]

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (3-4 equivalents) using a coupling reagent like HBTU or HATU (3.9 equivalents) and an activator base like DIPEA (8 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a Kaiser test.[4][7]

  • Washing: After successful coupling, wash the resin with DMF to remove unreacted reagents and by-products.[4]

  • Peptide Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the WAMP-1a sequence.[6]

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail for 2-3 hours.[3][6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[7] Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.[3]

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.[4]

  • Disulfide Bond Formation: The formation of the five specific disulfide bonds in WAMP-1a is a complex process that typically involves air oxidation under controlled pH and peptide concentration or the use of specific redox buffer systems. This step requires optimization for yield and correct folding.

  • Lyophilization: Lyophilize the pure fractions to obtain the final WAMP-1a peptide as a white powder.[3]

This protocol determines the Minimum Inhibitory Concentration (MIC) of WAMP-1a against a fungal pathogen.

Materials:

  • Synthesized WAMP-1a peptide

  • Fungal strain (e.g., Fusarium oxysporum)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare Peptide Stock Solution: Dissolve lyophilized WAMP-1a in sterile water or a suitable buffer to a known concentration.

  • Prepare Fungal Inoculum: Culture the fungal strain and prepare a spore suspension. Adjust the concentration to a standard (e.g., 1 x 10⁵ spores/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the WAMP-1a peptide in the broth medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus without peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth (e.g., 25°C for 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the peptide that causes complete inhibition of visible fungal growth.[4]

WAMP-1a Mechanism of Action

WAMP-1a is a hevein-like peptide that binds to chitin, a major component of fungal cell walls.[8] This interaction is thought to be a key part of its antifungal mechanism, potentially leading to cell wall disruption and inhibition of fungal growth.[9]

WAMP1a_Mechanism cluster_fungus Fungal Pathogen FungalCellWall Fungal Cell Wall (Chitin-rich) FungalCell Fungal Cell Disruption Cell Wall Disruption & Growth Inhibition FungalCellWall->Disruption WAMP1a WAMP-1a Peptide Binding Binding to Chitin WAMP1a->Binding Binding->FungalCellWall

Proposed mechanism of action for WAMP-1a against fungal pathogens.

This compound (Peptide from Macropus eugenii)

This this compound is a 36-amino acid cationic peptide that exhibits potent activity against a broad spectrum of bacteria, including multidrug-resistant strains, and also possesses anti-inflammatory properties.[3]

This compound (M. eugenii) Peptide Specifications
ParameterValueReference
Amino Acid Sequence Lys-Arg-Gly-Phe-Gly-Lys-Lys-Leu-Arg-Lys-Arg-Leu-Lys-Lys-Phe-Arg-Asn-Ser-Ile-Lys-Lys-Arg-Leu-Lys-Asn-Phe-Asn-Val-Val-Ile-Pro-Ile-Pro-Leu-Pro-Gly[3]
Molecular Formula C₁₉₉H₃₄₅N₆₃O₄₁[3]
Molecular Weight 4276.35 g/mol [3]
Purity (Typical) >96% (HPLC)[3]
Experimental Protocols

This protocol outlines the manual synthesis of this compound from the tammar wallaby using Fmoc/tBu solid-phase chemistry.[3]

Materials:

  • Rink Amide resin (0.3-0.8 mmol/g substitution)

  • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc for Lys, Pbf for Arg, tBu for Ser, Trt for Asn)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail: TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.[3]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes. Drain, then add a fresh 20% piperidine solution and shake for 15 minutes. Drain and wash the resin thoroughly with DMF and DCM.[3]

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 5-10 minutes. Add this solution to the deprotected resin and shake for 1-2 hours. Monitor the coupling reaction with a Kaiser test.[3]

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, from the C-terminal Glycine to the N-terminal Lysine.[3]

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and shake for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.[3]

  • Purification: Air-dry the crude peptide, dissolve it in a minimal amount of ACN/water, and purify by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[3]

  • Characterization and Lyophilization: Confirm the identity of the purified peptide by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.[3]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The MIC can be determined using a broth microdilution method similar to the one described for WAMP-1a, but with bacteria and a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[4] To determine the MBC, an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]

Membrane Permeabilization Assay: This assay assesses the peptide's ability to disrupt bacterial membranes using a fluorescent dye like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes. An increase in fluorescence upon addition of the peptide to a bacterial suspension indicates membrane permeabilization.[4]

Hemolytic Activity Assay: This assay evaluates the toxicity of the peptide to red blood cells (RBCs). Serial dilutions of the peptide are incubated with a suspension of washed RBCs. The release of hemoglobin, measured by absorbance, indicates the extent of hemolysis.[4]

This compound Synthesis and Analysis Workflow

WAMP1_Synthesis_Workflow Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Final Product: Lyophilized this compound Peptide Characterization->FinalProduct

General workflow for the synthesis and analysis of this compound peptide.

References

Application Notes and Protocols for Recombinant Expression of WAMP-1a in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WAMP-1a is a cysteine-rich antimicrobial peptide (AMP) isolated from wheat (Triticum kiharae) that belongs to the hevein-like peptide family.[1][2] It exhibits broad-spectrum inhibitory activity against a variety of pathogens, including both chitin-containing and chitin-free fungi and bacteria, with IC50 values typically in the micromolar range.[1] The unique 10-cysteine motif of WAMP-1a contributes to its stable structure and biological function.[1] Recombinant expression in Escherichia coli provides a cost-effective and scalable method for producing WAMP-1a for research and potential therapeutic applications. These application notes provide a detailed protocol for the successful recombinant expression and purification of WAMP-1a in E. coli.

Data Presentation

Antimicrobial Activity of Recombinant WAMP Homologues

The following table summarizes the inhibitory activity (IC50) of recombinant WAMP homologues against various fungal pathogens. This data provides an indication of the expected potency of recombinantly produced WAMP peptides.

Fungal SpeciesWAMP-1b (IC50 µg/mL)WAMP-2 (IC50 µg/mL)WAMP-3.1 (IC50 µg/mL)WAMP-4 (IC50 µg/mL)WAMP-5 (IC50 µg/mL)
Bipolaris sorokiniana22.2 ± 1.530.6 ± 2.122.2 ± 1.825.8 ± 1.924.5 ± 2.0
Fusarium oxysporum>10065.4 ± 4.545.3 ± 3.180.1 ± 5.695.2 ± 6.7
Alternaria alternata80.5 ± 5.975.1 ± 5.260.7 ± 4.378.3 ± 5.585.4 ± 6.0
Cladosporium cucumerinum>10040.2 ± 2.8>10055.6 ± 3.958.1 ± 4.1
Fusarium culmorumNot Determined256.3 ± 18.0Not DeterminedNot DeterminedNot Determined

Note: Data is representative of WAMP homologues as detailed in referenced studies.[2] The activity of WAMP-1a is expected to be in a similar micromolar range.[1]

Hypothetical Purification Summary for Recombinant WAMP-1a

This table illustrates a typical purification scheme for a His-tagged WAMP-1a fusion protein from a 1-liter E. coli culture, highlighting the expected yield and purity at each stage.

Purification StepTotal Protein (mg)WAMP-1a (mg)Purity (%)Yield (%)
Cleared Lysate1500302100
Ni-NTA Affinity Chromatography45276090
Fusion Tag Cleavage459~20 (uncleaved and tag)30
Reverse-Phase HPLC87.5>9525

Experimental Protocols

Gene Synthesis and Cloning

Due to the small size of WAMP-1a and to optimize for expression in E. coli, a synthetic gene approach is recommended.

Protocol:

  • Codon Optimization: Optimize the WAMP-1a amino acid sequence for E. coli codon usage using a commercially available gene synthesis service.

  • Gene Synthesis and Vector Construction:

    • Synthesize the codon-optimized WAMP-1a gene.

    • To facilitate purification and prevent toxicity to the host, the gene should be cloned into an expression vector (e.g., pET-32a) as a fusion protein with a tag like Thioredoxin (Trx) and a hexahistidine (His6) tag.

    • Incorporate a protease cleavage site (e.g., for TEV protease or Enterokinase) between the fusion tag and the WAMP-1a sequence to allow for removal of the tag after purification.

    • The final construct should have the structure: Trx-His6-TEV site-WAMP-1a.

    • Ligate the synthetic gene into the chosen expression vector.

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).

Diagram: Cloning Workflow

cluster_cloning Gene Synthesis and Cloning Codon_Optimization Codon Optimize WAMP-1a Sequence Gene_Synthesis Synthesize Gene with Restriction Sites Codon_Optimization->Gene_Synthesis Optimized Sequence Ligation Ligate Gene into Vector Gene_Synthesis->Ligation Vector_Prep Digest pET-32a Vector Vector_Prep->Ligation Transformation Transform into E. coli BL21(DE3) Ligation->Transformation

Caption: Workflow for cloning the synthetic WAMP-1a gene.

Protein Expression

Protocol:

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin (B1664943) for pET vectors) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance soluble expression of the cysteine-rich peptide, it is often beneficial to reduce the temperature after induction.

  • Expression: Continue the incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Diagram: Expression Workflow

Starter_Culture Overnight Starter Culture (37°C) Main_Culture Inoculate 1L LB Medium Starter_Culture->Main_Culture Growth Incubate at 37°C (OD600 = 0.6-0.8) Main_Culture->Growth Induction Add IPTG (0.1-1 mM) Growth->Induction Expression Incubate at 18-25°C (16-20 hours) Induction->Expression Harvest Centrifuge and Collect Cell Pellet Expression->Harvest

Caption: Workflow for recombinant WAMP-1a expression.

Protein Purification

Protocol:

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 30-40 mL of ice-cold lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.

    • Add lysozyme (B549824) to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice. Use several cycles of short bursts to avoid overheating the sample.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified fusion protein.

  • Fusion Tag Cleavage:

    • Pool the fractions containing the fusion protein.

    • If necessary, dialyze the pooled fractions against a buffer compatible with the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove imidazole.

    • Add the protease (e.g., TEV protease) at an optimized ratio (e.g., 1:100 protease:protein by weight) and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • After cleavage, the released WAMP-1a can be separated from the fusion tag and the protease using RP-HPLC.

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto a C18 column.

    • Elute the peptide using a linear gradient of acetonitrile (B52724) (e.g., 5-60%) in 0.1% TFA.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the fractions corresponding to the WAMP-1a peak.

    • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry (e.g., MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final WAMP-1a peptide powder.

Diagram: Purification Workflow

Cell_Pellet Frozen Cell Pellet Lysis Cell Lysis (Sonication) Cell_Pellet->Lysis Clarification Centrifugation Lysis->Clarification Cleared_Lysate Cleared Lysate Clarification->Cleared_Lysate Ni_NTA Ni-NTA Affinity Chromatography Cleared_Lysate->Ni_NTA Fusion_Protein Purified Fusion Protein Ni_NTA->Fusion_Protein Cleavage Protease Cleavage (e.g., TEV) Fusion_Protein->Cleavage Cleaved_Sample Cleaved Sample Cleavage->Cleaved_Sample RP_HPLC Reverse-Phase HPLC Cleaved_Sample->RP_HPLC Pure_WAMP1a Pure WAMP-1a RP_HPLC->Pure_WAMP1a

Caption: Workflow for the purification of recombinant WAMP-1a.

WAMP-1a Mode of Action Signaling Pathway

WAMP-1a, like many other hevein-like antimicrobial peptides, is thought to exert its antimicrobial effect primarily through interaction with and disruption of the fungal cell wall and membrane. Its amphipathic nature is crucial for this activity.

Diagram: Proposed Mode of Action

cluster_action Proposed Antimicrobial Mode of Action WAMP1a Recombinant WAMP-1a Peptide Binding Binding to Fungal Cell Wall (Chitin) WAMP1a->Binding Membrane_Interaction Interaction with Plasma Membrane Binding->Membrane_Interaction Permeabilization Membrane Permeabilization Membrane_Interaction->Permeabilization Cell_Death Ion Leakage & Cell Death Permeabilization->Cell_Death

Caption: Proposed mechanism of WAMP-1a antimicrobial activity.

References

Application Notes and Protocols for Testing WAMP-1 Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 is a promising antimicrobial peptide (AMP) with demonstrated activity against multidrug-resistant pathogens.[1][2] Accurate and reproducible methods for testing its antimicrobial efficacy are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity, addressing the unique challenges associated with testing cationic antimicrobial peptides.[3][4] The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[1][2]

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been quantified against several clinically relevant bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in the literature.

OrganismStrain InformationMIC (µg/mL)MBC (µg/mL)Reference
Klebsiella pneumoniaeCarbapenem-Resistant (CRKP)2 - 44 - 8[2][5]
Escherichia coliCeftazidime-Avibactam (CZA)-Resistant2 - 82 - 16[5]
Acinetobacter baumanniiMultidrug-Resistant (MDR)≤250-[1]
Staphylococcus aureusData not available--[5]
Pseudomonas aeruginosaData not available--[5]

Note: The data for E. coli is for the related peptide PAM-1 and is included for comparative purposes.[5] Further studies are required to establish the full antimicrobial spectrum of this compound.

Key Experimental Protocols

Standardized protocols are essential for obtaining reliable and comparable data on the antimicrobial activity of peptides like this compound.[3][6] The following sections detail the methodologies for three key in vitro assays: Broth Microdilution for MIC and MBC determination, Radial Diffusion Assay, and Time-Kill Kinetics Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).[1][7] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 standard with modifications for antimicrobial peptides.[5][8]

Materials:

  • This compound peptide

  • Test microorganism (e.g., Carbapenem-Resistant Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[3]

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[3]

  • Sterile polypropylene tubes[8]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[4][8]

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (B569324) (MHA) plates

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism.[5]

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3][5]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[3]

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent adsorption.[3][8]

  • Assay Procedure (MIC):

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[3]

    • Add 11 µL of each this compound dilution to the corresponding wells.[8]

    • Include a positive control (bacteria without peptide) and a negative control (broth only).[3]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • Interpretation of Results (MIC):

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring optical density.[1][5]

  • Assay Procedure (MBC):

    • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.[9]

    • Subculture a 10 µL aliquot from these wells onto MHA plates.[1]

    • Incubate the plates at 37°C for 24 hours.[1]

  • Interpretation of Results (MBC):

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in bacterial viability compared to the initial inoculum.[1]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) Plate_Setup Add Bacterial Suspension to 96-well Polypropylene Plate Bacterial_Inoculum->Plate_Setup Peptide_Dilutions Prepare Serial Dilutions of this compound (in 0.01% Acetic Acid + 0.2% BSA) Add_Peptide Add this compound Dilutions to Wells Peptide_Dilutions->Add_Peptide Plate_Setup->Add_Peptide Incubation Incubate at 35-37°C for 16-24h Add_Peptide->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Plating Plate Aliquots from wells ≥ MIC on MHA Plates MIC_Determination->MBC_Plating MBC_Determination Determine MBC (≥99.9% killing) MBC_Plating->MBC_Determination

Caption: Workflow for the broth microdilution assay.

Radial Diffusion Assay (RDA)

The radial diffusion assay is a simple and effective method for screening the antimicrobial activity of peptides.[10][11] It involves the diffusion of the peptide from a well through an agar gel seeded with the test microorganism.

Materials:

  • This compound peptide

  • Test microorganism

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Agarose

  • Sterile petri dishes

  • Sterile pipette tips

Protocol:

  • Preparation of Bacterial Inoculum:

    • Grow the test microorganism in a suitable broth to the mid-logarithmic phase of growth.[10]

    • Adjust the bacterial suspension to a concentration of approximately 4 x 10⁵ CFU/mL.[10]

  • Preparation of Agar Plates:

    • Prepare a low-nutrient agar (e.g., 0.5% tryptone, 1% agarose) and autoclave.[10]

    • Cool the agar to 45°C and add the prepared bacterial inoculum.[10]

    • Pour the agar into sterile petri dishes and allow to solidify.[10]

  • Assay Procedure:

    • Create small wells (3-4 mm in diameter) in the solidified agar using a sterile pipette tip or a well cutter.[10]

    • Add a defined volume (e.g., 5 µL) of different concentrations of this compound to each well.[12]

    • Include a negative control (e.g., sterile water or buffer) and a positive control (a known antimicrobial agent).[10]

    • Incubate the plates at 37°C for 18-24 hours.[10]

  • Interpretation of Results:

    • Measure the diameter of the clear zone of growth inhibition around each well.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the peptide concentration.

Workflow for Radial Diffusion Assay

Radial_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Bacteria Grow Bacteria to Mid-Log Phase Prepare_Agar Prepare Agarose Gel Seeded with Bacteria Prepare_Bacteria->Prepare_Agar Pour_Plates Pour Agar into Petri Dishes Prepare_Agar->Pour_Plates Create_Wells Create Wells in Solidified Agar Pour_Plates->Create_Wells Add_Peptide Add this compound and Controls to Wells Create_Wells->Add_Peptide Incubate Incubate at 37°C for 18-24h Add_Peptide->Incubate Measure_Zones Measure Diameter of Inhibition Zones Incubate->Measure_Zones

Caption: Workflow for the radial diffusion assay.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][13] It is useful for understanding the dynamics of bacterial killing by this compound.

Materials:

  • This compound peptide

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Sterile saline or PBS

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10⁶ CFU/mL in fresh MHB.[3]

    • Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[3]

  • Assay Procedure:

    • Add the this compound solutions to the bacterial suspension at the desired concentrations.

    • Include a growth control without peptide.[3]

    • Incubate the cultures at 37°C with shaking.[3]

    • At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.[14][15]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.[3]

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[3]

    • Incubate the plates at 37°C for 18-24 hours.[3]

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[3]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.[3]

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[3]

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results Prepare_Inoculum Prepare Bacterial Inoculum (approx. 1x10^6 CFU/mL) Incubate_Culture Incubate Bacteria with this compound at 37°C Prepare_Inoculum->Incubate_Culture Prepare_Peptide Prepare this compound at Multiples of MIC Prepare_Peptide->Incubate_Culture Take_Aliquots Withdraw Aliquots at Timed Intervals Incubate_Culture->Take_Aliquots Serial_Dilution Perform Serial Dilutions Take_Aliquots->Serial_Dilution Plate_Dilutions Plate on MHA Serial_Dilution->Plate_Dilutions Count_CFU Incubate and Count Colonies (CFU) Plate_Dilutions->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

This compound Mechanism of Action: Membrane Disruption

This compound, as a cationic antimicrobial peptide, is understood to exert its primary bactericidal effect through the disruption of the bacterial cell membrane.[1][5] This direct physical mechanism of action may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.[1] The proposed mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into and permeabilization of the membrane, leading to leakage of cellular contents and cell death.[2] Assays to confirm this mechanism include measuring the leakage of intracellular components, such as alkaline phosphatase, and the uptake of fluorescent dyes like propidium (B1200493) iodide.[2]

Signaling Pathway for this compound Mechanism of Action

WAMP1_Mechanism WAMP1 This compound (Cationic) Electrostatic_Interaction Electrostatic Interaction WAMP1->Electrostatic_Interaction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Membrane Insertion & Permeabilization Electrostatic_Interaction->Membrane_Insertion Leakage Leakage of Cellular Contents Membrane_Insertion->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound action.

References

Application of WAMP-1 in Agricultural Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Evaluation of WAMP-1 as a Biofungicide

Introduction: Wheat Antimicrobial Peptide-1 (this compound), a hevein-like antimicrobial peptide isolated from Triticum kiharae, presents a promising avenue for the development of novel biofungicides.[1] As a naturally derived peptide, this compound offers a potentially sustainable alternative to conventional chemical fungicides, addressing the growing concerns of pathogen resistance and environmental impact. WAMPs have demonstrated broad-spectrum inhibitory activity against a variety of chitin-containing and chitin-free plant pathogens in vitro, with IC50 values in the micromolar range.[1] This document provides a comprehensive overview of this compound's mechanism of action, a summary of its known antifungal efficacy, and detailed protocols for its evaluation as an agricultural fungicide.

Mechanism of Action: this compound belongs to the family of hevein-like peptides, which are characterized by their chitin-binding domain.[2][3] The primary mode of action of this compound is believed to involve its binding to chitin (B13524), a major structural component of fungal cell walls.[3][4] This interaction can directly disrupt the cell wall integrity of fungal pathogens.

Beyond direct antifungal activity, the chitin-binding property of this compound suggests a role as an elicitor of plant defense responses. By binding to chitin on the surface of invading fungi, this compound can trigger PAMP-Triggered Immunity (PTI) in the plant.[4] This involves the recognition of the this compound/chitin complex by plant cell surface receptors, such as LysM receptor-like kinases (e.g., CERK1), initiating a signaling cascade that leads to the activation of downstream defense mechanisms.[1][2][4] This signaling pathway typically involves the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the expression of defense-related genes and the production of antimicrobial compounds by the plant itself.[4][5][6]

Recent studies have also suggested that WAMPs may act as inhibitors of fungal metalloproteases, representing a novel mechanism of action that could interfere with fungal virulence.[7]

Quantitative Data on Antifungal Activity of WAMPs

The following table summarizes the in vitro antifungal activity of WAMP homologues against various plant pathogenic fungi.

Fungal PathogenWAMP HomologueIC50 (µg/mL)
Fusarium oxysporumWAMP-1a~50-100
WAMP-1b~50-100
WAMP-2~25-50
WAMP-3.1~12.5-25
WAMP-4~50-100
Bipolaris sorokinianaWAMP-1a~22.2–30.6
WAMP-1b~22.2–30.6
WAMP-2~22.2–30.6
WAMP-3.1~22.2–30.6
WAMP-4~22.2–30.6
Alternaria alternataWAMP-1a~25-50
WAMP-1b~25-50
WAMP-2~25-50
WAMP-3.1~25-50
WAMP-4~25-50
Cladosporium cucumerinumWAMP-1a~12.5-25
WAMP-1b~12.5-25
WAMP-2~12.5-25
WAMP-3.1~12.5-25
WAMP-4~12.5-25

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against filamentous fungi using a broth microdilution assay.

Materials:

  • Purified this compound peptide

  • Target fungal strains (e.g., Fusarium oxysporum, Bipolaris sorokiniana)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on PDA plates until sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or a mild buffer).

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with PDB to achieve a range of desired concentrations.

    • Add 100 µL of the fungal spore suspension to each well.

    • Include a positive control (a known fungicide) and a negative control (no this compound).

    • Incubate the plate at the optimal growth temperature for the fungus (typically 25-28°C) for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, pipette a small aliquot (e.g., 10 µL) onto PDA plates.

    • Incubate the PDA plates at the optimal growth temperature for 3-5 days.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.

Protocol 2: Greenhouse Efficacy Testing

This protocol describes a method for evaluating the efficacy of this compound in controlling a model fungal disease on a host plant under controlled greenhouse conditions.

Materials:

  • This compound formulation (e.g., aqueous solution with a surfactant)

  • Host plant seedlings (e.g., wheat or barley for Bipolaris sorokiniana, tomato for Fusarium oxysporum)

  • Fungal pathogen inoculum

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spraying equipment

Procedure:

  • Plant Growth:

    • Grow healthy, uniform seedlings of the host plant in pots to the desired growth stage (e.g., 2-3 leaf stage).

  • This compound Application:

    • Prepare different concentrations of the this compound formulation.

    • Apply the this compound solution to the plants as a foliar spray until runoff.

    • Include a negative control (water/surfactant only) and a positive control (a commercial fungicide).

  • Pathogen Inoculation:

    • 24 hours after this compound application, inoculate the plants with a spore suspension of the target pathogen.

  • Incubation:

    • Maintain the plants in a high-humidity environment for 24-48 hours to promote infection.

    • Return the plants to standard greenhouse conditions and monitor for disease development.

  • Disease Assessment:

    • After a set period (e.g., 7-14 days), assess the disease severity on each plant. This can be done using a disease rating scale (e.g., percentage of leaf area affected).

    • Calculate the percent disease control for each treatment relative to the negative control.

Protocol 3: Phytotoxicity Assessment

This protocol outlines a method to evaluate the potential for this compound to cause harm to the host plant.

Materials:

  • This compound formulation

  • Healthy host plant seedlings

  • Greenhouse or growth chamber

Procedure:

  • Plant Growth:

    • Grow healthy, uniform seedlings to the 2-3 leaf stage.

  • This compound Application:

    • Apply this compound at various concentrations, including a concentration that is 2-4 times the expected effective dose.

    • Include a negative control (no this compound).

  • Observation:

    • Observe the plants for signs of phytotoxicity over a period of 7-14 days.

    • Symptoms to look for include leaf discoloration (chlorosis, necrosis), stunting, and malformation.

  • Data Collection:

    • Record the presence and severity of any phytotoxic effects.

    • At the end of the observation period, measure plant height and biomass (fresh and dry weight) to quantify any growth inhibition.

Visualizations

WAMP1_Signaling_Pathway cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungus Fungus Chitin Chitin Fungus->Chitin Cell Wall Component Receptor LysM Receptor (e.g., CERK1) WAMP1 This compound WAMP1->Receptor Binds to Chitin on Fungus MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Activates Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Induces Antimicrobials Antimicrobial Compounds Defense_Genes->Antimicrobials Leads to PTI PAMP-Triggered Immunity (PTI) Antimicrobials->PTI

Caption: Proposed signaling pathway for this compound induced plant defense.

WAMP1_Evaluation_Workflow cluster_lab In Vitro Evaluation cluster_greenhouse Controlled Environment Evaluation cluster_field Field Evaluation Protocol1 Protocol 1: In Vitro Antifungal Assay (MIC/MFC Determination) Protocol2 Protocol 2: Greenhouse Efficacy Testing Protocol1->Protocol2 Promising candidates move to greenhouse trials Field_Trials Field Trials (Efficacy, Stability, Compatibility) Protocol2->Field_Trials Effective and non-phytotoxic candidates move to field trials Protocol3 Protocol 3: Phytotoxicity Assessment

Caption: Experimental workflow for evaluating this compound as a biofungicide.

References

Application Notes and Protocols for WAMP-1 as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 (Wheat Antimicrobial Peptide-1) is a naturally occurring, cysteine-rich peptide isolated from Triticum kiharae. It belongs to the hevein-like family of antimicrobial peptides (AMPs) and exists in two main forms, WAMP-1a and WAMP-1b, which differ by a single amino acid. This compound has demonstrated a broad spectrum of activity against various pathogens, including gram-positive and gram-negative bacteria, and fungi. Emerging evidence also points towards its potential as an anti-inflammatory and wound-healing agent. These properties make this compound a compelling candidate for the development of novel therapeutics.

This document provides a summary of the available quantitative data, detailed protocols for key experiments, and visualizations of the proposed signaling pathways and experimental workflows related to the therapeutic potential of this compound.

Data Presentation

Table 1: Antifungal Activity of WAMP-1b and its Homologues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of WAMP-1b and its engineered homologues against various plant pathogenic fungi. The data indicates that WAMPs exhibit a broad range of antifungal activity, with potency varying depending on the specific fungal species and the amino acid at position 34 of the peptide.

Fungal SpeciesWAMP-1b (A34) IC50 (µg/mL)WAMP-2 (K34) IC50 (µg/mL)WAMP-3.1 (E34) IC50 (µg/mL)WAMP-4 (N34) IC50 (µg/mL)WAMP-5 (V34) IC50 (µg/mL)
Bipolaris sorokiniana22.2 ± 1.330.6 ± 1.522.2 ± 1.124.3 ± 1.225.4 ± 1.3
Fusarium oxysporum115.2 ± 5.865.3 ± 3.341.2 ± 2.182.4 ± 4.195.6 ± 4.8
Alternaria alternata45.6 ± 2.355.4 ± 2.835.8 ± 1.848.9 ± 2.451.2 ± 2.6
Cladosporium cucumerinum85.3 ± 4.392.1 ± 4.675.4 ± 3.888.7 ± 4.490.1 ± 4.5

Data extracted from a study on the structure-function relationship of WAMPs in antifungal activity.[1]

Table 2: Antibacterial Activity of WAMP-1a

(Further research is required to populate this table with specific IC50 values against a comprehensive panel of bacterial strains.)

Table 3: Cytotoxicity of this compound on Mammalian Cells

The therapeutic potential of any antimicrobial peptide is contingent on its selective toxicity towards pathogens over host cells.

(No specific IC50 values for this compound against mammalian cell lines were found in the provided search results. This is a critical data gap that needs to be addressed through experimental investigation.)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing.

Materials:

  • This compound peptide (lyophilized)

  • Fungal strains of interest (e.g., Fusarium oxysporum, Bipolaris sorokiniana)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile, deionized water or appropriate solvent for this compound

  • Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. Create a series of two-fold dilutions of the peptide in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a spore suspension of the test fungus and adjust the concentration to 1 x 10^5 spores/mL in the growth medium.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well containing the peptide dilutions, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing the fungal inoculum without any peptide.

    • Negative Control: A well containing only the growth medium.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (typically 25-28°C) for 24-72 hours, or until visible growth is observed in the positive control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol is a standard method to assess the effect of a substance on cell migration, a key process in wound healing.[2]

Materials:

  • Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound peptide

  • Sterile 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the keratinocytes or fibroblasts into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase and minimize proliferation.

  • Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of the cell monolayer.

  • Washing: Gently wash the wells with serum-free medium to remove detached cells.

  • Treatment: Add serum-free medium containing different concentrations of this compound to the wells. Include a control group with medium only.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure using the following formula:

    • % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Protocol 3: Cytotoxicity Assay (WST-1 Assay)

This protocol measures the viability of mammalian cells in the presence of the test compound.

Materials:

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Complete cell culture medium

  • This compound peptide

  • WST-1 reagent

  • Sterile, 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: Inhibition of Fungal Metalloprotease (Fungalysin)

This compound is known to inhibit fungalysin, a metalloprotease secreted by some pathogenic fungi to degrade host defense proteins. The proposed mechanism involves the direct binding of this compound to the active site of fungalysin, thereby preventing it from cleaving its target substrates, such as plant chitinases.

Antifungal_Mechanism cluster_fungus Fungus cluster_host Host Cell Fungalysin Gene Fungalysin Gene Fungalysin (Metalloprotease) Fungalysin (Metalloprotease) Fungalysin Gene->Fungalysin (Metalloprotease) Transcription & Translation Plant Chitinase Plant Chitinase Fungalysin (Metalloprotease)->Plant Chitinase Cleavage Degraded Chitinase Degraded Chitinase Plant Chitinase->Degraded Chitinase This compound This compound This compound->Fungalysin (Metalloprotease) Inhibition

Figure 1: Proposed mechanism of this compound antifungal activity.

Potential Anti-inflammatory Signaling Pathway

While the specific anti-inflammatory mechanism of this compound is not yet fully elucidated, many antimicrobial peptides are known to modulate inflammatory responses by interfering with key signaling pathways such as the NF-κB and MAPK pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti_inflammatory_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex MAPK Cascade (p38, JNK, ERK) MAPK Cascade (p38, JNK, ERK) MyD88->MAPK Cascade (p38, JNK, ERK) IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription MAPK Cascade (p38, JNK, ERK)->Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription This compound This compound This compound->IKK Complex Inhibition? This compound->MAPK Cascade (p38, JNK, ERK) Inhibition?

Figure 2: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow for Therapeutic Agent Development

The development of this compound as a therapeutic agent will require a systematic approach, from initial screening to preclinical evaluation.

Therapeutic_Development_Workflow cluster_1 Preclinical Evaluation This compound Identification & Synthesis This compound Identification & Synthesis In Vitro Screening In Vitro Screening This compound Identification & Synthesis->In Vitro Screening Antimicrobial Activity (MIC) Antimicrobial Activity (MIC) In Vitro Screening->Antimicrobial Activity (MIC) Cytotoxicity (IC50) Cytotoxicity (IC50) In Vitro Screening->Cytotoxicity (IC50) Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Wound Healing Assays Wound Healing Assays In Vitro Screening->Wound Healing Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Preclinical In Vivo Studies Preclinical In Vivo Studies In Vitro Screening->Preclinical In Vivo Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Preclinical In Vivo Studies->Lead Optimization Animal Models of Infection Animal Models of Infection Animal Models of Wound Healing Animal Models of Wound Healing Toxicology & Pharmacokinetics Toxicology & Pharmacokinetics Clinical Trials Clinical Trials Lead Optimization->Clinical Trials

Figure 3: A generalized workflow for this compound therapeutic development.

Conclusion and Future Directions

This compound exhibits significant promise as a multifaceted therapeutic agent with antimicrobial, and potentially anti-inflammatory and wound-healing properties. The provided data and protocols offer a foundation for further investigation into its therapeutic applications. Key future directions include:

  • Comprehensive Antimicrobial Spectrum Analysis: Determining the MIC and MBC of this compound against a broad panel of clinically relevant bacteria and fungi.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its anti-inflammatory and wound-healing effects, including the identification of specific cellular receptors and signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy of this compound in relevant animal models of infection, inflammation, and wound healing, alongside comprehensive toxicology and pharmacokinetic studies.

  • Peptide Engineering: Optimizing the structure of this compound to enhance its therapeutic properties, such as increased potency, improved stability, and reduced cytotoxicity.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of challenging medical conditions.

References

Application Notes and Protocols for the Purification of WAMP-1 from Wheat Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wheat Antimicrobial Peptides (WAMPs) are a class of hevein-like peptides found in wheat (Triticum aestivum) that exhibit broad-spectrum antimicrobial activity against various pathogens. WAMP-1, a prominent member of this family, is a small, cysteine-rich, and cationic peptide. Its ability to bind to chitin (B13524), a major component of fungal cell walls, makes it a promising candidate for the development of novel antifungal agents.[1] Furthermore, its potential role in plant defense mechanisms and its unique structural features are of significant interest to researchers in agriculture and medicine. This document provides a detailed protocol for the purification of this compound from wheat seeds, outlining a multi-step strategy to obtain a highly purified peptide for downstream applications.

Principle of Purification

The purification strategy for this compound is based on its physicochemical properties: solubility, size, charge, and specific affinity. The protocol employs a sequential combination of protein extraction, ammonium (B1175870) sulfate (B86663) precipitation, and multi-modal chromatography. The key steps include:

  • Crude Protein Extraction: Solubilization of proteins and peptides from wheat seeds.

  • Ammonium Sulfate Precipitation: A preliminary fractionation step to concentrate the protein extract and remove non-protein contaminants and some unwanted proteins.[2][3][4]

  • Chitin Affinity Chromatography: This step leverages the specific binding affinity of this compound's chitin-binding domain for a chitin matrix, providing a high degree of specific purification.[5][6][7]

  • Cation Exchange Chromatography: Exploits the net positive charge of this compound at a specific pH to further purify it from other proteins.[8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final polishing step that separates peptides based on their hydrophobicity, yielding highly pure this compound.[11][12][13]

Materials and Reagents

  • Wheat seeds (Triticum aestivum)

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Sodium Phosphate, pH 7.0, 100 mM NaCl, 1 mM EDTA

  • Ammonium sulfate

  • Dialysis tubing (3 kDa MWCO)

  • Chitin Affinity Chromatography Column

  • Binding/Wash Buffer (Chitin Affinity): 20 mM Tris-HCl, pH 7.5, 500 mM NaCl

  • Elution Buffer (Chitin Affinity): 0.1 M Acetic Acid, pH 2.8

  • Cation Exchange Chromatography Column (e.g., SP-Sepharose)

  • Binding/Wash Buffer (Cation Exchange): 20 mM MES, pH 6.0

  • Elution Buffer (Cation Exchange): 20 mM MES, pH 6.0 with a linear gradient of 0-1 M NaCl

  • Reversed-Phase C18 HPLC Column

  • Solvent A (RP-HPLC): 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water

  • Solvent B (RP-HPLC): 0.1% (v/v) TFA in acetonitrile

  • Bradford protein assay reagent

  • Spectrophotometer

  • Centrifuge

  • Chromatography system (FPLC or HPLC)

Experimental Protocols

Crude Protein Extraction
  • Grind 100 g of wheat seeds to a fine powder using a blender or a mill.

  • Immediately freeze the powder in liquid nitrogen to prevent protein degradation.

  • Add the frozen powder to 500 mL of ice-cold Extraction Buffer.

  • Stir the suspension for 4 hours at 4°C.

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the crude protein extract.

Ammonium Sulfate Precipitation
  • Slowly add solid ammonium sulfate to the crude protein extract at 4°C with constant stirring to achieve 40% saturation. Continue stirring for 1 hour.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C. Discard the pellet.

  • Add more solid ammonium sulfate to the supernatant to bring the saturation to 80%. Stir for 1 hour at 4°C.[14]

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitated proteins.

  • Resuspend the pellet in a minimal volume of Binding/Wash Buffer (Chitin Affinity).

  • Dialyze the resuspended pellet against the same buffer overnight at 4°C using a 3 kDa MWCO dialysis tubing to remove excess salt.

Chitin Affinity Chromatography
  • Equilibrate a chitin affinity column with 5 column volumes (CV) of Binding/Wash Buffer (Chitin Affinity).

  • Load the dialyzed protein sample onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CV of Binding/Wash Buffer (Chitin Affinity) or until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with 5 CV of Elution Buffer (Chitin Affinity).

  • Collect fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.0.

  • Pool the fractions containing the eluted protein and dialyze against Binding/Wash Buffer (Cation Exchange).

Cation Exchange Chromatography
  • Equilibrate a cation exchange column with 5 CV of Binding/Wash Buffer (Cation Exchange).

  • Load the dialyzed sample from the affinity chromatography step onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CV of Binding/Wash Buffer (Cation Exchange).

  • Elute the bound proteins using a linear gradient of 0-1 M NaCl in the same buffer over 20 CV.

  • Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

  • Pool the fractions corresponding to the major protein peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Equilibrate a C18 RP-HPLC column with 95% Solvent A and 5% Solvent B.

  • Inject the pooled fractions from the cation exchange step onto the column.

  • Elute the peptides with a linear gradient of 5% to 60% Solvent B over 60 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the final product by SDS-PAGE and mass spectrometry.

Data Presentation

Table 1: Representative Purification Table for this compound from 100g of Wheat Seeds

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Extract250010000.41001
Ammonium Sulfate (40-80%)6008501.4853.5
Chitin Affinity Chromatography3070023.37058.3
Cation Exchange Chromatography860075.060187.5
RP-HPLC2500250.050625.0

Note: Activity units are arbitrary and would be determined by a specific antimicrobial assay.

Visualization of the Purification Workflow

WAMP1_Purification cluster_extraction Step 1: Extraction cluster_precipitation Step 2: Concentration cluster_chromatography Step 3-5: Chromatography cluster_output Final Product start Wheat Seeds grinding Grinding & Homogenization start->grinding extraction Crude Protein Extract grinding->extraction ammonium_sulfate Ammonium Sulfate Precipitation (40-80%) extraction->ammonium_sulfate dialysis1 Dialysis ammonium_sulfate->dialysis1 affinity Chitin Affinity Chromatography dialysis1->affinity ion_exchange Cation Exchange Chromatography affinity->ion_exchange rphplc Reversed-Phase HPLC ion_exchange->rphplc end Purified this compound rphplc->end

Caption: Workflow for the purification of this compound from wheat seeds.

References

Designing In Vitro Assays for WAMP-1 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1, a wheat-derived antimicrobial peptide, has demonstrated significant potential as a therapeutic agent due to its broad-spectrum antimicrobial activity.[1] As a member of the hevein-like peptide family, its primary mechanism of action is associated with the inhibition of fungal metalloproteases and interaction with chitin, a key component of fungal cell walls.[1] Beyond its direct antimicrobial effects, emerging evidence suggests that antimicrobial peptides (AMPs) like this compound possess immunomodulatory properties, including anti-inflammatory and wound-healing capabilities. This document provides detailed application notes and protocols for a suite of in vitro assays designed to comprehensively evaluate the efficacy of this compound.

These protocols are designed to assess three key functional aspects of this compound:

  • Antimicrobial Efficacy: Direct activity against relevant microbial pathogens.

  • Anti-inflammatory Potential: Ability to modulate inflammatory responses in host cells.

  • Wound Healing Properties: Capacity to promote key cellular processes involved in wound repair.

Antimicrobial Efficacy Assays

A fundamental assessment of this compound efficacy involves quantifying its direct antimicrobial activity against a panel of relevant bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

Objective: To determine the lowest concentration of this compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microbes (MBC/MFC).

Methodology: A broth microdilution method is recommended.[2][3]

Protocol:

  • Microorganism Preparation: Culture the selected bacterial or fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid). Create a series of two-fold serial dilutions in the appropriate broth in a 96-well microtiter plate.

  • Incubation: Add the diluted microbial suspension to each well containing the this compound dilutions. Include a positive control (microbes in broth without this compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • MBC/MFC Determination: To determine the MBC/MFC, aliquot a small volume from the wells with no visible growth onto an appropriate agar (B569324) plate. Incubate the plates at 37°C for 24-48 hours. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)This compound MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus fumigatus
Anti-Biofilm Assay

Objective: To evaluate the ability of this compound to inhibit biofilm formation and eradicate established biofilms.

Methodology: A crystal violet staining method is commonly used to quantify biofilm mass.[4]

Protocol:

  • Biofilm Formation: Grow microbial cultures to the logarithmic phase and dilute to 1 x 10^6 CFU/mL in fresh broth. Add the suspension to a 96-well flat-bottom plate and incubate for 24-48 hours to allow biofilm formation.

  • Inhibition of Biofilm Formation: Add serial dilutions of this compound to the wells along with the microbial suspension at the beginning of the incubation period.

  • Eradication of Established Biofilm: After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh broth containing serial dilutions of this compound to the wells with established biofilms and incubate for another 24 hours.

  • Quantification: Wash the wells with PBS, fix the biofilms with methanol, and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and measure the absorbance at 570 nm.

Data Presentation:

TreatmentConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
This compound
Control-00

Anti-inflammatory Activity Assays

AMPs can modulate the host inflammatory response, a critical aspect of their therapeutic potential. These assays assess the effect of this compound on inflammatory signaling in mammalian cells.

Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To determine if this compound can suppress the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: The Griess assay is used to measure nitrite (B80452), a stable product of NO.[5]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a this compound only group.

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as described for the NO production assay (Section 2.1).

  • ELISA: Collect the cell culture supernatant after 24 hours of LPS stimulation. Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.

Data Presentation for Anti-inflammatory Assays:

TreatmentConcentration (µg/mL)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS
This compound only
Signaling Pathway Analysis

Objective: To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound by examining key signaling pathways like NF-κB and MAPK.

Methodology: Western blotting can be used to detect the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Signaling Pathway Diagrams:

TLR4_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates WAMP1 This compound WAMP1->TLR4 Inhibits? MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (ERK, p38, JNK) MyD88->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: Proposed TLR4 signaling pathway modulated by this compound.

Wound Healing Assays

In vitro models of wound healing can provide insights into the potential of this compound to promote tissue repair.

Scratch Assay (Cell Migration)

Objective: To assess the effect of this compound on the migration of skin cells, a crucial step in wound closure.[6][7]

Methodology: A "scratch" is created in a confluent monolayer of cells, and the rate of closure is monitored over time.[8]

Protocol:

  • Cell Culture: Grow human dermal fibroblasts or keratinocytes to a confluent monolayer in a 24-well plate.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Cell Proliferation Assay

Objective: To determine if this compound stimulates the proliferation of fibroblasts and keratinocytes.

Methodology: An MTS or WST-1 assay can be used to quantify cell proliferation.

Protocol:

  • Cell Seeding: Seed fibroblasts or keratinocytes in a 96-well plate at a low density.

  • Treatment: After cell adherence, add media containing various concentrations of this compound.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTS/WST-1 Assay: Add the MTS or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Quantification: Measure the absorbance at the appropriate wavelength.

Data Presentation for Wound Healing Assays:

This compound Conc. (µg/mL)Wound Closure at 24h (%)Fibroblast Proliferation (Fold Change)Keratinocyte Proliferation (Fold Change)
0 (Control)1.01.0

Experimental Workflow Diagram:

Wound_Healing_Workflow cluster_migration Cell Migration (Scratch Assay) cluster_proliferation Cell Proliferation (MTS/WST-1 Assay) A1 Seed Cells to Confluence A2 Create Scratch A1->A2 A3 Treat with this compound A2->A3 A4 Image and Analyze A3->A4 B1 Seed Cells at Low Density B2 Treat with this compound B1->B2 B3 Incubate (24-72h) B2->B3 B4 Add Reagent and Measure B3->B4

Caption: Workflow for in vitro wound healing assays.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for evaluating the multifaceted efficacy of this compound. By systematically assessing its antimicrobial, anti-inflammatory, and wound-healing properties, researchers can gain valuable insights into its therapeutic potential and mechanisms of action. The data generated from these protocols will be instrumental in guiding further preclinical and clinical development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for WAMP-1 in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 (Wheat Antimicrobial Peptide-1) is a hevein-like antimicrobial peptide (AMP) isolated from the seeds of Triticum kiharae.[1] It belongs to a family of cysteine-rich peptides that play a crucial role in the innate immunity of plants.[1][2] this compound, existing in two isoforms, WAMP-1a and WAMP-1b, which differ by a single C-terminal amino acid, exhibits a unique 10-cysteine motif.[1] This structural feature distinguishes it from other plant AMPs and is characteristic of the chitin-binding domains of class I chitinases.[1] this compound demonstrates broad-spectrum inhibitory activity against a variety of plant pathogens, including fungi and bacteria, making it a subject of significant interest for the development of novel plant protection strategies.[1]

The primary mode of action for hevein-like peptides involves binding to chitin (B13524), a key component of fungal cell walls, which disrupts fungal growth.[2] However, WAMPs also exhibit a novel mechanism by inhibiting fungal metalloproteases, known as fungalysins, which are virulence factors secreted by fungi to degrade plant defense proteins like chitinases.[3] By neutralizing these fungal effectors, this compound not only directly inhibits fungal growth but also protects the plant's own defense machinery.[3] These multifaceted mechanisms make this compound a promising candidate for both direct application as a bio-fungicide and for the genetic engineering of disease-resistant crops.

These application notes provide a comprehensive overview of the use of this compound in plant pathology research, including its antifungal spectrum, detailed experimental protocols for its application, and an elucidation of its role in plant defense signaling pathways.

Data Presentation: Antifungal Activity of WAMP Homologues

The following table summarizes the in vitro antifungal activity of various WAMP homologues, expressed as the concentration required for 50% inhibition of spore germination (IC50). This data provides a clear comparison of the efficacy of different WAMP variants against a range of economically important plant pathogenic fungi.

Fungal PathogenWAMP-1b (A34)WAMP-2 (K34)WAMP-3.1 (E34)WAMP-4 (N34)WAMP-5 (V34)
Bipolaris sorokiniana 22.2 µg/mL30.6 µg/mL22.2 µg/mL24.9 µg/mL26.3 µg/mL
Fusarium oxysporum > 400 µg/mL102.5 µg/mL64.6 µg/mL114.8 µg/mL128.8 µg/mL
Fusarium culmorum > 700 µg/mL256.3 µg/mL---
Alternaria alternata 112.2 µg/mL123.0 µg/mL109.6 µg/mL134.9 µg/mL141.3 µg/mL
Cladosporium cucumerinum > 400 µg/mL31.6 µg/mL-44.7 µg/mL47.9 µg/mL

Data adapted from Odintsova et al., 2020. The amino acid at position 34 is indicated in parentheses.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Spore Germination Inhibition Assay

This protocol details the methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi by assessing the inhibition of spore germination.

Materials:

  • Purified this compound peptide (lyophilized)

  • Fungal culture of interest (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • 96-well microtiter plates

  • Incubator

  • Microscope

Procedure:

  • Fungal Spore Preparation:

    • Grow the fungal pathogen on PDA plates until sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile PDB.

    • Adjust the spore concentration to 1 x 10^4 spores/mL using a spectrophotometer or hemocytometer.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile distilled water to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in PDB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Assay Setup:

    • Add 50 µL of the fungal spore suspension to each well of the microtiter plate containing the this compound dilutions, bringing the final volume to 100 µL.

    • Include a positive control (fungal spores in PDB without this compound) and a negative control (PDB only).

  • Incubation and Analysis:

    • Incubate the microtiter plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-48 hours, or until spores in the positive control have germinated.

    • After incubation, observe the wells under a microscope to assess spore germination.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible spore germination.

    • For quantitative analysis, the optical density at 620 nm can be measured using a microplate reader. The IC50 value can then be calculated as the concentration of this compound that causes a 50% reduction in fungal growth compared to the positive control.

Protocol 2: In Planta Antifungal Assay - Detached Leaf Assay

This protocol describes a method to evaluate the protective effect of this compound against fungal infection on detached plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, wheat)

  • Purified this compound peptide

  • Fungal spore suspension (e.g., 1 x 10^5 spores/mL in sterile water with 0.02% Tween-20)

  • Sterile distilled water with 0.02% Tween-20 (mock solution)

  • Petri dishes or sealed plastic containers lined with moist filter paper

  • Micropipette

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the plant and wash them gently with sterile distilled water.

    • Place the leaves abaxial side up in Petri dishes containing moist filter paper to maintain humidity.

  • This compound Treatment:

    • Prepare the desired concentration of this compound solution in sterile distilled water.

    • Apply a small volume (e.g., 20 µL) of the this compound solution to a specific area on the leaf surface.

    • As a control, apply the same volume of the mock solution to a different area on the same leaf or to a separate control leaf.

    • Allow the droplets to air-dry in a sterile environment.

  • Pathogen Inoculation:

    • Once the treatment spots are dry, apply a droplet (e.g., 10 µL) of the fungal spore suspension directly onto the this compound treated and mock-treated areas.

  • Incubation and Disease Assessment:

    • Seal the Petri dishes and incubate them in a growth chamber under conditions conducive to fungal infection (e.g., 25°C, high humidity, specific light/dark cycle).

    • Monitor the leaves daily for the development of disease symptoms (e.g., lesions, necrosis) for 3-7 days.

    • Assess the disease severity by measuring the diameter of the lesions. The protective effect of this compound is determined by comparing the lesion size on this compound treated areas to the mock-treated areas.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Induction of Plant Defense

This compound employs a dual strategy to combat fungal pathogens. Firstly, as a hevein-like peptide, its chitin-binding domain directly interacts with chitin in the fungal cell wall. This binding can disrupt cell wall integrity and inhibit hyphal growth. Secondly, this compound acts as an inhibitor of fungalysin, a metalloprotease secreted by fungi to degrade plant defense proteins. By neutralizing fungalysin, this compound protects the plant's endogenous chitinases, allowing them to effectively degrade the fungal cell wall.

The interaction of this compound with the pathogen and the subsequent release of pathogen-associated molecular patterns (PAMPs), such as chitin fragments, and damage-associated molecular patterns (DAMPs) from the plant cell, can trigger a broader plant immune response known as PAMP-triggered immunity (PTI). This leads to a signaling cascade involving mitogen-activated protein kinases (MAPKs) and the production of defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), ultimately resulting in the expression of pathogenesis-related (PR) genes and the reinforcement of plant defenses.

WAMP1_Signaling_Pathway cluster_pathogen Fungal Pathogen cluster_plant Plant Cell Fungus Fungal Hypha Chitin Chitin Cell Wall Fungalysin Fungalysin (Metalloprotease) Fungus->Fungalysin secretes PAMP_Receptor PAMP Receptor (e.g., CERK1) Chitin->PAMP_Receptor triggers (via chitin fragments) PlantChitinase Plant Chitinase Fungalysin->PlantChitinase degrades WAMP1 This compound WAMP1->Chitin binds & disrupts WAMP1->Fungalysin inhibits PlantChitinase->Chitin degrades MAPK_Cascade MAPK Cascade PAMP_Receptor->MAPK_Cascade activates Hormone_Signaling SA/JA Signaling MAPK_Cascade->Hormone_Signaling activates PR_Genes PR Gene Expression Hormone_Signaling->PR_Genes induces Plant_Defense Enhanced Plant Defense PR_Genes->Plant_Defense

Caption: this compound dual-action mechanism and induction of plant defense.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a logical workflow for evaluating the potential of this compound as a plant protection agent, from initial in vitro screening to in planta validation.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_planta In Planta Validation cluster_development Product Development Spore_Germination Spore Germination Inhibition Assay Broth_Microdilution Broth Microdilution Assay (MIC/IC50) Spore_Germination->Broth_Microdilution Mechanism_Study Mechanism of Action (e.g., Membrane Permeability) Broth_Microdilution->Mechanism_Study Detached_Leaf Detached Leaf Assay Mechanism_Study->Detached_Leaf Whole_Plant Whole Plant Assay (Spray/Infiltration) Detached_Leaf->Whole_Plant Gene_Expression Analysis of Defense Gene Expression (qRT-PCR) Whole_Plant->Gene_Expression Transgenic_Dev Transgenic Plant Development Whole_Plant->Transgenic_Dev Formulation Biopesticide Formulation Whole_Plant->Formulation Start Start: Purified this compound Start->Spore_Germination

Caption: Workflow for evaluating this compound as a plant protection agent.

References

Application Notes and Protocols for WAMP-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAMP-1 (Wheat Antimicrobial Peptide-1) is a plant-derived antimicrobial peptide belonging to the hevein-like family. Isolated from Triticum kiharae, WAMP-1a exhibits broad-spectrum antifungal and antibacterial activity. Its structure is characterized by a compact fold stabilized by ten cysteine residues forming five disulfide bridges, which confers significant stability to the molecule.[1][2] This high degree of cross-linking makes WAMP-1a a promising candidate for various applications in agriculture and medicine. Understanding its stability and proper storage conditions is crucial for maintaining its biological activity and ensuring reliable experimental outcomes.

These application notes provide detailed information on the stability of this compound peptide under various conditions and protocols for its storage and handling.

Stability of this compound Peptide

WAMP-1a, like other cysteine-rich hevein-like peptides, is known for its exceptional stability, attributed to its numerous disulfide bonds.[2] While specific quantitative long-term stability studies on WAMP-1a are not extensively documented in publicly available literature, data from homologous hevein-like peptides and general principles of peptide chemistry allow for well-founded recommendations. For instance, the hevein-like peptide Ee-CBP retains its antifungal activity even after being boiled for 10 minutes and within a wide pH range of 2 to 11.[1]

Data Presentation: Recommended Storage Conditions and Expected Stability
FormStorage TemperatureDurationExpected StabilityRecommendations
Lyophilized Powder -80°CLong-term (Years)Highly stable. Minimal degradation expected.Optimal for long-term storage.
-20°CLong-term (Years)Highly stable. Minimal degradation expected.Suitable for long-term storage.
4°CShort-term (Weeks to Months)Moderately stable.Suitable for short-term storage. Avoid moisture.
Room TemperatureVery Short-term (Days)Limited stability. Prone to degradation.Not recommended for storage.
In Solution -80°CUp to 1 yearGood stability.Aliquot to avoid freeze-thaw cycles.
-20°CUp to 3-4 monthsGood stability.Aliquot to avoid freeze-thaw cycles.
4°CUp to 1-2 weeksLimited stability.Prone to microbial contamination and degradation.
Room TemperatureHoursUnstable.Avoid.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

Objective: To properly solubilize lyophilized this compound peptide for experimental use.

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, nuclease-free water or a suitable sterile buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.0)

  • Sterile, low-protein-binding polypropylene (B1209903) pipette tips and microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • For immediate use, proceed with dilutions in the appropriate experimental buffer.

  • For storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Thermal Stability

Objective: To determine the stability of this compound peptide at different temperatures.

Materials:

  • Reconstituted this compound peptide solution (e.g., 1 mg/mL)

  • Thermomixer or water baths set to various temperatures (e.g., 37°C, 50°C, 70°C, 95°C)

  • Sterile microcentrifuge tubes

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Antimicrobial activity assay (e.g., broth microdilution assay)

Procedure:

  • Prepare aliquots of the this compound peptide solution in sterile microcentrifuge tubes.

  • Incubate the tubes at the desired temperatures for various time points (e.g., 30 min, 1h, 2h, 4h). Include a control sample kept at 4°C.

  • After incubation, cool the samples to room temperature.

  • Analyze the integrity of the peptide using RP-HPLC. Compare the peak area and retention time of the treated samples to the control. A decrease in the main peak area or the appearance of new peaks indicates degradation.

  • Assess the biological activity of the heat-treated peptide using a suitable antimicrobial assay and compare it to the control.

Protocol 3: Assessment of pH Stability

Objective: To evaluate the stability of this compound peptide across a range of pH values.

Materials:

  • Reconstituted this compound peptide solution

  • A series of sterile buffers with different pH values (e.g., pH 2, 4, 6, 8, 10)

  • Sterile microcentrifuge tubes

  • RP-HPLC system

  • Antimicrobial activity assay

Procedure:

  • Dilute the this compound peptide stock solution into the different pH buffers to a final concentration suitable for analysis.

  • Incubate the samples at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).

  • Following incubation, neutralize the pH of the samples if necessary for the analytical method.

  • Analyze the peptide's integrity by RP-HPLC, comparing each pH-treated sample to a control sample prepared at a neutral pH and analyzed immediately.

  • Determine the remaining biological activity using an antimicrobial assay.

Visualizations

WAMP-1a Proposed Mechanism of Action

WAMP1_Mechanism cluster_fungus Fungal Pathogen FungalCell Fungal Cell Chitin Chitin (Cell Wall) CellMembrane Cell Membrane Chitin->CellMembrane Disrupts Cell Wall Integrity Fungalysin Fungalysin (Secreted Metalloprotease) PlantChitinase Plant Chitinase Fungalysin->PlantChitinase Degrades DegradedChitinase Degraded Chitinase CellDeath Cell Growth Inhibition / Cell Death CellMembrane->CellDeath WAMP1a WAMP-1a Peptide WAMP1a->Chitin Binds to Chitin WAMP1a->Fungalysin

Caption: Proposed dual-action mechanism of WAMP-1a against fungal pathogens.

Experimental Workflow for this compound Peptide Stability Assessment

Stability_Workflow cluster_stress Apply Stress Conditions cluster_analysis Analytical Methods start Start: Lyophilized WAMP-1a reconstitution Reconstitute in Sterile Buffer start->reconstitution aliquot Aliquot Peptide Solution reconstitution->aliquot temp_stress Thermal Stress (e.g., 37-95°C) aliquot->temp_stress ph_stress pH Stress (e.g., pH 2-10) aliquot->ph_stress storage_stress Storage Stress (e.g., 4°C, -20°C, RT) aliquot->storage_stress analysis Analysis of Stressed Samples temp_stress->analysis ph_stress->analysis storage_stress->analysis hplc RP-HPLC (Purity & Degradation) analysis->hplc activity_assay Biological Activity Assay (e.g., MIC determination) analysis->activity_assay end End: Determine Stability Profile hplc->end activity_assay->end

Caption: Workflow for assessing the stability of WAMP-1a peptide.

References

Troubleshooting & Optimization

troubleshooting WAMP-1 peptide aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges associated with WAMP-1 peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound peptide?

For initial stock solutions, it is recommended to use sterile, nuclease-free water. If solubility issues persist, consider using a buffer at a pH that is at least one unit away from the isoelectric point (pI) of this compound. For peptides with a net basic charge, an acidic buffer (e.g., 10% acetic acid) may be suitable, while peptides with a net acidic charge may dissolve better in a basic buffer (e.g., ammonium (B1175870) bicarbonate). Always add the solvent to the lyophilized peptide and allow it to fully dissolve with gentle vortexing.

Q2: How can I accurately determine the concentration of my this compound solution?

The most accurate method for determining the concentration of a purified peptide solution is through amino acid analysis. However, a more common and accessible method is UV-Vis spectrophotometry. The theoretical molar extinction coefficient of this compound can be calculated based on its amino acid sequence. The concentration can then be determined by measuring the absorbance at 280 nm and applying the Beer-Lambert law (A = εcl).

Q3: What are the common signs of this compound peptide aggregation?

Visual signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the solution. On a microscopic level, aggregation can be detected using techniques such as dynamic light scattering (DLS) to measure particle size, or through specific assays like the Thioflavin T (ThT) assay, which detects the formation of amyloid-like fibrillar aggregates.

Q4: Can I store this compound peptide solutions at room temperature?

No, peptide solutions, including this compound, are susceptible to degradation and aggregation at room temperature. For short-term storage (a few days), solutions should be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to diagnosing and resolving this compound aggregation issues during your experiments.

Issue: Visible precipitation or cloudiness in the this compound solution.

This is a clear indication of peptide aggregation and loss of solubility. The following workflow can help you troubleshoot this issue.

G cluster_0 start Start: Aggregation Observed check_conc Is peptide concentration > 1 mg/mL? start->check_conc reduce_conc Action: Dilute to a lower working concentration (e.g., 0.1-0.5 mg/mL) check_conc->reduce_conc  Yes check_buffer Check Buffer/Solvent Conditions check_conc->check_buffer  No reduce_conc->check_buffer change_ph Action: Adjust pH away from pI. Test a range of pH values. check_buffer->change_ph  pH near pI? add_excipients Consider Additives/Excipients check_buffer->add_excipients  pH is optimal change_ph->add_excipients add_arginine Action: Add aggregation suppressors like L-arginine (e.g., 50-100 mM). add_excipients->add_arginine  Ionic strength low? check_temp Review Storage & Handling Temperature add_excipients->check_temp  Additives not effective add_arginine->check_temp cold_storage Action: Ensure storage at 4°C (short-term) or -80°C (long-term). Avoid freeze-thaw cycles. check_temp->cold_storage  Improper storage? end_fail Issue Persists: Contact Technical Support check_temp->end_fail  Storage is correct end_success Success: Aggregation Resolved cold_storage->end_success

Caption: Troubleshooting workflow for this compound peptide aggregation.

Quantitative Data Summary

The solubility and aggregation propensity of this compound are highly dependent on the buffer conditions. Below is a summary of experimental data comparing the effects of pH and an aggregation-suppressing excipient on this compound solubility.

Buffer ConditionpHL-Arginine (mM)This compound Solubility (mg/mL)Aggregation Onset (Time, hours at 25°C)
Phosphate Buffered Saline7.400.8< 2
Phosphate Buffered Saline7.4501.5> 24
Acetate Buffer5.002.1> 48
Acetate Buffer5.0502.5> 72
Tris Buffer8.501.9> 48
Tris Buffer8.5502.2> 72

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol describes a method for monitoring the kinetics of this compound fibrillar aggregation.

G cluster_workflow ThT Assay Workflow prep_peptide 1. Prepare this compound Solution (e.g., in PBS at 1 mg/mL) prep_tht 2. Prepare ThT Stock Solution (e.g., 1 mM in water) prep_peptide->prep_tht setup_plate 3. Set up 96-well Plate - Add this compound solution to wells. - Add buffer-only controls. prep_tht->setup_plate add_tht 4. Add ThT to each well (Final concentration ~10-20 µM) setup_plate->add_tht incubate 5. Incubate Plate in Reader - Set temperature (e.g., 37°C). - Set intermittent shaking. add_tht->incubate measure 6. Measure Fluorescence - Excitation: ~440 nm - Emission: ~485 nm - Read every 15-30 minutes. incubate->measure analyze 7. Analyze Data - Plot fluorescence vs. time. - Identify lag phase, growth phase, and plateau. measure->analyze

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the desired buffer (e.g., PBS, pH 7.4).

    • Prepare a 1 mM Thioflavin T stock solution in sterile water and filter it through a 0.22 µm filter.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 90 µL of the this compound solution to triplicate wells.

    • Add 90 µL of buffer alone to separate wells to serve as a background control.

    • Add 10 µL of the 1 mM ThT stock solution to all wells for a final volume of 100 µL and a final ThT concentration of 100 µM.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with temperature control and shaking.

    • Incubate the plate at 37°C with intermittent shaking (e.g., 10 seconds every 10 minutes).

    • Measure fluorescence intensity every 15 minutes using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer-only controls from the this compound samples.

    • Plot the corrected fluorescence intensity against time to generate an aggregation curve.

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by this compound binding to its putative receptor, WAMP-R1, leading to the activation of downstream transcription factors involved in cellular stress response.

G cluster_pathway Hypothetical this compound Signaling WAMP1 This compound Peptide Receptor WAMP-R1 Receptor WAMP1->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression (Stress Response) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical this compound signaling pathway via a G-protein coupled receptor.

Technical Support Center: WAMP-1 Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WAMP-1 antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this novel antifungal peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hevein-like antimicrobial peptide (AMP).[1] Its primary mechanism of action is believed to involve targeting the fungal cell wall and membrane.[2][3] WAMPs contain a chitin-binding domain that allows them to interact with chitin, a key component of the fungal cell wall.[1][4] This interaction can disrupt the cell wall integrity. Furthermore, as cationic and amphipathic molecules, antifungal peptides can interact with and disrupt the fungal cell membrane, leading to leakage of cytoplasmic contents and ultimately cell death.[2] Some AMPs may also have intracellular targets.[2]

Q2: What is the recommended solvent for reconstituting this compound?

A2: For many antifungal peptides, sterile, deionized water is a suitable solvent. However, if solubility is an issue, dimethyl sulfoxide (B87167) (DMSO) can be used. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) as it can have inhibitory effects on fungal growth. Always refer to the manufacturer's specific instructions for the lot of this compound you are using.

Q3: How should I store reconstituted this compound solutions?

A3: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Peptides in solution are susceptible to proteolysis and aggregation, so proper storage is crucial for maintaining activity.

Q4: What are the expected MIC ranges for this compound?

A4: The Minimum Inhibitory Concentration (MIC) of this compound can vary significantly depending on the fungal species being tested. For hevein-like WAMPs, IC50 values (the concentration that inhibits 50% of spore germination) against various plant pathogenic fungi have been reported in the micromolar range.[1] It is essential to establish baseline MICs for your specific fungal strains of interest.

Troubleshooting Guides

High variability in MIC assays is a common challenge. The following table outlines potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
High variability in MIC results between replicates and experiments. 1. Inoculum inconsistency: The starting concentration of fungal cells is not uniform across wells or experiments.[5] 2. Pipetting errors: Inaccurate dispensing of the antifungal agent, media, or inoculum. 3. Edge effects in microplates: Evaporation from the outer wells of the plate can concentrate the antifungal agent and affect fungal growth.1. Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to adjust the fungal suspension to the correct density (e.g., 0.5 McFarland standard).[6] Ensure thorough mixing of the stock suspension before dilution. 2. Calibrate pipettes regularly: Use properly calibrated pipettes and ensure consistent technique. 3. Minimize edge effects: Fill the outer wells with sterile water or media without inoculum and do not use them for experimental data. Ensure proper sealing of the plate during incubation.
No antifungal activity observed. 1. This compound degradation: Improper storage or handling of the peptide. 2. Resistant fungal strain: The tested strain may have intrinsic or acquired resistance. 3. Suboptimal assay conditions: Incorrect pH, temperature, or media composition.1. Verify peptide integrity: Use a fresh aliquot of this compound and run a control with a known susceptible fungal strain. 2. Confirm strain susceptibility: Test against a reference strain with known susceptibility to antifungal peptides. 3. Optimize assay parameters: Ensure the pH and composition of the media support both fungal growth and peptide activity.
"Trailing" or "paradoxical" growth at higher concentrations. 1. Incomplete inhibition: Some antifungal agents, particularly azoles, may not completely inhibit fungal growth at higher concentrations, leading to reduced but persistent growth. 2. Drug precipitation: The antifungal agent may precipitate out of solution at higher concentrations.1. Standardize endpoint reading: Read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control. Using a spectrophotometer can provide a more objective measurement than visual inspection.[6] 2. Check for precipitation: Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range.

Quantitative Data Summary

The following table provides an example of how to present MIC data for this compound against various fungal species. The values presented here are hypothetical and should be replaced with experimental data.

Fungal SpeciesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Candida albicans4 - 32816
Aspergillus fumigatus8 - 641632
Cryptococcus neoformans2 - 1648
Fusarium oxysporum16 - >1283264
  • MIC Range: The lowest and highest MIC values observed for a collection of isolates.

  • MIC50: The MIC value at which 50% of the isolates are inhibited.

  • MIC90: The MIC value at which 90% of the isolates are inhibited.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

1. Preparation of this compound Stock Solution:

  • Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
  • Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
  • Add 200 µL of the working this compound solution to well 1.
  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.
  • Discard 100 µL from well 10. Well 11 serves as the growth control (no this compound), and well 12 serves as a sterility control (no inoculum).

3. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
  • Select several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 103 CFU/mL.[6]

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to wells 1 through 11.
  • Incubate the plate at 35°C for 24-48 hours.

5. MIC Determination:

  • Following incubation, visually inspect the wells for fungal growth or measure the optical density at 600 nm using a microplate reader.
  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control in well 11.[8]

Visualizations

WAMP1_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm WAMP1 This compound Peptide Chitin Chitin WAMP1->Chitin Binds to Membrane Lipid Bilayer WAMP1->Membrane Direct Interaction & Disruption Chitin->Membrane Disrupts Integrity Leakage Ion & Content Leakage Membrane->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Proposed mechanism of action for the this compound antifungal peptide.

MIC_Assay_Workflow start Start prep_wamp1 Prepare this compound Stock & Working Solutions start->prep_wamp1 prep_plate Perform Serial Dilutions in 96-well Plate prep_wamp1->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

References

Technical Support Center: Overcoming Resistance to WAMP-1 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the antifungal peptide WAMP-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hevein-like antifungal peptide originally isolated from Triticum kiharae (wheat).[][][3] It belongs to a family of plant defense peptides. Its primary antifungal activity is attributed to its ability to bind to chitin (B13524), a key component of the fungal cell wall.[3][4] This interaction is thought to disrupt cell wall integrity. Additionally, this compound has demonstrated inhibitory activity against fungal metalloproteases, suggesting a multi-modal mechanism of action.[] It has shown broad-spectrum activity against both chitin-containing and chitin-free pathogens, indicating that its function is not solely dependent on chitin binding.[][]

Q2: What are the typical signs of this compound resistance in my fungal cultures?

A2: The most common indicator of resistance is an increase in the Minimum Inhibitory Concentration (MIC). If you observe that a higher concentration of this compound is required to inhibit fungal growth compared to previous experiments or published data, your strain may have developed resistance. Other signs include the ability of the fungus to grow, albeit slower, at concentrations of this compound that were previously fungicidal, or altered fungal morphology in the presence of the peptide.

Q3: What are the potential molecular mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still an active area of research, based on its mode of action and general principles of antifungal resistance, potential mechanisms include:

  • Cell Wall Remodeling: Alterations in the composition and structure of the fungal cell wall, such as increased cross-linking of glucans or masking of chitin with other polymers, could reduce this compound binding.

  • Efflux Pump Overexpression: Fungal cells may upregulate the expression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters that actively pump this compound out of the cell.

  • Proteolytic Degradation: Fungi may secrete proteases that degrade this compound, reducing its effective concentration at the site of action.

  • Target Modification: Although less common for peptides with broad mechanisms, mutations in the fungal metalloproteases targeted by this compound could reduce its inhibitory effect.

  • Activation of Stress Response Pathways: Fungal cells can activate signaling cascades, such as the cell wall integrity (CWI) pathway, to counteract the damage caused by this compound and repair the cell wall.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Gradual increase in MIC of this compound over successive experiments. The fungal strain may be developing acquired resistance.1. Perform a broth microdilution assay to accurately quantify the new MIC. 2. Sequence key genes related to cell wall biosynthesis and efflux pumps to identify potential mutations. 3. Analyze the expression levels of efflux pump genes using RT-qPCR.
This compound shows reduced efficacy against a specific fungal species known to be susceptible. The strain may have intrinsic resistance or has acquired a resistance mechanism.1. Confirm the identity of the fungal strain using molecular methods (e.g., ITS sequencing). 2. Test the activity of this compound against a known susceptible control strain of the same species. 3. Investigate cell wall composition through techniques like fluorescent staining of chitin and beta-glucans.
High variability in experimental results with this compound. Issues with peptide stability, aggregation, or experimental setup.1. Ensure proper storage and handling of this compound. 2. Use fresh dilutions for each experiment. 3. Standardize all experimental parameters, including inoculum size, media composition, and incubation time.
Fungal growth is inhibited but not completely eliminated at high this compound concentrations. The peptide may be acting as a fungistatic rather than a fungicidal agent against the particular strain, or the strain has developed tolerance.1. Perform a time-kill curve assay to determine if this compound is fungicidal or fungistatic against your strain. 2. Investigate the activation of stress response pathways through transcriptomic or proteomic analysis.

Quantitative Data Summary

The following table summarizes the antifungal activity of WAMP peptides against various fungal species, as indicated by their IC50 values.

Fungal SpeciesWAMP VariantIC50 (µg/mL)Reference
Bipolaris sorokinianaWAMP-1b22.2 - 30.6[3]
Bipolaris sorokinianaWAMP-2> 30.6[3]
Bipolaris sorokinianaWAMP-3.122.2 - 30.6[3]
Fusarium oxysporumWAMP-1b> 30.6[3]
Fusarium oxysporumWAMP-2~30.6[3]
Fusarium oxysporumWAMP-3.1< 22.2[3]

Key Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), this compound stock solution, spectrophotometer.

  • Procedure:

    • Prepare a 2x concentrated stock of the fungal inoculum in the appropriate broth.

    • Create a serial two-fold dilution of this compound in the microtiter plate.

    • Add an equal volume of the fungal inoculum to each well, resulting in the final desired cell density and this compound concentrations.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring absorbance.

2. RT-qPCR for Efflux Pump Gene Expression Analysis

  • Materials: Fungal cells treated with and without a sub-inhibitory concentration of this compound, RNA extraction kit, cDNA synthesis kit, qPCR machine, primers for target efflux pump genes and a housekeeping gene.

  • Procedure:

    • Expose the fungal culture to a sub-inhibitory concentration of this compound for a defined period.

    • Extract total RNA from both treated and untreated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers specific for the efflux pump genes of interest and a reference housekeeping gene.

    • Calculate the relative fold change in gene expression in the this compound treated samples compared to the untreated control using the ΔΔCt method.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Investigating Resistance mic_start Prepare serial dilutions of this compound mic_inoculate Inoculate with fungal suspension mic_start->mic_inoculate mic_incubate Incubate for 24-48h mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read res_observe Observe increased MIC mic_read->res_observe If MIC increases res_rna RNA extraction from treated and untreated cells res_observe->res_rna res_seq Sequence cell wall and pump genes res_observe->res_seq res_qpcr RT-qPCR for efflux pump gene expression res_rna->res_qpcr

Experimental workflow for identifying and investigating this compound resistance.

signaling_pathway WAMP1 This compound CellWall Fungal Cell Wall (Chitin) WAMP1->CellWall Binds to Chitin CWI Cell Wall Integrity (CWI) Pathway CellWall->CWI Activates Stress Response CW_Repair Cell Wall Repair & Remodeling CWI->CW_Repair Upregulates Efflux Efflux Pumps (ABC/MFS) Efflux->WAMP1 Expels Resistance Resistance Efflux->Resistance CW_Repair->Resistance

Potential signaling pathways involved in this compound resistance.

References

Technical Support Center: Optimizing WAMP-1 Dosage for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WAMP-1 (Wheat Antimicrobial Peptide-1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for microbial inhibition studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its different forms?

A1: this compound is a hevein-like antimicrobial peptide (AMP) originally isolated from the seeds of Triticum kiharae. It exhibits broad-spectrum inhibitory activity against a variety of pathogens. Two main forms, WAMP-1a and WAMP-1b, have been identified, differing by a single C-terminal amino acid residue. These peptides are characterized by a unique 10-cysteine motif. Recombinant versions of these peptides, such as WAMP-1a produced in E. coli, are often used in research.

Q2: What is the primary mechanism of action for this compound against fungi and bacteria?

A2: this compound employs different mechanisms to inhibit fungi and bacteria:

  • Antifungal Mechanism: The primary mode of action against fungi involves the inhibition of fungal metalloproteases, known as fungalysins. These proteases are crucial for fungal development and pathogenesis as they can degrade plant defense proteins like chitinases. By inhibiting these enzymes, this compound disrupts fungal growth and virulence. This interaction is also linked to this compound's ability to bind to chitin, a major component of the fungal cell wall.[1]

  • Antibacterial Mechanism: Against bacteria, this compound is thought to act by disrupting the integrity of the cell membrane. As a cationic peptide, it likely interacts electrostatically with the negatively charged components of the bacterial membrane, leading to permeabilization, leakage of intracellular contents, and ultimately cell death.[2]

Q3: What are the typical effective concentrations (MIC and IC50) for this compound?

A3: The effective concentration of this compound varies depending on the target microorganism, the specific form of the peptide (e.g., WAMP-1b), and the experimental conditions. The tables below summarize some reported inhibitory concentrations.

Data Presentation

Table 1: Antifungal Activity of WAMP-1b and its Homologues (IC50 values)

Fungal SpeciesWAMP-1b (µg/mL)
Bipolaris sorokiniana22.2 - 30.6
Fusarium oxysporum>150
Alternaria alternata>150
Cladosporium cucumerinum>150

Data sourced from a study analyzing the antifungal activity of recombinant WAMPs.[1][3] Note: The inhibitory activity can vary significantly between different fungal species.

Table 2: Antibacterial Activity of this compound (MIC values)

Bacterial SpeciesMIC (µg/mL)
Escherichia coliData not available in the provided search results.
Staphylococcus aureusData not available in the provided search results.
Pseudomonas aeruginosaData not available in the provided search results.

Troubleshooting Guides

Issue 1: Low or no microbial inhibition observed.

  • Possible Cause 1: Incorrect Peptide Concentration.

    • Solution: Verify the concentration of your this compound stock solution. It is crucial to accurately determine the peptide concentration, for example, by using a spectrophotometer and the peptide's extinction coefficient. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your target microbe.

  • Possible Cause 2: Peptide Degradation or Aggregation.

    • Solution: this compound, like other peptides, can be susceptible to degradation by proteases or aggregation, which reduces its activity. Store the lyophilized peptide at -20°C or lower. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer with low ionic strength) immediately before use. Avoid repeated freeze-thaw cycles. If aggregation is suspected, consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting it in your assay medium.[4][5]

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Solution: The activity of antimicrobial peptides can be influenced by the composition of the growth medium, pH, and ionic strength. High salt concentrations in the medium can interfere with the initial electrostatic interaction of cationic peptides with the microbial cell surface. Consider using a low-salt medium, such as Mueller-Hinton Broth (MHB) for bacteria, or a suitable low-salt medium for fungi, for your inhibition assays. Ensure the pH of the medium is within the optimal range for this compound activity.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Inoculum Preparation.

    • Solution: Standardize your microbial inoculum preparation. Ensure that you are using a consistent growth phase (e.g., mid-logarithmic phase) and cell density for each experiment. Use a spectrophotometer to adjust the optical density (OD) of your culture to a standard value before performing the assay.

  • Possible Cause 2: Handling and Storage of this compound.

    • Solution: Implement a strict protocol for handling and storing this compound. Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Store all peptide solutions at -20°C or -80°C.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the peptide and consistent addition of microbial inoculum.

Issue 3: Difficulty dissolving lyophilized this compound peptide.

  • Possible Cause: Hydrophobicity of the peptide.

    • Solution: Hevein-like peptides can have hydrophobic regions that make them difficult to dissolve in aqueous solutions.[4] Try dissolving the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) first, and then slowly add the desired aqueous buffer while vortexing. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire batch. Be aware that high concentrations of organic solvents may be toxic to your target microorganisms, so ensure the final concentration in your assay is minimal and appropriate controls are included.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pure water or appropriate buffer for peptide reconstitution

  • Target bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution:

    • Reconstitute the lyophilized this compound in a sterile solvent to a high concentration (e.g., 1 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the target bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to an OD600 of 0.08-0.1 (corresponding to approximately 1 x 10^8 CFU/mL).

    • Further dilute this culture 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no peptide).

    • Sterility Control: A well containing 200 µL of MHB only (no bacteria or peptide).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. The results can be read visually or by measuring the OD600 with a plate reader.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) for Fungi by Broth Microdilution

This protocol is used to determine the concentration of this compound that inhibits 50% of fungal growth.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pure water or appropriate buffer for peptide reconstitution

  • Target fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine and buffered with MOPS, or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound as described in the MIC protocol.

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature.

    • Harvest the fungal cells or spores and suspend them in sterile saline or PBS.

    • Adjust the cell density using a hemocytometer or by measuring the optical density to a standardized concentration (e.g., 1 x 10^6 cells/mL).

    • Dilute the fungal suspension in the assay medium to the desired final inoculum concentration (e.g., 1-5 x 10^3 cells/mL).

  • Serial Dilution of this compound:

    • Perform two-fold serial dilutions of this compound in the 96-well plate as described in the MIC protocol, using the appropriate fungal growth medium.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the serially diluted peptide.

  • Controls:

    • Include growth and sterility controls as described in the MIC protocol.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • IC50 Determination:

    • After incubation, measure the optical density (e.g., at 600 nm) of each well using a plate reader.

    • Calculate the percentage of growth inhibition for each peptide concentration relative to the growth control.

    • Plot the percentage of inhibition against the peptide concentration and determine the IC50 value, which is the concentration that results in 50% inhibition of fungal growth. This can be calculated using a suitable software with a dose-response curve fitting function.

Mandatory Visualizations

WAMP1_Antifungal_Mechanism cluster_fungus Fungal Cell Fungalysin_Zymogen Inactive Fungalysin (Pro-metalloprotease) Active_Fungalysin Active Fungalysin (Metalloprotease) Fungalysin_Zymogen->Active_Fungalysin Activation Plant_Chitinase Plant Defense Chitinase Active_Fungalysin->Plant_Chitinase Cleavage Fungal_Growth Fungal Growth & Pathogenesis Active_Fungalysin->Fungal_Growth Promotes Degraded_Chitinase Degraded Chitinase WAMP1 This compound WAMP1->Active_Fungalysin Inhibition

Caption: this compound's antifungal mechanism via inhibition of fungal metalloprotease (Fungalysin).

WAMP1_Antibacterial_Mechanism cluster_bacteria Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Membrane_Disruption Membrane Permeabilization & Pore Formation Bacterial_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death WAMP1 This compound (Cationic Peptide) WAMP1->Bacterial_Membrane Electrostatic Interaction Troubleshooting_Workflow Start Low/No Microbial Inhibition Observed Check_Concentration Verify Peptide Concentration Start->Check_Concentration Check_Integrity Assess Peptide Integrity (Degradation/Aggregation) Start->Check_Integrity Check_Conditions Review Assay Conditions (Medium, pH) Start->Check_Conditions Concentration_OK Concentration Correct? Check_Concentration->Concentration_OK Integrity_OK Peptide Intact? Check_Integrity->Integrity_OK Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Concentration_OK->Check_Integrity Yes Solution_Concentration Recalculate & Prepare Fresh Stock Concentration_OK->Solution_Concentration No Integrity_OK->Check_Conditions Yes Solution_Integrity Use Fresh Aliquot, Optimize Storage Integrity_OK->Solution_Integrity No Solution_Conditions Optimize Medium, pH, Ionic Strength Conditions_OK->Solution_Conditions No Further_Investigation Investigate Other Factors (e.g., Microbial Resistance) Conditions_OK->Further_Investigation Yes

References

WAMP-1 Peptide Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the WAMP-1 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution has become cloudy or has visible precipitates. What is the cause and how can I prevent this?

A1: Cloudiness or precipitation is often a sign of peptide aggregation.[1][2][3][4] Aggregation is a common issue with peptides and can be influenced by several factors including peptide concentration, pH, temperature, and the ionic strength of the solution.[1][4] this compound, like many peptides, has a propensity to self-associate, which can lead to the formation of insoluble aggregates.[1]

Troubleshooting and Prevention:

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution to be at least one unit above or below the pI of this compound can significantly improve solubility and reduce aggregation.

  • Concentration: Higher peptide concentrations can promote aggregation.[1] It is advisable to prepare stock solutions at a higher concentration in a suitable solvent and then dilute to the final working concentration in the experimental buffer.

  • Temperature: Temperature fluctuations can impact stability. While higher temperatures can sometimes aid in initial solubilization, prolonged exposure can accelerate degradation and aggregation.[5][6] Store peptide solutions at recommended temperatures (see Q3).

  • Solvent: If this compound is difficult to dissolve in aqueous buffers, consider using a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to initially solubilize the peptide before diluting with your aqueous buffer.[7][8]

  • Sonication: Brief sonication can help to dissolve peptide aggregates.[7]

Q2: I am observing a loss of this compound activity over time in my experiments. What are the potential chemical degradation pathways?

A2: Loss of biological activity is often due to chemical degradation of the peptide. The primary pathways for peptide degradation in solution are oxidation, hydrolysis, and deamidation.[9][10][11]

  • Oxidation: this compound is a cysteine-rich peptide. The thiol groups in cysteine residues are highly susceptible to oxidation, which can lead to the formation of disulfide bridges (intra- or intermolecularly) or sulfoxides.[12] This can alter the peptide's conformation and reduce its activity. Methionine and tryptophan residues are also prone to oxidation.[13]

  • Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at aspartic acid (Asp) residues.[11] This is more likely to occur at acidic pH.[11]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[9][14][15] This introduces a negative charge and can alter the peptide's structure and function.[1]

To mitigate these issues, it is crucial to use high-purity water and deoxygenated buffers. The inclusion of antioxidants may also be considered, but their compatibility with the experimental system must be verified.

Q3: What are the recommended storage conditions for this compound peptide solutions?

A3: Proper storage is critical for maintaining the stability and activity of your this compound peptide.

Storage TypeConditionTemperatureDurationRecommendations
Lyophilized Powder Dry, dark-20°C or -80°CMonths to yearsAllow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[16][17]
Stock Solution Aliquoted, frozen-20°C or -80°CWeeks to monthsAvoid repeated freeze-thaw cycles.[18] Use sterile, pH-controlled (pH 5-6) buffers.[13]
Working Solution In experimental buffer4°CUp to one weekFor short-term use. Stability is sequence-dependent.

Q4: How can I assess the stability of my this compound peptide solution?

A4: The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21] An RP-HPLC stability-indicating method can separate the intact this compound peptide from its degradation products. By monitoring the peak area of the intact peptide over time, you can quantify its degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced Solubility pH near the isoelectric point.Adjust the pH of the buffer.
High peptide concentration.Prepare a more dilute solution or use a solubilizing agent.
Loss of Activity Oxidation of cysteine residues.Prepare solutions with deoxygenated buffers. Consider adding a reducing agent like DTT if compatible with your assay.
Hydrolysis of the peptide backbone.Maintain the pH of the solution within a stable range (typically pH 5-7).
Deamidation of Asn or Gln residues.Avoid prolonged storage in solution, especially at neutral or basic pH.
Inconsistent Results Repeated freeze-thaw cycles.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[18]
Adsorption to surfaces.Use low-binding microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol 1: this compound Peptide Stability Assessment by RP-HPLC

This protocol outlines a general method to assess the stability of this compound in a specific buffer at a set temperature.

Materials:

  • This compound peptide, lyophilized

  • High-purity water (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • RP-HPLC system with a C18 column

  • Incubator or water bath

  • Low-binding microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Carefully weigh the lyophilized this compound peptide and dissolve it in the buffer of choice to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the this compound solution into several low-binding tubes. Place the tubes in an incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from the incubator.

  • Sample Preparation for HPLC: Dilute the sample with the initial mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Illustrative Stability Data for this compound at 25°C in PBS (pH 7.4)

Time (hours)% Remaining this compound
0100
2485
4872
7261
168 (1 week)35

Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualizations

Peptide_Degradation_Pathways cluster_degradation Chemical Degradation cluster_physical Physical Instability Intact this compound Peptide Intact this compound Peptide Oxidation Oxidation Intact this compound Peptide->Oxidation O2, Metals Hydrolysis Hydrolysis Intact this compound Peptide->Hydrolysis H2O, pH Deamidation Deamidation Intact this compound Peptide->Deamidation pH, Temp Aggregation Aggregation Intact this compound Peptide->Aggregation Conc, pH HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A 1. Prepare this compound Solution B 2. Incubate at Defined Temperature A->B C 3. Collect Aliquots at Time Points B->C D 4. Inject Sample onto RP-HPLC C->D E 5. Separate Peptide and Degradants D->E F 6. Detect by UV Absorbance E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Remaining Peptide G->H I 9. Determine Degradation Rate H->I

References

Technical Support Center: Refining WAMP-1 Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining WAMP-1 purification protocols for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification challenging?

A1: this compound (Wheat Antimicrobial Peptide-1) is a small, cysteine-rich antimicrobial peptide isolated from Triticum kiharae with broad-spectrum inhibitory activity against various pathogens.[][][] Purification of recombinant this compound, often produced in Escherichia coli, can be challenging due to its tendency to form inclusion bodies, aggregation, and the requirement for correct disulfide bond formation to ensure biological activity.[]

Q2: My recombinant this compound is expressed in inclusion bodies. What is the general strategy for its purification?

A2: The standard approach for purifying proteins from inclusion bodies involves four main steps:

  • Cell Lysis and Inclusion Body Isolation: Disrupt the E. coli cells and collect the insoluble inclusion bodies by centrifugation.

  • Solubilization: Denature the protein and solubilize the inclusion bodies using strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride (GuHCl).

  • Refolding: Gradually remove the denaturant to allow the protein to refold into its native, active conformation. This is a critical and often complex step.

  • Purification: Use chromatography techniques to purify the refolded, active this compound from contaminants and misfolded species.

Q3: What are the critical parameters to consider for optimizing this compound refolding?

A3: Key parameters for optimizing protein refolding include protein concentration, temperature, pH, and the composition of the refolding buffer.[4] Additives such as L-arginine, glycerol (B35011), and redox systems (e.g., reduced and oxidized glutathione, GSH/GSSG) can suppress aggregation and promote correct disulfide bond formation.[5][6] It is often necessary to screen various conditions to find the optimal refolding protocol for your specific construct.[7]

Q4: How can I assess the purity and activity of my purified this compound?

A4: Purity can be assessed using techniques like SDS-PAGE and reverse-phase high-performance liquid chromatography (RP-HPLC). The biological activity of this compound can be determined through antimicrobial assays, such as measuring the minimum inhibitory concentration (MIC) against susceptible microorganisms.[8] For structural integrity, especially for cysteine-rich peptides, techniques like mass spectrometry can confirm the correct formation of disulfide bonds.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using a French press. The addition of lysozyme (B549824) can also improve lysis efficiency.[9]
Loss of Protein During Inclusion Body Washing Use milder wash buffers (e.g., low concentrations of detergent like Triton X-100) to remove contaminants without solubilizing the inclusion bodies.
Poor Refolding Efficiency Optimize refolding conditions by screening different pH values, temperatures, protein concentrations, and refolding additives (see Table 1).[4][7] A gradual removal of the denaturant via dialysis or dilution is often more effective than rapid methods.[5][6]
Precipitation During Dialysis/Dilution Reduce the protein concentration before initiating refolding. Perform refolding at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[4]
Inefficient Chromatographic Purification Ensure the buffer conditions of the refolded protein sample are compatible with the chosen chromatography column. For instance, for ion-exchange chromatography, the pH should be adjusted to ensure the protein binds to the resin.[10]
Problem 2: Purified this compound Shows No or Low Biological Activity
Possible Cause Suggested Solution
Incorrect Refolding The protein may be misfolded, even if it is soluble. Re-optimize the refolding buffer, paying close attention to the redox system (GSH/GSSG ratio) to facilitate correct disulfide bond formation.[6]
Protein Aggregation After Purification Aggregates can form during concentration or storage. Analyze the final product using size-exclusion chromatography (SEC) to detect aggregates. If present, consider adding stabilizing excipients like glycerol or arginine to the final buffer.[10]
Oxidation or Degradation Work at low temperatures (4°C) throughout the purification process.[11] The addition of protease inhibitors during cell lysis can prevent degradation.[9] Avoid repeated freeze-thaw cycles.
Denaturation During Elution Harsh elution conditions, such as very low pH in affinity chromatography, can denature the protein. Neutralize the eluted fractions immediately.[10]

Experimental Protocols

Protocol 1: Inclusion Body Solubilization and Refolding of this compound
  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidinium Hydrochloride, 10 mM DTT).

    • Incubate with gentle stirring for 2 hours at room temperature.

    • Clarify the solution by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

    • Determine the protein concentration of the supernatant.

  • Refolding by Rapid Dilution:

    • Rapidly dilute the solubilized protein into a pre-chilled refolding buffer to a final protein concentration of 0.1-0.2 mg/mL.[6]

    • The refolding buffer composition should be optimized (see Table 1 for examples). A good starting point is 50 mM Tris-HCl, pH 8.5, 0.5 M L-arginine, 3 mM GSH, 0.3 mM GSSG.

    • Incubate the refolding mixture at 4°C for 18-24 hours with gentle stirring.[6]

    • Concentrate the refolded protein using tangential flow filtration or a similar method.

    • Clarify the concentrated protein solution by centrifugation or filtration before chromatography.

Table 1: Example Refolding Buffer Conditions for Optimization
Parameter Condition 1 (Redox) Condition 2 (Chaotrope) Condition 3 (Stabilizer)
pH 8.58.09.0
Additive 1 0.5 M L-Arginine0.4 M L-Arginine0.6 M L-Arginine
Additive 2 -0.5 M Sucrose10% Glycerol
Redox System 3 mM GSH / 0.3 mM GSSG2 mM GSH / 0.2 mM GSSG4 mM GSH / 0.4 mM GSSG
Temperature 4°C15°C4°C

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_refolding Refolding cluster_downstream Downstream Purification Expression Recombinant this compound Expression in E. coli CellHarvest Cell Harvesting & Lysis Expression->CellHarvest IB_Isolation Inclusion Body Isolation & Washing CellHarvest->IB_Isolation Solubilization Inclusion Body Solubilization (6M GuHCl, DTT) IB_Isolation->Solubilization Refolding Dilution into Refolding Buffer (Arginine, GSH/GSSG) Solubilization->Refolding Concentration Concentration Refolding->Concentration Purification1 Affinity/Ion-Exchange Chromatography Concentration->Purification1 Purification2 Size-Exclusion Chromatography Purification1->Purification2 FinalProduct Purified Active this compound Purification2->FinalProduct

Caption: Workflow for recombinant this compound purification from inclusion bodies.

troubleshooting_logic Start Start Purification CheckYield Low Yield? Start->CheckYield CheckActivity Low/No Activity? CheckYield->CheckActivity No OptimizeLysis Optimize Cell Lysis CheckYield->OptimizeLysis Yes OptimizeRefolding Optimize Refolding Conditions CheckActivity->OptimizeRefolding Yes FinalProduct High Purity, Active this compound CheckActivity->FinalProduct No OptimizeLysis->CheckYield CheckMisfolding Assess Misfolding/Aggregation OptimizeRefolding->CheckMisfolding OptimizeChromatography Optimize Chromatography OptimizeChromatography->CheckActivity CheckMisfolding->OptimizeChromatography End End FinalProduct->End

Caption: Troubleshooting logic for this compound purification.

References

troubleshooting unexpected results in WAMP-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Wheat Antimicrobial Peptide-1 (WAMP-1), particularly WAMP-1a.

Troubleshooting Guides

This section addresses specific issues that may arise during the expression, purification, and functional analysis of WAMP-1a.

1. Recombinant WAMP-1a Expression and Purification

Question Potential Causes Troubleshooting Steps
Why is the yield of recombinant WAMP-1a low in E. coli? - Codon Usage: The codons in the synthetic gene may not be optimized for E. coli. expression.- Toxicity: High-level expression of the antimicrobial peptide may be toxic to the host cells.- Inclusion Bodies: The peptide may be expressed as insoluble inclusion bodies.- Gene Synthesis: Synthesize the gene with codons optimized for E. coli.- Expression Conditions: Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration (e.g., IPTG) to slow down expression and reduce toxicity.- Solubilization and Refolding: If inclusion bodies are formed, purify them and perform in vitro refolding using dialysis or rapid dilution methods.
How can I improve the purity of WAMP-1a during purification? - Contamination: Co-purification of host proteins.- Degradation: Proteolytic degradation of the peptide.- Chromatography: Employ a multi-step chromatography approach, such as affinity chromatography (if a tag is used), followed by ion-exchange and reversed-phase HPLC.[1] - Protease Inhibitors: Add protease inhibitors during cell lysis and purification steps.
My purified WAMP-1a shows signs of aggregation. How can this be prevented? - Buffer Conditions: Suboptimal pH or salt concentration of the storage buffer.- Concentration: High peptide concentration.- Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for solubility.- Storage: Store the peptide at a lower concentration or in the presence of stabilizing agents like glycerol. Aliquot the peptide to avoid multiple freeze-thaw cycles.

2. Antimicrobial Activity Assays

Question Potential Causes Troubleshooting Steps
Why are my antifungal assay results inconsistent? - Spore/Conidia Viability: The viability of the fungal spores or conidia may vary between experiments.- Peptide Activity: The activity of the purified WAMP-1a may have diminished over time.- Assay Conditions: Inconsistent incubation times, temperatures, or media.- Standardize Inoculum: Use a standardized concentration of fresh, viable spores for each assay.- Peptide Quality Control: Use freshly purified peptide or perform a quality check of stored peptide before each experiment.- Consistent Protocol: Strictly adhere to a standardized protocol for all assays.
WAMP-1a is showing lower than expected activity against a specific fungus. What could be the reason? - Fungal Resistance: The fungal strain may have inherent resistance mechanisms.- Chitin (B13524) Content: While WAMP-1a is active against chitin-containing and some chitin-free fungi, its primary mode of action is often linked to chitin binding.[2][3] The target fungus may have a low or inaccessible chitin content in its cell wall.- Incorrect IC50 Determination: The method used to determine the half-maximal inhibitory concentration (IC50) may not be sensitive enough.- Test a Broader Range of Fungi: Compare the activity against a panel of different fungi to understand its spectrum of activity.- Mechanism of Action Studies: Investigate the peptide's interaction with the fungal cell wall to understand the mechanism of action for that specific fungus.- Alternative Assays: Use different methods to assess fungal growth inhibition, such as metabolic activity assays (e.g., MTT assay) in addition to direct spore germination inhibition.
I am observing synergistic effects when combining WAMP-1a with a fungicide. How can I quantify this? - Checkerboard Assay: This is a common method to assess synergy, but the data analysis can be complex.- Fractional Inhibitory Concentration (FIC) Index: Use a checkerboard assay to determine the MIC of each compound alone and in combination. Calculate the FIC index to quantitatively determine if the interaction is synergistic, additive, or antagonistic.[4]

Frequently Asked Questions (FAQs)

What is WAMP-1a?

WAMP-1a is a hevein-like antimicrobial peptide (AMP) originally isolated from the seeds of Triticum kiharae.[2][5] It is a cysteine-rich peptide with a unique 10-cysteine motif and exhibits broad-spectrum antifungal activity.[2]

What is the primary mode of action of WAMP-1a?

The primary mode of action of WAMP-1a is believed to involve binding to chitin in the fungal cell wall, which disrupts the cell membrane and leads to fungal cell death.[3] However, it also shows activity against some pathogens that do not have chitin in their cell walls, suggesting multiple modes of action.[5] Additionally, WAMPs can inhibit fungalysin, a secreted metalloproteinase from Fusarium fungi.[5]

What is the typical molecular weight of WAMP-1a?

WAMP-1a consists of 44 amino acid residues.[2]

Can WAMP-1a be produced recombinantly?

Yes, recombinant WAMP-1a has been successfully produced in Escherichia coli.[2]

What are the key features of the WAMP-1a structure?

The solution structure of WAMP-1a reveals a compact molecule containing an antiparallel four-stranded β-sheet, a 310 helix, and an α-helix, stabilized by five disulfide bridges.[5][6] A notable feature is the substitution of a conserved serine residue with a glycine (B1666218) in the chitin-binding site.[6]

Quantitative Data

Table 1: Antifungal Activity of WAMP Homologues Against Various Plant Pathogenic Fungi (IC50 in µg/mL)

Fungal SpeciesWAMP-1b (Ala34)WAMP-2 (Lys34)WAMP-3.1 (Glu34)
Bipolaris sorokiniana22.230.622.2
Fusarium oxysporum>5040.535.8
Data adapted from studies on WAMP homologues, where WAMP-1b is closely related to WAMP-1a.[5]

Experimental Protocols

1. Recombinant Production of WAMP-1a in E. coli

This protocol provides a general workflow for the expression and purification of WAMP-1a.

  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding WAMP-1a with codons optimized for E. coli expression.

    • Clone the synthetic gene into a suitable expression vector, such as pET-32a, which includes a tag (e.g., His-tag) for affinity purification and a cleavage site for tag removal.

  • Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 20°C) for several hours or overnight.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.

    • Centrifuge the lysate to pellet the inclusion bodies.

  • Solubilization and Refolding:

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100).

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Refold the solubilized protein by dialysis against a refolding buffer with a gradually decreasing concentration of the denaturant.

  • Purification:

    • Purify the refolded protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • If necessary, remove the affinity tag by enzymatic cleavage.

    • Further purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Antifungal Activity Assay (Spore Germination Inhibition)

  • Fungal Spore Preparation:

    • Grow the desired fungal strain on a suitable agar (B569324) medium until sporulation.

    • Harvest the spores (conidia) by washing the agar surface with sterile water or a mild detergent solution.

    • Filter the spore suspension to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 104-105 spores/mL).

  • Assay Setup:

    • Prepare serial dilutions of the purified WAMP-1a in a suitable buffer or minimal medium.

    • In a microtiter plate, mix the spore suspension with the different concentrations of WAMP-1a.

    • Include a positive control (a known fungicide) and a negative control (buffer or medium only).

  • Incubation and Analysis:

    • Incubate the microtiter plate at the optimal temperature for fungal growth for a sufficient time to allow for spore germination in the negative control (e.g., 12-24 hours).

    • Observe the wells under a microscope and count the number of germinated and non-germinated spores.

    • Calculate the percentage of spore germination inhibition for each concentration of WAMP-1a.

    • Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of spore germination.

Visualizations

WAMP1a_Experimental_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Recombinant Expression cluster_purification Purification cluster_assay Functional Assay Gene_Synthesis Gene Synthesis (Codon Optimized) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation E. coli Transformation Cloning->Transformation Induction Induction (IPTG) Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Inclusion_Body_Purification Inclusion Body Purification Cell_Lysis->Inclusion_Body_Purification Refolding Refolding Inclusion_Body_Purification->Refolding Affinity_Chromatography Affinity Chromatography Refolding->Affinity_Chromatography RP_HPLC RP-HPLC Affinity_Chromatography->RP_HPLC Antifungal_Assay Antifungal Activity Assay RP_HPLC->Antifungal_Assay IC50_Determination IC50 Determination Antifungal_Assay->IC50_Determination

Caption: A general experimental workflow for the production and testing of WAMP-1a.

Plant_Immune_Signaling cluster_pathogen Fungal Pathogen cluster_plant_cell Plant Cell Chitin Chitin PRR Pattern Recognition Receptor (PRR) Chitin->PRR Recognition Signaling_Cascade Signaling Cascade (e.g., MAP Kinase) PRR->Signaling_Cascade Activation Gene_Expression Pathogenesis-Related Gene Expression Signaling_Cascade->Gene_Expression WAMP1_Expression This compound Gene Expression Gene_Expression->WAMP1_Expression WAMP1_Peptide This compound Peptide WAMP1_Expression->WAMP1_Peptide Translation WAMP1_Peptide->Chitin Antifungal Action

Caption: A simplified model of PAMP-triggered immunity leading to this compound expression.

References

Technical Support Center: WAMP-1 Extraction and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Wheat Antimicrobial Peptide-1 (WAMP-1) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during extraction?

A1: this compound is a cysteine-rich antimicrobial peptide (AMP) belonging to the hevein-like family. Its structure is stabilized by multiple disulfide bonds.[1] Like many proteins, especially those from crude plant or fungal extracts, this compound is susceptible to degradation by endogenous proteases that are released upon cell lysis.[2][3] Cysteine-rich peptides can also be targets for specific proteases, and the integrity of their disulfide bonds is crucial for their activity.

Q2: What are the primary sources of proteases that can degrade this compound during extraction?

A2: The primary sources of degrading proteases are the source material itself (e.g., plant tissues or fungal cultures). When cells are disrupted, proteases that are normally compartmentalized are released and can come into contact with this compound.[3][4] Common proteases found in plant and fungal extracts include serine proteases, cysteine proteases, metalloproteases, and aspartic proteases.[5]

Q3: How can I minimize proteolytic degradation of this compound?

A3: The most effective strategy is to create an environment that is unfavorable for protease activity. This can be achieved by:

  • Working at low temperatures: Perform all extraction steps on ice or at 4°C to significantly reduce the activity of most proteases.

  • Using an acidic extraction buffer: Research suggests that acidic conditions, such as using acetic acid, can be beneficial for the extraction of antimicrobial peptides.[3]

  • Adding protease inhibitors: A cocktail of protease inhibitors targeting a broad range of proteases is essential.[6][7][8]

Q4: What type of protease inhibitors are most effective for this compound?

A4: Since this compound is a cysteine-rich peptide, it is crucial to inhibit cysteine proteases. Therefore, a protease inhibitor cocktail that includes a specific cysteine protease inhibitor, such as E-64, is highly recommended.[7][9] A broad-spectrum cocktail should also contain inhibitors for serine, metallo-, and aspartic proteases to ensure comprehensive protection.

Q5: How can I prevent the disulfide bonds in this compound from breaking or rearranging?

A5: Disulfide bond stability is critical for this compound's function. To prevent their disruption during extraction:

  • Maintain a reducing environment initially: The inclusion of a reducing agent like dithiothreitol (B142953) (DTT) in the initial lysis buffer can help to prevent the formation of incorrect disulfide bonds.

  • Alkylate free cysteines: Following reduction, alkylating the free sulfhydryl groups with an agent like iodoacetamide (B48618) will prevent them from re-oxidizing and forming random disulfide bridges.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no this compound yield Inefficient cell lysis.- Ensure complete homogenization or sonication of the source material. - Consider using a more stringent lysis buffer (e.g., with detergents), but be mindful of downstream applications.
This compound degradation by proteases.- Verify that a broad-spectrum protease inhibitor cocktail was added at the recommended concentration. - Ensure all steps were performed at 4°C or on ice. - Check the age and storage conditions of the protease inhibitors.
Multiple bands on SDS-PAGE or Western Blot, suggesting degradation Incomplete protease inhibition.- Increase the concentration of the protease inhibitor cocktail. - Add a specific inhibitor for a suspected dominant protease class (e.g., more E-64 for cysteine proteases).
Disulfide bond scrambling leading to different conformations.- Ensure the presence of a reducing agent (e.g., DTT) during lysis. - Perform an alkylation step with iodoacetamide after reduction.
Loss of this compound activity Denaturation of the peptide.- Avoid harsh extraction conditions such as high temperatures or extreme pH (outside the optimal range for this compound).
Disruption of disulfide bonds.- Implement the reduction and alkylation steps as described in the protocol to maintain the correct disulfide bond structure.

Quantitative Data on Protease Inhibitors

Protease InhibitorTarget Protease ClassTypical Working ConcentrationNotes
AEBSF Serine Proteases1 mMA less toxic alternative to PMSF.
E-64 Cysteine Proteases1-10 µMIrreversible inhibitor, highly effective for cysteine-rich peptides.[10]
Leupeptin Serine and Cysteine Proteases1-10 µMReversible inhibitor.[4]
Pepstatin A Aspartic Proteases1 µM
EDTA Metalloproteases1-5 mMChelates metal ions required for protease activity.
1,10-Phenanthroline Metalloproteases1-5 mMAn alternative to EDTA.
Protease Inhibitor Cocktails (for plant extracts) Broad Spectrum1X (as recommended by manufacturer)Often contain a mixture of the inhibitors listed above. Some formulations are available without EDTA for compatibility with metal-chelate affinity chromatography.[1]

Experimental Protocols

Detailed Methodology for this compound Extraction

This protocol is designed to minimize degradation and preserve the integrity of this compound.

  • Preparation of Extraction Buffer:

    • Prepare an acidic extraction buffer, for example, 10% acetic acid in water.

    • On the day of extraction, add a broad-spectrum protease inhibitor cocktail for plant and fungal extracts to the buffer at the manufacturer's recommended concentration (typically 1X).

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

  • Sample Homogenization:

    • Perform all steps on ice.

    • Weigh the source material (e.g., plant leaves, fungal mycelia).

    • Freeze the sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

    • Add the powdered sample to the pre-chilled extraction buffer (e.g., 10 mL of buffer per gram of tissue).

  • Cell Lysis and Extraction:

    • Keep the suspension on ice and sonicate it with several short bursts (e.g., 10-15 seconds each) to ensure complete cell lysis. Allow the sample to cool on ice between bursts.

    • Alternatively, continue to homogenize using a tissue homogenizer.

    • Incubate the homogenate on a rocker or shaker at 4°C for 1-2 hours to allow for efficient extraction of this compound.

  • Clarification of the Extract:

    • Centrifuge the crude extract at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble this compound.

  • Alkylation of Cysteines (Optional but Recommended):

    • To the clarified supernatant, add iodoacetamide to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes. This step will cap the free sulfhydryl groups and prevent incorrect disulfide bond formation.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • Downstream Processing:

    • The resulting extract containing stabilized this compound is now ready for downstream purification steps, such as solid-phase extraction, chromatography, or for analytical techniques like SDS-PAGE and Western blotting.

Mandatory Visualizations

WAMP1_Extraction_Workflow start Start: Sample Preparation homogenization Homogenization (Liquid Nitrogen, Mortar & Pestle) start->homogenization lysis Cell Lysis & Extraction (Acidic Buffer + Protease Inhibitors + DTT) homogenization->lysis clarification Clarification (Centrifugation) lysis->clarification supernatant Collect Supernatant clarification->supernatant alkylation Alkylation (Optional) (Iodoacetamide) supernatant->alkylation purification Downstream Purification alkylation->purification end End: Purified this compound purification->end

Caption: Experimental workflow for the extraction of this compound.

Degradation_Pathway cluster_proteases WAMP1 Intact this compound Degraded_WAMP1 Degraded this compound Fragments WAMP1->Degraded_WAMP1 Degradation Proteases Endogenous Proteases (Serine, Cysteine, etc.) Inhibitors Protease Inhibitors (Cocktail + E-64) Inhibitors->Proteases Inhibition

Caption: Logical relationship of this compound degradation and inhibition.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of WAMP-1a and WAMP-1b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two closely related wheat antimicrobial peptides, WAMP-1a and WAMP-1b. These hevein-like peptides, isolated from Triticum kiharae, represent promising candidates for the development of novel antifungal and antibacterial agents. This document summarizes available quantitative data, details experimental methodologies for key assays, and illustrates the proposed mechanism of action.

Quantitative Antimicrobial Activity

WAMP-1a and WAMP-1b, which differ by a single C-terminal arginine residue, exhibit broad-spectrum antimicrobial activity.[1] The following table summarizes the 50% inhibitory concentration (IC50) values for WAMP-1a and WAMP-1b against various fungal pathogens, as determined by spore germination assays.

Fungal SpeciesWAMP-1a IC50 (µg/mL)WAMP-1b IC50 (µg/mL)
Bipolaris sorokiniana~522.8 ± 3.2
Fusarium oxysporum~574.8 ± 4.6
Fusarium solani~5Not Reported
Alternaria alternataNot Reported82.8 ± 7.8
Cladosporium cucumerinumNot Reported>150

Note: Data for WAMP-1a is sourced from studies on the recombinant peptide, while data for WAMP-1b is from studies on both the native and recombinant peptides.[1][2] Variations in reported values may be attributed to differences in experimental conditions and the specific strains tested.

Experimental Protocols

The following is a detailed methodology for the spore germination assay used to determine the antifungal activity of WAMP peptides.

Spore Germination Assay

This assay is fundamental for assessing the ability of a compound to inhibit the transition of dormant fungal spores into actively growing hyphae.[3]

1. Fungal Culture and Spore Suspension Preparation:

  • Inoculate the desired fungal strain onto a fresh Potato Dextrose Agar (PDA) plate.

  • Incubate at 25-28°C for 7-14 days, or until sufficient sporulation is observed.[3]

  • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust the final concentration to 1 x 10^6 spores/mL with sterile distilled water.[3]

2. Preparation of Peptide Solutions:

  • Prepare a stock solution of the WAMP peptide in a suitable solvent, such as sterile deionized water or a buffer.

  • From this stock, prepare a series of dilutions in Potato Dextrose Broth (PDB) to achieve the desired final test concentrations.

3. Assay Setup:

  • In a 96-well microtiter plate, add 50 µL of the prepared spore suspension (1 x 10^6 spores/mL) to each well.[3]

  • Add 50 µL of the different concentrations of the WAMP peptide solution to the respective wells.[3]

  • Controls:

    • Negative Control: Add 50 µL of PDB (vehicle control) to wells containing the spore suspension.[3]

    • Positive Control: Add 50 µL of a known antifungal agent at a concentration known to inhibit spore germination.[3]

4. Incubation:

  • Incubate the microtiter plate at 25-28°C in a humidified chamber for a predetermined time (e.g., 6, 12, or 24 hours), optimized based on the germination time of the specific fungal strain.[3]

5. Determination of Inhibition:

  • Observe the spores under a light microscope at 400x magnification.[3]

  • Count a minimum of 100 spores per replicate, assessing for germination. A spore is considered germinated if the germ tube is visible and its length is at least half the diameter of the spore.[3]

  • Calculate the percentage of spore germination for each treatment and control.

  • The percentage of inhibition is calculated as: (1 - (Germination in Treatment / Germination in Negative Control)) * 100.

6. IC50 Determination:

  • The IC50 value, the concentration of the peptide that causes 50% inhibition of spore germination, is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and performing a non-linear regression analysis.[3]

Mechanism of Action

WAMPs are hevein-like peptides, and their primary mechanism of antifungal action is believed to be the specific binding to chitin, a major structural component of fungal cell walls.[1][4] This interaction is thought to disrupt cell wall integrity and inhibit fungal growth. Additionally, WAMPs have been shown to inhibit fungalysin, a metalloproteinase secreted by some fungi to degrade plant defense proteins, suggesting a dual-action mechanism.[1][2]

Caption: Proposed dual-action mechanism of WAMP-1a and WAMP-1b.

Experimental Workflow Diagram

The following diagram outlines the key steps in determining the antifungal activity of WAMP peptides.

Antifungal_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi 1. Fungal Culture & Spore Harvesting incubation 3. Co-incubation of Spores and Peptides in Microplate prep_fungi->incubation prep_peptides 2. WAMP Peptide Dilution Series prep_peptides->incubation microscopy 4. Microscopic Observation & Spore Germination Count incubation->microscopy calculation 5. Calculation of % Inhibition microscopy->calculation ic50 6. IC50 Determination calculation->ic50

Caption: Workflow for determining the IC50 of WAMP peptides.

References

A Comparative Guide to WAMP-1b and Other Hevein-Like Peptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of WAMP-1b, a unique hevein-like peptide, reveals distinct structural features and a dual mode of action that sets it apart from other members of this antimicrobial peptide family. This guide provides a comprehensive comparison of WAMP-1b with other notable hevein-like peptides, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform future research and drug development efforts.

Introduction to Hevein-Like Peptides

Hevein-like peptides are a widespread family of plant-derived antimicrobial peptides (AMPs) characterized by their conserved chitin-binding domain.[1] This domain allows them to bind to chitin (B13524), a key structural component of fungal cell walls and the exoskeletons of insects, forming the basis of their primary mode of action.[2] These peptides are typically rich in cysteine residues, forming a stable, disulfide-bonded structure.[1] Hevein-like peptides are classified based on the number of cysteine residues, with 6C, 8C, and 10C families being the most common.[3]

WAMP-1: A Distinct Subclass of Hevein-Like Peptides

Wheat Antimicrobial Peptides (WAMPs), including WAMP-1a and WAMP-1b which differ by a single C-terminal arginine residue, represent a unique subgroup of 10-cysteine hevein-like peptides.[2][4] Several key features distinguish WAMPs from other hevein-like peptides:

  • Novel 10-Cysteine Motif: WAMPs possess a unique arrangement of ten cysteine residues, differing from the motifs found in other hevein-like peptides.[2][5]

  • Modified Chitin-Binding Site: A conserved serine residue in the chitin-binding site of most hevein-like peptides is replaced by a glycine (B1666218) in WAMPs. This substitution is believed to reduce their binding affinity for oligosaccharides while increasing the peptide's amphiphilicity.[5][6]

  • Dual Mode of Action: Beyond the canonical chitin-binding activity, WAMPs exhibit a novel inhibitory action against fungal metalloproteases, specifically fungalysin.[5] This dual-action mechanism provides a broader spectrum of antimicrobial activity.

Quantitative Comparison of Antimicrobial Activity

The efficacy of WAMP-1b and its homologues has been quantitatively assessed against a range of pathogenic fungi. The following table summarizes the 50% inhibitory concentration (IC50) values for WAMP-1b and other WAMPs, providing a direct comparison of their antifungal potency. Data for a broader range of non-WAMP hevein-like peptides against these specific fungal strains is limited in the available literature, highlighting a gap for future comparative studies.

PeptideTarget FungusIC50 (µg/mL)Reference
WAMP-1b Bipolaris sorokiniana22.2 ± 1.5[2]
Fusarium oxysporum> 50[2]
Alternaria alternata> 50[2]
WAMP-2Bipolaris sorokiniana30.6 ± 2.1[2]
Fusarium oxysporum45.3 ± 3.2[2]
Alternaria alternata> 50[2]
WAMP-3.1Bipolaris sorokiniana22.2 ± 1.8[2]
Fusarium oxysporum38.5 ± 2.9[2]
Alternaria alternata> 50[2]
WAMP-4Bipolaris sorokiniana25.1 ± 1.9[2]
Fusarium oxysporum48.1 ± 3.5[2]
Alternaria alternata> 50[2]
WAMP-5Bipolaris sorokiniana28.4 ± 2.0[2]
Fusarium oxysporum> 50[2]
Alternaria alternata> 50[2]

Note: The IC50 values represent the concentration of the peptide required to inhibit 50% of fungal spore germination.

Insecticidal Activity: A Gap in Comparative Data

Chitin-Binding Affinity

The interaction with chitin is a cornerstone of the activity of hevein-like peptides. The binding affinity is typically quantified by the dissociation constant (Kd). While it is known that the glycine substitution in the chitin-binding site of WAMPs reduces their affinity for oligosaccharides compared to other hevein-like peptides, specific Kd values for a direct comparison are not consistently reported across studies.[5] Hevein itself is known to have a relatively weak affinity for chito-oligosaccharides, with Kd values in the millimolar range.[7] More research is required to quantitatively compare the chitin-binding affinities of WAMP-1b with hevein, Pn-AMP, and Ac-AMP under standardized conditions.

Dual Mode of Action: Chitin Binding and Protease Inhibition

The unique dual-action mechanism of WAMPs contributes to their potent antimicrobial properties.

Chitin-Binding and Fungal Cell Wall Disruption

Similar to other hevein-like peptides, WAMP-1b binds to chitin in the fungal cell wall. This interaction can physically disrupt the cell wall, inhibit hyphal growth, and contribute to fungal cell death.[2]

WAMP1b WAMP-1b Chitin Chitin in Fungal Cell Wall WAMP1b->Chitin Binds to Disruption Cell Wall Disruption Chitin->Disruption Inhibition Hyphal Growth Inhibition Disruption->Inhibition Death Fungal Cell Death Inhibition->Death

Caption: WAMP-1b's chitin-binding mechanism of action.

Inhibition of Fungalysin: A Novel Defense Strategy

Fusarium verticillioides, a significant maize pathogen, secretes a zinc metalloprotease called fungalysin.[8][9] This enzyme can cleave and inactivate plant defense proteins, such as chitinases. WAMPs, including WAMP-1b, act as specific inhibitors of fungalysin, thus protecting the plant's own defense machinery.[5] This novel protease inhibitory activity is a key differentiator from other hevein-like peptides.

cluster_fungus Fungus (e.g., Fusarium) cluster_plant Plant Cell Fungus Fungal Pathogen Fungalysin Fungalysin (Metalloprotease) Fungus->Fungalysin Secretes PlantChitinase Plant Chitinase Fungalysin->PlantChitinase Targets Cleavage Cleavage & Inactivation PlantChitinase->Cleavage WAMP1b WAMP-1b WAMP1b->Fungalysin Inhibits Protection Protection of Plant Defenses WAMP1b->Protection start Start prep_spores Prepare Fungal Spore Suspension (1x10^5 spores/mL) start->prep_spores prep_peptides Prepare Serial Dilutions of Peptide in 96-well Plate prep_spores->prep_peptides inoculate Inoculate Wells with Spore Suspension prep_peptides->inoculate incubate Incubate at 25-28°C for 48-72 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start prep_beads Prepare Chitin Beads start->prep_beads bind_reaction Incubate Peptide with Chitin Beads (1 hour) prep_beads->bind_reaction centrifuge Centrifuge to Separate Beads and Supernatant bind_reaction->centrifuge analyze_supernatant Quantify Unbound Peptide in Supernatant centrifuge->analyze_supernatant calculate_bound Calculate Amount of Bound Peptide analyze_supernatant->calculate_bound end End calculate_bound->end

References

WAMP-1 Antifungal Activity: In Vitro Promise Awaits In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Among the promising candidates are wheat antimicrobial peptides (WAMPs), specifically WAMP-1a and WAMP-1b, isolated from Triticum kiharae. While in vitro studies have demonstrated their potential, a comprehensive in vivo validation of their antifungal activity remains elusive in publicly available research.

WAMP-1a and WAMP-1b are hevein-type antifungal peptides that have shown significant inhibitory activity against a broad spectrum of plant pathogenic fungi in laboratory settings. These peptides are characterized by their ability to bind to chitin, a key component of fungal cell walls, which is believed to be a primary mechanism of their antifungal action.

At present, there is a notable absence of published studies detailing the in vivo efficacy of WAMP-1a or WAMP-1b in animal models of fungal infections. This critical gap in the research landscape prevents a direct comparison of WAMP-1's performance with existing antifungal drugs in a preclinical or clinical context. While some research has explored the in vivo application of other antimicrobial peptides in plant models to enhance disease resistance, this does not provide the necessary data for evaluating their therapeutic potential in animals or humans.

The Galleria mellonella (greater wax moth) larvae model is an increasingly utilized tool for the in vivo assessment of antimicrobial compounds due to its cost-effectiveness and ethical advantages. However, to date, no studies have been published that specifically employ this model to evaluate the in vivo antifungal activity of this compound.

In Vitro Antifungal Activity of this compound

Despite the lack of in vivo data, the in vitro performance of this compound peptides is noteworthy. The following table summarizes the available data on their inhibitory activity against various fungal species.

Fungal SpeciesPeptideIC50 (µg/mL)
Fusarium culmorumWAMP-1a5.0
Bipolaris sorokinianaWAMP-1a5.0
Alternaria solaniWAMP-1a10.0
Septoria triticiWAMP-1a20.0
Fusarium culmorumWAMP-1b10.0
Bipolaris sorokinianaWAMP-1b10.0
Alternaria solaniWAMP-1b20.0
Septoria triticiWAMP-1b40.0

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

The following is a generalized protocol for determining the in vitro antifungal activity of peptides like this compound, based on common methodologies described in the literature.

1. Fungal Spore Suspension Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) until sporulation.

  • Spores are harvested by flooding the plate with a sterile solution (e.g., 0.01% Tween 20) and gently scraping the surface.

  • The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a final density (e.g., 2 x 10^4 spores/mL) in a suitable liquid medium (e.g., Potato Dextrose Broth).

2. Microdilution Assay:

  • The assay is performed in a 96-well microtiter plate.

  • Serial dilutions of the this compound peptide are prepared in the liquid medium.

  • An equal volume of the fungal spore suspension is added to each well containing the peptide solution.

  • Control wells include a positive control (fungal suspension with a known antifungal agent) and a negative control (fungal suspension with no antifungal agent).

  • The plate is incubated at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

3. Determination of IC50:

  • Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • The percentage of growth inhibition is calculated for each peptide concentration relative to the negative control.

  • The IC50 value, the concentration of the peptide that causes 50% inhibition of fungal growth, is determined by plotting the inhibition percentage against the peptide concentration.

Signaling Pathways and Experimental Workflows

Due to the absence of in vivo studies, diagrams of signaling pathways related to this compound's in vivo mechanism of action cannot be generated. However, a conceptual workflow for future in vivo validation can be proposed.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Studies cluster_2 Data Analysis and Comparison vitro_activity Determine In Vitro Antifungal Activity (IC50) mechanism Elucidate Mechanism of Action (e.g., Chitin Binding) vitro_activity->mechanism model Select Animal Model (e.g., Murine Candidiasis) mechanism->model infection Induce Fungal Infection model->infection treatment Administer this compound and Control Antifungals infection->treatment outcome Assess Outcomes (Survival, Fungal Burden) treatment->outcome compare Compare Efficacy of this compound vs. Standard Antifungals outcome->compare toxicology Evaluate Toxicity and Pharmacokinetics compare->toxicology

Conceptual workflow for future in vivo validation of this compound antifungal activity.

Conclusion

While the in vitro data for WAMP-1a and WAMP-1b are promising, the critical next step is to validate these findings in robust in vivo animal models of fungal disease. Such studies are essential to determine the therapeutic potential of these peptides, including their efficacy, safety, and pharmacokinetic profiles, and to enable meaningful comparisons with currently approved antifungal therapies. The research community awaits these pivotal studies to ascertain whether this compound can transition from a promising molecule in the laboratory to a viable candidate for antifungal drug development.

A Comparative Analysis of WAMP-1 and Synthetic Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived antifungal peptide WAMP-1 against common synthetic fungicides. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

The increasing demand for sustainable and effective antifungal agents has spurred interest in naturally derived compounds like the wheat antimicrobial peptide-1 (this compound). This guide presents a comparative analysis of this compound and three widely used synthetic fungicides: tebuconazole (B1682727), azoxystrobin (B1666510), and fludioxonil (B1672872). While direct comparative studies are limited, this guide synthesizes available data on their antifungal efficacy, mechanisms of action, and impacted signaling pathways to provide a comprehensive overview for research and development purposes.

Data Presentation: Antifungal Efficacy

The following tables summarize the available quantitative data on the antifungal activity of this compound and the selected synthetic fungicides against various fungal pathogens. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeIC50 (µg/mL)Reference
Bipolaris sorokinianaSpore Germination Inhibition22.2 - 30.6[1]
Fusarium oxysporumSpore Germination Inhibition>30.6 (less active)[1]
Cladosporium cucumerinumSpore Germination InhibitionEffective in micromolar range[1]

Table 2: Antifungal Activity of Synthetic Fungicides

FungicideFungal SpeciesAssay TypeEC50/IC50 (µg/mL)Reference
TebuconazoleFusarium graminearumMycelial Growth Inhibition0.33 (average)[2]
AzoxystrobinBotrytis cinereaMycelial Growth Inhibition10.49 ± 13.12[No specific reference found]
AzoxystrobinBotrytis cinereaConidium Germination Inhibition0.36 ± 0.48[No specific reference found]
FludioxonilSclerotinia sclerotiorumMycelial Growth Inhibition0.0039 - 0.018[3]

Mechanisms of Action

This compound: As a hevein-like antimicrobial peptide, this compound's primary mode of action is believed to be the disruption of fungal cell wall integrity through its interaction with chitin.[1] This interaction can lead to membrane permeabilization and subsequent cell death. Additionally, some evidence suggests that WAMPs can inhibit fungal metalloproteases, which are crucial for fungal virulence. Like many other antimicrobial peptides, this compound may also induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and damage to cellular components.[4][5]

Synthetic Fungicides:

  • Tebuconazole: This triazole fungicide inhibits the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[6] Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase, leading to the accumulation of toxic sterol precursors and disruption of membrane function.

  • Azoxystrobin: Belonging to the strobilurin class, azoxystrobin is a potent inhibitor of mitochondrial respiration.[7] It binds to the Qo site of the cytochrome bc1 complex, blocking electron transport and thereby inhibiting ATP synthesis, which is essential for fungal growth and development.

  • Fludioxonil: This phenylpyrrole fungicide has a more complex mode of action. It is thought to inhibit the transport-associated phosphorylation of glucose, which reduces mycelial growth.[6] Furthermore, it is known to trigger the hyperactivation of the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade, leading to cellular stress and eventual cell death.[4]

Signaling Pathways

The interaction of antifungal compounds with fungal cells often triggers complex signaling cascades that determine the cell's fate.

This compound and Antimicrobial Peptides: While direct studies on this compound's effect on specific signaling pathways are limited, the actions of other antimicrobial peptides suggest potential mechanisms. Many AMPs are known to induce the production of reactive oxygen species (ROS), which can activate stress-response pathways like the HOG-MAPK pathway.[4][5] The disruption of the cell wall by this compound could also potentially activate the Cell Wall Integrity (CWI) pathway, another crucial MAPK cascade involved in maintaining cell wall homeostasis.

Synthetic Fungicides:

  • Tebuconazole: By disrupting ergosterol synthesis and membrane integrity, tebuconazole can indirectly induce cellular stress, which may lead to the activation of pathways like the CWI pathway.

  • Azoxystrobin: The inhibition of mitochondrial respiration by azoxystrobin leads to a decrease in ATP production and an increase in oxidative stress, which can impact various cellular signaling processes.

  • Fludioxonil: As mentioned, fludioxonil directly and lethally activates the HOG-MAPK signaling pathway.[4] This pathway is a primary sensor and responder to osmotic and oxidative stress in fungi.

Signaling_Pathways cluster_wamp This compound cluster_synthetic Synthetic Fungicides cluster_pathways Fungal Signaling Pathways WAMP1 This compound WAMP1_target Fungal Cell Wall (Chitin) WAMP1->WAMP1_target Binds to ROS_WAMP Reactive Oxygen Species (ROS) Production WAMP1_target->ROS_WAMP Induces MAPK MAPK Pathways (HOG, CWI) ROS_WAMP->MAPK Activates Tebuconazole Tebuconazole Ergosterol Ergosterol Biosynthesis Tebuconazole->Ergosterol Inhibits Azoxystrobin Azoxystrobin Mitochondria Mitochondrial Respiration (Complex III) Azoxystrobin->Mitochondria Inhibits Fludioxonil Fludioxonil HOG_pathway HOG/MAPK Pathway Fludioxonil->HOG_pathway Hyperactivates Ergosterol->MAPK Potentially Activates (via cell stress) ROS_pathway Oxidative Stress Response Mitochondria->ROS_pathway Induces cAMP cAMP Pathway

Caption: Overview of the primary targets and affected signaling pathways of this compound and selected synthetic fungicides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and synthetic fungicides.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of both this compound and synthetic fungicides.[8][9][10]

a. Fungal Spore/Cell Suspension Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

  • Harvest spores or yeast cells by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline or a suitable buffer.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the spore/cell suspension to 1-5 x 10^6 cells/mL using a hemocytometer or by spectrophotometric methods.

  • Dilute the suspension in a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) to achieve a final inoculum of 0.5-2.5 x 10^4 cells/mL in the microtiter plate.

b. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound or the synthetic fungicide in a suitable solvent (e.g., sterile water, DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

c. Assay Procedure:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Include a positive control (fungal inoculum without any antifungal agent) and a negative control (broth medium only).

  • Incubate the plate at an optimal temperature for the specific fungus for 24-72 hours.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Spore Germination Inhibition Assay

This assay is particularly useful for evaluating the effect of antifungal agents on the early stages of fungal development.[11][12][13]

a. Spore Suspension and Antifungal Agent Preparation:

  • Prepare the fungal spore suspension and serial dilutions of the antifungal agents as described in the MIC protocol.

b. Assay Procedure:

  • In a 96-well plate, mix equal volumes of the spore suspension and the antifungal agent dilutions.

  • Include a positive control (spores with solvent control) and a negative control (medium only).

  • Incubate the plate under conditions that promote spore germination (e.g., appropriate temperature and humidity) for a period sufficient for germination to occur in the control wells (typically 6-24 hours).

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view for each concentration. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • Calculate the percentage of germination inhibition for each concentration relative to the positive control. The IC50 value (the concentration that inhibits 50% of spore germination) can then be determined.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[14][15][16][17][18]

a. Fungal Culture Preparation:

  • Grow the fungal culture in a suitable liquid medium to the desired growth phase (e.g., mid-log phase for yeast, or after a specific incubation time for filamentous fungi).

b. Staining and Treatment:

  • Harvest the fungal cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells in the buffer and incubate them with DCFH-DA (typically at a final concentration of 10-50 µM) in the dark for 30-60 minutes at room temperature to allow the probe to enter the cells.

  • After incubation, wash the cells to remove the excess probe.

  • Resuspend the stained cells in fresh buffer and expose them to different concentrations of this compound or the synthetic fungicide.

c. ROS Measurement:

  • Measure the fluorescence intensity of the cell suspension at specific time points using a fluorometer or a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Alternatively, visualize ROS production in individual cells using fluorescence microscopy.

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Agar Plate) Spore_Suspension Spore/Cell Suspension Fungal_Culture->Spore_Suspension MIC_Assay MIC Assay (96-well plate) Spore_Suspension->MIC_Assay Germination_Assay Spore Germination Inhibition Assay Spore_Suspension->Germination_Assay ROS_Assay ROS Production Assay Spore_Suspension->ROS_Assay Antifungal_Stock Antifungal Stock Solution (this compound or Synthetic) Serial_Dilutions Serial Dilutions Antifungal_Stock->Serial_Dilutions Serial_Dilutions->MIC_Assay Serial_Dilutions->Germination_Assay Serial_Dilutions->ROS_Assay Visual_OD Visual Inspection or OD Measurement MIC_Assay->Visual_OD Microscopy Microscopic Observation & Counting Germination_Assay->Microscopy Fluorescence Fluorescence Measurement ROS_Assay->Fluorescence IC50_Calc IC50/EC50 Calculation Visual_OD->IC50_Calc Microscopy->IC50_Calc

Caption: A generalized workflow for in vitro antifungal activity testing.

Conclusion

This comparative analysis highlights the distinct characteristics of the bio-derived peptide this compound and the synthetic fungicides tebuconazole, azoxystrobin, and fludioxonil. This compound primarily targets the fungal cell wall, a structure absent in host cells, suggesting a potentially higher degree of selectivity. Synthetic fungicides, on the other hand, have well-defined molecular targets within essential fungal metabolic and signaling pathways.

The available data, while not directly comparative, indicates that this compound possesses significant antifungal activity against a broad spectrum of pathogens. However, the efficacy of synthetic fungicides is well-established and quantified against numerous economically important fungi.

Future research should focus on direct, head-to-head comparative studies of this compound and synthetic fungicides against a panel of relevant fungal pathogens under standardized conditions. Elucidating the precise signaling pathways modulated by this compound will also be crucial in understanding its complete mechanism of action and for its potential development as a novel antifungal agent. This guide serves as a foundational resource to inform such future investigations and to aid in the rational design of new and effective antifungal strategies.

References

A Comparative Analysis of WAMP-1 and Other Plant-Derived Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel antimicrobial agents, plant-derived antimicrobial peptides (AMPs) have emerged as a promising source of diverse and potent molecules. Among these, Wheat Antimicrobial Peptide 1 (WAMP-1), a hevein-like peptide isolated from Triticum kiharae seeds, has garnered significant interest. This guide provides a comparative analysis of the efficacy of this compound against other major classes of plant-derived AMPs, namely defensins, thionins, and cyclotides. The information presented herein is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development efforts.

Data Presentation: A Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of peptides is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other plant-derived AMPs against a range of bacterial and fungal pathogens. It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in experimental conditions (e.g., growth media, inoculum size, and incubation time) can influence the results.[1]

Peptide ClassSpecific PeptideTarget OrganismMIC (µM)MIC (µg/mL)Reference
Hevein-like This compoundKlebsiella pneumoniae (Carbapenem-resistant)-2-4[2]
WBp-1Listeria monocytogenes-150[3]
Defensins AsDef1Gram-positive and Gram-negative bacteria0.15625 - 0.625-[4]
So-D2 and So-D7Clavibacter sepedonicus, Ralstonia solanacearum0.1 - 2-[5]
Cp-thionin IIEscherichia coli-64[6]
Dm-AMP1Agrobacterium tumefaciens-24[6]
Thionins Pp-THPseudomonas solanacearum-3[7]
Pp-THXanthomonas phaseoli-6[7]
Wheat PurothioninsBotrytis cinerea-5-12[8]
Cyclotides Cycloviolacin O2Acinetobacter baumannii4.2-[9][10]
Cycloviolacin O2Bacillus subtilis2.1-[9][10]
MCo-PG2Pseudomonas aeruginosa (MDR)1.5 (MIC₅₀), 3.1 (MIC₉₀)-[11][12]
MCo-PG2Staphylococcus aureus (MRSA)6.25 (MIC₅₀), 12.5 (MIC₉₀)-[11][12]
Cliotides T1 and T4Escherichia coli~1-[13]
Circulin A and BGram-negative bacteria0.2 - 0.4-[13]

Mechanisms of Action: Diverse Strategies for Microbial Inhibition

Plant-derived AMPs employ a variety of mechanisms to exert their antimicrobial effects. A key differentiator for this compound is its dual mode of action.

This compound (Hevein-like Peptides): The primary mechanism of action for this compound is the disruption of microbial cell membranes, a common trait among many AMPs.[2] This interaction is often initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane.[14] Beyond membrane permeabilization, WAMPs exhibit a unique capability to inhibit fungal metalloproteases, specifically fungalysin.[11] Fungalysin is a virulence factor secreted by fungi to degrade plant defense proteins like chitinases. By inhibiting this enzyme, WAMPs protect other components of the plant's defense system.[11]

Defensins: Plant defensins are cationic peptides that primarily act on the fungal cell membrane, causing permeabilization and influx of ions.[5] Some defensins can also interact with specific membrane components and may have intracellular targets.[15]

Thionins: Thionins are highly basic peptides that also target microbial membranes, leading to pore formation and leakage of cellular contents.[14][16] Their potent activity is attributed to their ability to integrate into the lipid bilayer.

Cyclotides: These unique cyclic peptides have a very stable structure due to their head-to-tail cyclized backbone and knotted disulfide bonds. Their primary mode of action involves membrane disruption by targeting and creating pores in the microbial cell membrane.[9][10] This structural stability makes them resistant to proteases, enhancing their therapeutic potential.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the efficacy of antimicrobial peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antimicrobial agent.[17][18][19][20][21]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism grown to the mid-logarithmic phase.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used for bacteria.[18] For fastidious organisms or to better mimic physiological conditions, other media may be required.[1]
  • Peptide Stock Solution: The antimicrobial peptide is dissolved in a suitable sterile solvent (e.g., deionized water, 0.01% acetic acid) to create a high-concentration stock solution.[17]
  • 96-well Microtiter Plate: Sterile, typically polypropylene (B1209903) plates are used to minimize peptide binding to the plastic.[18]

2. Assay Procedure:

  • Serial Dilutions: The peptide stock solution is serially diluted in the growth medium directly in the 96-well plate to achieve a range of concentrations.
  • Inoculation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria) and added to each well containing the peptide dilutions.[17]
  • Controls:
  • Positive Control: Wells containing only the microorganism in the growth medium (no peptide) to ensure microbial growth.
  • Negative Control: Wells containing only the sterile growth medium to check for contamination.
  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[19]
  • MIC Determination: The MIC is determined as the lowest peptide concentration at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[17]

Radial Diffusion Assay

This assay is a simple and effective method for screening the antimicrobial activity of peptides.[2][22][23][24][25]

1. Preparation of Materials:

  • Agar (B569324) Plates: A nutrient-poor agar (e.g., 1% agarose (B213101) with 0.03% Tryptic Soy Broth) is prepared and autoclaved.
  • Microorganism: The test microorganism is grown to the logarithmic phase, washed, and resuspended in a suitable buffer.

2. Assay Procedure:

  • Inoculation of Agar: The microbial suspension is mixed with the molten agar at a suitable temperature (around 45°C) and poured into petri dishes.
  • Well Creation: Once the agar has solidified, small wells (2-4 mm in diameter) are punched into the agar.
  • Peptide Application: A small volume (e.g., 5 µL) of the peptide solution at a known concentration is added to each well.
  • Incubation: The plates are incubated for a few hours at a temperature that allows for peptide diffusion, followed by overnight incubation at the optimal growth temperature for the microorganism.
  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone around the well where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the peptide.

Fungalysin Inhibition Assay

This assay is specific for evaluating the ability of peptides like this compound to inhibit fungal metalloproteases.[26]

1. Preparation of Materials:

  • Enzyme: Purified fungalysin (or a similar fungal metalloprotease).
  • Substrate: A fluorogenic peptide substrate that is specifically cleaved by fungalysin. A common example is an internally quenched fluorescent peptide.[26]
  • Inhibitor: The antimicrobial peptide to be tested (e.g., this compound).
  • Assay Buffer: A buffer that maintains the optimal pH and ionic strength for the enzyme's activity.
  • 96-well Plate: A black microtiter plate is used to minimize background fluorescence.

2. Assay Procedure:

  • Reaction Mixture: The assay buffer, substrate, and varying concentrations of the inhibitor (peptide) are added to the wells of the microplate.
  • Enzyme Addition: The reaction is initiated by adding a fixed concentration of fungalysin to each well.
  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.[26]
  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated.

Visualizing Key Processes

To further clarify the experimental workflows and the proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare Microbial Culture A2 Inoculate with Microbial Suspension P1->A2 P2 Prepare Peptide Stock A1 Serial Dilution of Peptide in 96-well plate P2->A1 P3 Prepare Growth Medium P3->A1 A1->A2 I1 Incubate at 37°C for 18-24h A2->I1 A3 Include Positive & Negative Controls A3->I1 D1 Visually Inspect for Growth or Measure OD600 I1->D1 R1 Determine MIC D1->R1

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

WAMP1_Mechanism cluster_wamp This compound cluster_fungus Fungal Pathogen WAMP1 This compound Peptide Membrane Cell Membrane WAMP1->Membrane Disruption & Pore Formation Fungalysin Fungalysin (Virulence Factor) WAMP1->Fungalysin Inhibition Fungus Fungal Cell Chitinase Plant Chitinase (Defense Protein) Fungalysin->Chitinase Degradation

Caption: Proposed dual mechanism of action for the this compound antimicrobial peptide against fungal pathogens.

References

Validating the Mechanism of Action of WAMP-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Wheat Antimicrobial Peptide-1 (WAMP-1) and its related alternatives, supported by experimental data. It details the methodologies for key experiments to facilitate the validation of its mechanism of action.

Introduction to this compound

WAMPs (Wheat Antimicrobial Peptides) are a family of hevein-like antimicrobial peptides isolated from wheat.[1] They represent a novel class of plant defense peptides with a unique 10-cysteine motif.[2] The two primary forms, WAMP-1a and WAMP-1b, differ by a single C-terminal arginine residue.[1] Their proposed mechanism of action involves the inhibition of fungal metalloproteases, specifically fungalysin, a virulence factor secreted by fungi to degrade plant defense proteins like chitinases. By inhibiting fungalysin, WAMPs protect plant chitinases from cleavage, thus maintaining the plant's defense response. Additionally, WAMPs exhibit direct antifungal activity by inhibiting hyphal elongation.

Comparative Antifungal Activity

While specific quantitative data for WAMP-1a is limited in the readily available literature, extensive data exists for its close homolog, WAMP-1b. The difference of a single C-terminal amino acid can influence the antifungal spectrum and potency. The following table summarizes the 50% inhibitory concentration (IC50) values for WAMP-1b against various plant pathogenic fungi.

Fungal SpeciesIC50 (µg/mL) of WAMP-1b
Bipolaris sorokiniana22.2 ± 1.5
Fusarium oxysporum125.7 ± 8.9
Alternaria alternata85.3 ± 6.2
Cladosporium cucumerinum> 150
Data represents the mean of two experiments ± SD.

It is noteworthy that while WAMP-1b is highly active against Bipolaris sorokiniana, it shows significantly less activity against Cladosporium cucumerinum, against which other WAMP variants like WAMP-2, WAMP-4, and WAMP-5 are more effective.[1] This highlights the specificity of action likely influenced by the variable amino acid at position 34 and the C-terminus.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from standard methods for determining the minimum inhibitory concentration (MIC) of antimicrobial peptides.

Objective: To determine the IC50 of this compound against a target fungal species.

Materials:

  • Recombinant WAMP-1a

  • Target fungal spores (e.g., Fusarium graminearum)

  • Potato Dextrose Broth (PDB), sterile

  • 96-well microtiter plates, sterile

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of Fungal Spore Suspension:

    • Culture the fungus on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in sterile PDB.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Serial Dilution of WAMP-1a:

    • Prepare a stock solution of recombinant WAMP-1a in sterile water.

    • In a 96-well plate, perform a two-fold serial dilution of the WAMP-1a stock solution in sterile PDB to achieve a range of desired concentrations.

  • Incubation:

    • Add 50 µL of the fungal spore suspension to each well containing 50 µL of the serially diluted WAMP-1a.

    • Include a positive control (spores in PDB without WAMP-1a) and a negative control (PDB only).

    • Incubate the plate at 25-28°C for 48-72 hours, or until robust growth is observed in the positive control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each WAMP-1a concentration relative to the positive control.

    • The IC50 value is the concentration of WAMP-1a that causes a 50% reduction in fungal growth.

Recombinant Production of WAMP-1a in E. coli

This protocol provides a general framework for the expression and purification of the cysteine-rich WAMP-1a peptide.

Objective: To produce and purify recombinant WAMP-1a for functional assays.

Materials:

  • E. coli expression strain suitable for disulfide bond formation (e.g., SHuffle®, Origami™)

  • Expression vector (e.g., pET series) containing the WAMP-1a coding sequence, preferably with a fusion tag for purification (e.g., His-tag, SUMO-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis tubing.

Procedure:

  • Transformation and Expression:

    • Transform the expression vector into the chosen E. coli strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 16-25°C and continue to incubate for 12-16 hours to promote proper protein folding and disulfide bond formation.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Purification:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant WAMP-1a fusion protein with elution buffer.

  • Tag Cleavage and Final Purification (Optional but Recommended):

    • If a cleavable fusion tag (like SUMO) is used, digest the eluted protein with the appropriate protease.

    • Perform a second round of Ni-NTA chromatography to remove the cleaved tag and protease.

    • Further purify WAMP-1a by size-exclusion chromatography if necessary.

  • Verification:

    • Analyze the purified protein by SDS-PAGE to confirm its size and purity.

    • Confirm the protein's identity by mass spectrometry.

Fungalysin Inhibition Assay

This protocol is a generalized method for assessing the inhibition of a metalloprotease like fungalysin by a peptide inhibitor.

Objective: To determine the inhibitory activity of WAMP-1a against fungalysin.

Materials:

  • Purified recombinant fungalysin.

  • Purified recombinant WAMP-1a.

  • A fluorogenic metalloprotease substrate (e.g., a FRET-based peptide substrate with a cleavage site recognized by fungalysin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2).

  • 96-well black microtiter plates.

  • Fluorometric microplate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add varying concentrations of WAMP-1a to the wells.

    • Add a fixed concentration of fungalysin to each well.

    • Include a positive control (fungalysin without inhibitor) and a negative control (assay buffer only).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each reaction.

    • Determine the percentage of inhibition for each WAMP-1a concentration relative to the positive control.

    • Calculate the IC50 value, which is the concentration of WAMP-1a required to inhibit 50% of the fungalysin activity.

Visualizing Pathways and Workflows

WAMP1_Signaling_Pathway cluster_fungus Fungus cluster_plant Plant Cell Fungus Fungal Pathogen Fungalysin Fungalysin (Metalloprotease) Chitinase Plant Chitinase (Defense Protein) Fungalysin->Chitinase cleaves and inactivates HyphalGrowth Hyphal Growth WAMP1 This compound WAMP1->Fungalysin inhibits WAMP1->HyphalGrowth directly inhibits

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SporeSuspension Prepare Fungal Spore Suspension Incubation Incubate Spores with this compound (48-72h) SporeSuspension->Incubation PeptideDilution Serially Dilute This compound PeptideDilution->Incubation OD_Measurement Measure OD600 Incubation->OD_Measurement IC50_Calculation Calculate IC50 OD_Measurement->IC50_Calculation

Recombinant_Production_Workflow Start Transform E. coli Expression Induce Protein Expression (IPTG, low temp) Start->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Centrifugation Lysis->Clarification Purification1 Affinity Chromatography (Ni-NTA) Clarification->Purification1 Cleavage Tag Cleavage (Optional) Purification1->Cleavage Verification SDS-PAGE & Mass Spec Purification1->Verification w/o cleavage Purification2 Second Purification Step Cleavage->Purification2 Purification2->Verification

References

Independent Validation of WAMP-1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Wheat Antimicrobial Peptide-1 (WAMP-1), a promising candidate in the development of novel antifungal agents. The following sections detail its performance against various fungal pathogens, compare it with other hevein-like antimicrobial peptides, and provide insights into its mechanism of action. All data is sourced from published, peer-reviewed research to ensure independent validation.

Comparative Antifungal Activity of WAMP Homologues

WAMP-1a, isolated from the seeds of Triticum kiharae, has demonstrated broad-spectrum inhibitory activity against a variety of chitin-containing and chitin-free fungal pathogens.[1][2] Its performance, along with its homologues, has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

PeptideTarget FungusIC50 (µg/mL)
WAMP-1a Fusarium spp.5 - 30[2]
Bipolaris sorokinianaData not available
Neurospora crassaData not available
Fusarium verticillioidesData not available
Fusarium solaniData not available
WAMP-1b Bipolaris sorokiniana~22.2[3]
Fusarium oxysporum>150[3]
WAMP-2 Bipolaris sorokiniana~30.6[3]
Fusarium oxysporum~100[3]
WAMP-3.1 Bipolaris sorokiniana~22.2[3]
Fusarium oxysporum~50[3]
WAMP-4 Bipolaris sorokiniana~25.0[3]
Fusarium oxysporum~120[3]
WAMP-5 Bipolaris sorokiniana~28.0[3]
Fusarium oxysporum~130[3]

Comparison with Other Hevein-Like Antimicrobial Peptides

WAMP-1a belongs to the family of hevein-like antimicrobial peptides, characterized by their chitin-binding domain. Below is a comparison of its activity with other peptides from the same family.

PeptideSource OrganismTarget FungusMIC/IC50 (µM)
WAMP-1a Triticum kiharaeFusarium spp.Micromolar range[1]
Chenotide cQ2 Chenopodium quinoaFusarium oxysporum~0.3[4]
Rhizoctonia solani~3[4]
Alternaria alternata~9[4]
Curvularia lunata~5[4]
Ee-CBP Euonymus europaeusBotrytis cinereaIC50 ~1 µg/mL[5]

Experimental Protocols

Antifungal Activity Assay (Spore Germination Inhibition)

This protocol is a standard method for assessing the antifungal activity of antimicrobial peptides.

  • Fungal Spore Preparation: Fungal spores (conidia) are harvested from mature fungal cultures grown on an appropriate medium (e.g., Potato Dextrose Agar). The spores are suspended in a sterile solution, such as potato dextrose broth or a defined minimal medium. The concentration of the spore suspension is adjusted to a predetermined value (e.g., 10^4 to 10^5 spores/mL) using a hemocytometer.

  • Peptide Preparation: The antimicrobial peptide (e.g., WAMP-1a) is dissolved in a suitable sterile solvent (e.g., sterile water or a buffer) to create a stock solution. A series of dilutions are then prepared from the stock solution to achieve the desired final concentrations for the assay.

  • Incubation: In a multi-well plate, a fixed volume of the fungal spore suspension is mixed with an equal volume of the peptide solution at various concentrations. Control wells containing only the spore suspension (negative control) and the spore suspension with the solvent used to dissolve the peptide are also included.

  • Microscopy and Analysis: The plates are incubated under conditions optimal for fungal growth (e.g., 25-28°C) for a period that allows for spore germination in the control wells (typically 12-24 hours). After incubation, the germination of spores in each well is observed using a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.

  • IC50 Determination: The percentage of spore germination inhibition is calculated for each peptide concentration relative to the negative control. The IC50 value, which is the concentration of the peptide that inhibits 50% of spore germination, is then determined by plotting the inhibition percentage against the peptide concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for WAMP-1a and other hevein-like peptides is their ability to bind to chitin, a major component of fungal cell walls.[3][6] This interaction is thought to disrupt the cell wall integrity, leading to membrane permeabilization and ultimately fungal cell death.[6] While a detailed intracellular signaling cascade triggered by WAMP-1a has not been fully elucidated, a proposed model involves the following steps. Additionally, some evidence suggests that WAMPs can inhibit fungal-secreted metalloproteinases called fungalysins, which are virulence factors that degrade plant defense proteins.[7]

WAMP1a_Mechanism cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular WAMP1a WAMP-1a Fungalysin Fungalysin (Metalloproteinase) WAMP1a->Fungalysin Inhibits Chitin Chitin WAMP1a->Chitin Binds to Membrane Plasma Membrane Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption leads to CellDeath Cell Death Permeabilization->CellDeath Induces

Caption: Proposed mechanism of action for WAMP-1a against fungal cells.

Experimental Workflow for Antifungal Peptide Validation

The following diagram illustrates a typical workflow for the validation of a newly discovered antimicrobial peptide like WAMP-1a.

Experimental_Workflow cluster_discovery Discovery & Production cluster_characterization Characterization cluster_validation Validation & Comparison Isolation Isolation & Purification of WAMP-1a Structure Structural Analysis (NMR Spectroscopy) Isolation->Structure Recombinant Recombinant Production Activity Antifungal Activity Assay (IC50 Determination) Recombinant->Activity Mechanism Mechanism of Action Studies Structure->Mechanism Comparison Comparison with Other AMPs Activity->Comparison Comparison->Mechanism

Caption: A generalized experimental workflow for this compound research validation.

References

Safety Operating Guide

Proper Disposal Procedures for WAMP-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper handling and disposal of WAMP-1, a biologically active antimicrobial peptide. Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals and should supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[1]

Immediate Safety and Handling Precautions

While detailed hazard information for this compound is not extensively available in public safety data sheets, its nature as a biologically active peptide necessitates careful handling to prevent exposure and environmental release.[1]

  • Personal Protective Equipment (PPE): A minimum of standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves, is required.[1]

  • Containment: this compound should be handled in a designated area, isolated from general laboratory traffic. For procedures with the potential to generate aerosols, a biological safety cabinet must be used.[1]

  • Spill Management: In the event of a spill, immediate decontamination is crucial. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance, then place it in a sealed container for disposal.[1] Solid spills should be carefully scooped into a disposal container.[1] The spill area must then be decontaminated.[1]

This compound Waste Disposal Workflow

The disposal of this compound and associated contaminated materials involves a systematic process of segregation, decontamination, and final disposal. The following workflow outlines the critical steps and decision points.

WAMP1_Disposal_Workflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Decontamination cluster_2 Step 3: Packaging and Labeling cluster_3 Step 4: Final Disposal start This compound Waste Generated (Solid, Liquid, Sharps, PPE) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated labware, gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, supernatants) waste_type->liquid Liquid sharps Sharps (e.g., needles, contaminated glass) waste_type->sharps Sharps decon_solid Decontaminate Solid Waste (if required by institution) solid->decon_solid decon_liquid Decontaminate Liquid Waste (e.g., chemical inactivation) liquid->decon_liquid place_sharps Place in Puncture-Proof Sharps Container sharps->place_sharps package_solid Package in Labeled Biohazard Bag decon_solid->package_solid package_liquid Package in Labeled, Leak-Proof Waste Container decon_liquid->package_liquid label_sharps Label Sharps Container place_sharps->label_sharps final_disposal Dispose via Institutional EHS Procedures package_solid->final_disposal package_liquid->final_disposal label_sharps->final_disposal

Caption: this compound Disposal Workflow Diagram.

Experimental Protocol: Spill Decontamination

This protocol outlines the procedure for the decontamination of a this compound spill.

1. Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves.
  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
  • Appropriate disinfectant (see Table 1).
  • Forceps or tongs.
  • Sealed, labeled waste container.
  • Biohazard bags.

2. Procedure for Liquid Spills:

  • Ensure proper PPE is worn.
  • Cover the spill with an inert absorbent material.[1]
  • Allow the absorbent material to fully soak up the liquid.
  • Carefully collect the absorbed material using forceps or tongs and place it into a sealed, labeled waste container.[1]
  • Apply an appropriate disinfectant to the spill area.
  • Allow for the recommended contact time for the disinfectant.
  • Wipe the area clean with fresh absorbent material and dispose of it in a biohazard bag.

3. Procedure for Solid Spills:

  • Ensure proper PPE is worn.
  • Carefully scoop the solid material into a sealed, labeled waste container.[1]
  • Apply an appropriate disinfectant to the spill area.[1]
  • Allow for the recommended contact time for the disinfectant.
  • Wipe the area clean with fresh absorbent material and dispose of it in a biohazard bag.

Data Presentation: Recommended Disinfectants for Peptide Decontamination

The following table provides examples of commonly used laboratory disinfectants suitable for the decontamination of areas contaminated with peptides like this compound. The efficacy and suitability of a disinfectant can vary, and it is crucial to consult with your institution's safety guidelines.

Disinfectant ClassActive IngredientConcentrationContact Time (minutes)Notes
Halogen-Based Sodium Hypochlorite0.1% - 1%10 - 30Can be corrosive to metals.
Quaternary Ammonium Benzalkonium Chloride0.1% - 2%10 - 15Generally non-corrosive.
Peroxygen Compounds Hydrogen Peroxide3% - 10%15 - 30Can be corrosive at higher concentrations.
Aldehydes Glutaraldehyde2%20 - 90Effective but can be a respiratory irritant.

This table provides general guidance. Always follow the manufacturer's instructions for specific concentrations and contact times.

References

Essential Safety and Operational Protocols for Handling WAMP-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal plans for WAMP-1, an antibacterial peptide isolated from Triticum kiharae.[] Adherence to these guidelines is critical to minimize exposure risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for routine laboratory operations involving this peptide.

Body PartRecommended PPESpecifications
Eyes Safety glasses or gogglesMust provide a clear and unobstructed range of vision.
Hands Chemical-resistant glovesLatex, nitrile, or vinyl gloves are suitable.
Body Laboratory coatStandard lab coat to protect against incidental contact.
Respiratory Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a risk assessment should be conducted to determine if respiratory protection is needed.

This table provides general guidance. The specific level of PPE may need to be adjusted based on the experimental conditions and the scale of handling.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for laboratory safety and environmental protection. The following step-by-step guidance outlines the key considerations for working with and disposing of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.

  • Good Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in the laboratory.

  • Ventilation: Handle this compound in a well-ventilated area to minimize the potential for inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spilled material with an inert absorbent material and place it in a sealed container for proper disposal. Clean the spill area with a suitable disinfectant.

Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, should be considered chemical waste.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container.

  • Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.

WAMP1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area 1. Ensure safety gear is on handling_weigh Weigh/Measure this compound prep_area->handling_weigh 2. Proceed to handling handling_experiment Perform Experiment handling_weigh->handling_experiment 3. Use in experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate 4. After experiment completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose 5. Segregate waste cleanup_doff Doff PPE cleanup_dispose->cleanup_doff 6. Final step

A typical experimental workflow for handling this compound.

Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for a comprehensive, site-specific risk assessment. Always consult your institution's safety protocols and the relevant Safety Data Sheet (SDS) before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.